6-Methylpentadecanoyl-CoA
Description
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Properties
Molecular Formula |
C37H66N7O17P3S |
|---|---|
Molecular Weight |
1005.9 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-methylpentadecanethioate |
InChI |
InChI=1S/C37H66N7O17P3S/c1-5-6-7-8-9-10-11-14-25(2)15-12-13-16-28(46)65-20-19-39-27(45)17-18-40-35(49)32(48)37(3,4)22-58-64(55,56)61-63(53,54)57-21-26-31(60-62(50,51)52)30(47)36(59-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,47-48H,5-22H2,1-4H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52) |
InChI Key |
GOTQCWQYEOJQGD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of 6-Methylpentadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpentadecanoyl-CoA is an anteiso-branched-chain fatty acyl-CoA. Branched-chain fatty acids (BCFAs) are important components of the cell membranes of many bacteria, influencing membrane fluidity and adaptation to environmental stress. The biosynthesis of anteiso-fatty acids, such as 6-methylpentadecanoic acid, initiates from the amino acid L-isoleucine. This technical guide provides a detailed overview of the biosynthetic pathway of this compound, including the enzymes involved, quantitative data, and relevant experimental protocols.
Biosynthetic Pathway of this compound
The synthesis of this compound is a multi-step process that begins with the catabolism of L-isoleucine to produce a branched-chain primer, which is then elongated by the fatty acid synthase (FAS) II system.
Step 1: Formation of the Branched-Chain Primer
The initial steps involve the conversion of L-isoleucine into 2-methylbutyryl-CoA, which serves as the starter unit for the synthesis of odd-carbon number anteiso-fatty acids.
-
Transamination of L-Isoleucine: L-isoleucine is first converted to (S)-2-keto-3-methylvaleric acid by a branched-chain aminotransferase (BCAT) . This reaction involves the transfer of the amino group from isoleucine to an α-keto acid acceptor, typically α-ketoglutarate, which is converted to glutamate.[1]
-
Oxidative Decarboxylation of (S)-2-keto-3-methylvaleric acid: The resulting α-keto acid undergoes oxidative decarboxylation to form 2-methylbutyryl-CoA. This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a multi-enzyme complex homologous to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes.[2][3] The BCKDH complex consists of three catalytic components: E1 (a-keto acid dehydrogenase), E2 (dihydrolipoyl transacylase), and E3 (dihydrolipoyl dehydrogenase).[2][3]
Step 2: Elongation by the Fatty Acid Synthase (FAS) II System
The 2-methylbutyryl-CoA primer is then elongated by the bacterial Type II fatty acid synthase (FAS II) system. This is a cyclic process where a two-carbon unit from malonyl-CoA is added in each cycle. To synthesize this compound (a C16 fatty acyl-CoA), the C5 primer (2-methylbutyryl-CoA) undergoes five rounds of elongation.
The core reactions in each elongation cycle are:
-
Condensation: The cycle begins with the condensation of the acyl-group (initially 2-methylbutyryl-group) from acyl-ACP with malonyl-ACP. This reaction is catalyzed by β-ketoacyl-ACP synthase (KAS) and results in the formation of a β-ketoacyl-ACP, with the release of CO2 and ACP.[4] For the initial condensation with the branched-chain primer, β-ketoacyl-ACP synthase III (FabH) is particularly important.[5][6] Subsequent elongation steps are carried out by other KAS enzymes (e.g., FabB and FabF).[7]
-
First Reduction: The β-ketoacyl-ACP is then reduced to a β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (FabG) , using NADPH as the reducing agent.[8]
-
Dehydration: The β-hydroxyacyl-ACP is dehydrated to form a trans-2-enoyl-ACP by β-hydroxyacyl-ACP dehydratase (FabZ) .[8]
-
Second Reduction: Finally, the trans-2-enoyl-ACP is reduced to a saturated acyl-ACP by enoyl-ACP reductase (FabI) , using NADH or NADPH as the reductant.[8]
The resulting acyl-ACP is two carbons longer and can then serve as the substrate for the next round of condensation with malonyl-ACP. This cycle repeats until the desired chain length is achieved. For this compound, the process continues until a 16-carbon acyl-ACP is formed. The final step is the transfer of the fatty acyl chain from ACP to Coenzyme A, though the specific thioesterase involved in this final transfer for branched-chain fatty acids is not always well-defined.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and products of the this compound biosynthetic pathway.
Table 1: Substrate Specificity of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
| Substrate | Source Organism | Relative Activity Ratio | Apparent Km (µM) | Reference |
| α-ketoisovalerate (from valine) | Bovine Kidney | 2.0 | 40 | [9] |
| α-ketoisocaproate (from leucine) | Bovine Kidney | 1.5 | 50 | [9] |
| α-keto-β-methylvalerate (from isoleucine) | Bovine Kidney | 1.0 | 37 | [9] |
| 2-ketoisovalerate | Pseudomonas putida | 1.0 | N/A | [10][11] |
| 2-ketoisocaproate | Pseudomonas putida | 0.8 | N/A | [10][11] |
| 2-keto-3-methylvalerate | Pseudomonas putida | 0.7 | N/A | [10][11] |
Table 2: Fatty Acid Composition of Bacillus subtilis
| Fatty Acid | Type | Percentage of Total Fatty Acids | Reference |
| 13-methyltetradecanoic acid (iso-C15:0) | iso | 34.72% | [7] |
| 12-methyltetradecanoic acid (anteiso-C15:0) | anteiso | 33.72% | [7] |
| 14-methylpentadecanoic acid (iso-C16:0) | iso | 1.85% | [7] |
| 14-methylhexadecanoic acid (anteiso-C17:0) | anteiso | 10.24% | [7] |
| 15-methylhexadecanoic acid (iso-C17:0) | iso | 7.11% | [7] |
Experimental Protocols
Protocol 1: Extraction and Analysis of Bacterial Fatty Acids
This protocol describes the general procedure for the extraction, methylation, and analysis of fatty acids from bacterial cultures by gas chromatography (GC).
1. Cell Culture and Harvesting:
-
Grow bacterial cells (e.g., Bacillus subtilis) in a suitable medium to the desired growth phase.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer or saline solution.
2. Saponification and Methylation:
-
Resuspend the cell pellet in a saponification reagent (e.g., a solution of sodium hydroxide (B78521) in methanol/water).
-
Heat the mixture to hydrolyze the lipids and release the fatty acids as sodium salts.
-
Acidify the mixture and add a methylation reagent (e.g., HCl in methanol) to convert the free fatty acids to fatty acid methyl esters (FAMEs).[12][13]
3. Extraction of FAMEs:
-
Extract the FAMEs from the aqueous solution using an organic solvent such as hexane (B92381) or a chloroform/methanol mixture.[12][13]
-
Separate the organic phase containing the FAMEs.
-
Wash the organic phase to remove any residual reagents.
-
Dry the organic phase over an anhydrous salt (e.g., sodium sulfate).
4. Gas Chromatography (GC) Analysis:
-
Concentrate the FAMEs sample under a stream of nitrogen.
-
Analyze the FAMEs by gas chromatography, typically using a flame ionization detector (FID) or a mass spectrometer (MS).[4]
-
Identify and quantify the individual FAMEs by comparing their retention times and peak areas to those of known standards.
Protocol 2: Assay of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity
This protocol outlines a method for measuring the activity of the BCKDH complex.
1. Enzyme Preparation:
-
Isolate mitochondria from the source tissue (e.g., bovine kidney) by differential centrifugation.
-
Solubilize the mitochondrial membranes with a suitable detergent.
-
Purify the BCKDH complex using chromatographic techniques such as ion-exchange and affinity chromatography.[9][10]
2. Assay Mixture:
-
Prepare an assay buffer containing cofactors such as thiamine (B1217682) pyrophosphate (TPP), coenzyme A (CoA), NAD+, and MgCl2.[10][11]
3. Activity Measurement:
-
Initiate the reaction by adding the branched-chain α-keto acid substrate (e.g., 2-keto-3-methylvaleric acid) to the assay mixture containing the purified enzyme.
-
Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH formation.
Visualizations
Caption: Biosynthetic pathway of this compound from isoleucine.
Caption: Experimental workflow for bacterial fatty acid analysis.
References
- 1. Reactome | alpha-methylbutyryl-CoA + FAD => tiglyl-CoA + FADH2 [reactome.org]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. Frontiers | Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues [frontiersin.org]
- 4. Ketoacyl synthase - Wikipedia [en.wikipedia.org]
- 5. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of beta-ketoacyl-acyl carrier protein synthase III from Streptomyces glaucescens and its role in initiation of fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A cryptic long-chain 3-ketoacyl-ACP synthase in the Pseudomonas putida F1 unsaturated fatty acid synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic diversity and regulation of Type II fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acid synthase - Wikipedia [en.wikipedia.org]
- 11. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The structural biology of type II fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of 6-Methylpentadecanoyl-CoA: A Technical Guide for Researchers
Abstract
6-Methylpentadecanoyl-CoA, an anteiso-branched-chain acyl-coenzyme A, is a key intermediate in the lipid metabolism of various organisms, particularly bacteria. Its presence and concentration are critical for maintaining cell membrane fluidity and are implicated in cellular signaling and virulence. This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and potential regulatory roles of this compound. It is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, biochemistry, and metabolic diseases. This document summarizes the current understanding of this molecule, details experimental protocols for its analysis, and visualizes its metabolic context through signaling pathway diagrams.
Introduction
Branched-chain fatty acids (BCFAs) are significant components of the cell membranes of many bacteria, contributing to their ability to adapt to diverse environmental conditions.[1][2] Among these, anteiso-BCFAs, characterized by a methyl branch on the antepenultimate carbon, play a crucial role in modulating membrane fluidity.[3] 6-Methylpentadecanoic acid (anteiso-C16:0) is a common anteiso-BCFA, and its activated form, this compound, serves as a central metabolite for its incorporation into complex lipids and as a potential signaling molecule. Understanding the biosynthesis and regulation of this compound is essential for elucidating bacterial physiology and identifying novel targets for antimicrobial drug development.
Natural Occurrence and Biosynthesis
This compound is primarily found in bacteria, where anteiso-BCFAs can constitute a major fraction of the total fatty acids.[4] The biosynthesis of anteiso-BCFAs, including the acyl chain of this compound, initiates from the catabolism of the branched-chain amino acid L-isoleucine.[5][6]
The biosynthetic pathway can be summarized as follows:
-
Primer Synthesis: L-isoleucine is converted to 2-methylbutyryl-CoA, which serves as the primer for fatty acid synthesis.[7]
-
Elongation: The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase (FAS) system through the sequential addition of two-carbon units from malonyl-CoA.[2]
-
Activation: The resulting 6-methylpentadecanoic acid is activated to this compound by an acyl-CoA synthetase.[7]
Quantitative Data
Specific quantitative data on the intracellular concentrations of this compound are scarce in the literature. However, studies on related branched-chain acyl-CoAs in bacteria like Bacillus subtilis provide an indication of the potential concentration range.
| Acyl-CoA Species | Organism | Condition | Intracellular Concentration (µM) | Reference |
| Isobutyryl-CoA | Bacillus subtilis | Non-sporulation | 2.8 ± 0.5 | [8] |
| Isobutyryl-CoA | Bacillus subtilis | Sporulation | 14.3 ± 3.2 | [8] |
| Propionyl-CoA | Bacillus subtilis | Non-sporulation | 52.0 ± 24.8 | [8] |
| Propionyl-CoA | Bacillus subtilis | Sporulation | 0.2 ± 0.2 | [8] |
| This compound | Data not available |
Note: The provided data is for related branched-chain acyl-CoAs and not directly for this compound. These values can serve as a reference for designing quantitative experiments.
Experimental Protocols
The quantification of this compound requires sensitive and specific analytical methods due to its low abundance and potential for degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.
Acyl-CoA Extraction from Bacterial Cells
This protocol is adapted from established methods for acyl-CoA extraction.[9][10]
Materials:
-
Bacterial cell culture
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal standard (e.g., U-13C labeled equivalent or an odd-chain branched-chain acyl-CoA)
-
Ice-cold phosphate-buffered saline (PBS)
-
Centrifuge capable of 4°C and >15,000 x g
-
Sonicator
-
Lyophilizer or vacuum concentrator
-
LC-MS grade solvents (water, methanol, acetonitrile)
Procedure:
-
Cell Harvesting: Rapidly harvest bacterial cells from the culture medium by centrifugation (e.g., 5,000 x g for 5 min at 4°C).
-
Washing: Wash the cell pellet once with ice-cold PBS to remove extracellular contaminants.
-
Quenching and Lysis: Resuspend the cell pellet in 1 mL of ice-cold 10% TCA. Add a known amount of internal standard. Lyse the cells by sonication on ice.
-
Protein Precipitation: Incubate the lysate on ice for 15 minutes to allow for protein precipitation.
-
Centrifugation: Pellet the precipitated protein by centrifugation at 17,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying: Lyophilize or use a vacuum concentrator to dry the supernatant.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50 µL of 20 mM ammonium (B1175870) acetate).
LC-MS/MS Quantification
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]+ for this compound (m/z to be determined based on exact mass)
-
Product Ion (Q3): A characteristic fragment ion resulting from the neutral loss of the phosphopantetheine moiety.[11]
-
Collision Energy: Optimize for the specific precursor-product ion transition.
Signaling and Regulatory Roles
While direct signaling roles for this compound are not yet fully elucidated, long-chain acyl-CoAs, including branched-chain variants, are known to function as regulatory molecules.
Transcriptional Regulation
In bacteria, long-chain acyl-CoAs can directly bind to transcription factors, thereby modulating gene expression.[12] For example, in Escherichia coli, the transcription factor FadR's DNA binding activity is inhibited by long-chain acyl-CoAs.[12] It is plausible that this compound could play a similar role in bacteria that synthesize it.
In mammals, branched-chain acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.
Allosteric Regulation
Long-chain fatty acyl-CoAs can act as allosteric regulators of key metabolic enzymes. For instance, they are known to allosterically activate AMP-activated protein kinase (AMPK) β1-containing isoforms, which in turn promotes fatty acid oxidation.[13] This provides a feedback mechanism for the cell to respond to an abundance of fatty acyl-CoAs.
Conclusion
This compound is a significant, yet understudied, metabolite in organisms that produce anteiso-branched-chain fatty acids, primarily bacteria. Its biosynthesis from isoleucine is well-established, and its role in contributing to the properties of cell membranes is crucial for bacterial survival. While specific quantitative data and direct signaling roles remain to be fully elucidated, the available information on related branched-chain acyl-CoAs suggests its potential involvement in transcriptional and allosteric regulation. The experimental protocols provided in this guide offer a framework for researchers to quantify this compound and further investigate its functions. Future research in this area will be vital for a comprehensive understanding of bacterial lipid metabolism and for the development of novel therapeutic strategies.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipotype.com [lipotype.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In Staphylococcus aureus, the acyl-CoA synthetase MbcS supports branched-chain fatty acid synthesis from carboxylic acid and aldehyde precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 6-Methylpentadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) thioester. As an activated form of 6-methylpentadecanoic acid, it is an intermediate in the metabolism of branched-chain fatty acids. While specific experimental data for this particular molecule is limited, its properties and biological roles can be understood through the extensive research on related long-chain and branched-chain acyl-CoA esters. These molecules are crucial intermediates in lipid biosynthesis and catabolism, and they also function as signaling molecules, notably as ligands for peroxisome proliferator-activated receptors (PPARs). This guide provides a detailed overview of the presumed physical and chemical properties, metabolic pathways, and relevant experimental protocols for the study of this compound.
Physicochemical Properties
Physical Properties (Computed/Extrapolated)
| Property | Value | Source |
| Molecular Formula | C₃₇H₆₆N₇O₁₇P₃S | Computed |
| Molecular Weight | 1001.95 g/mol | Computed |
| Appearance | Expected to be a white or off-white solid | Extrapolated |
| Solubility | Soluble in aqueous buffers and organic solvents like ethanol (B145695) and chloroform.[1] | Extrapolated |
| Critical Micelle Concentration (CMC) | Expected to be in the low micromolar range (µM) in aqueous solutions, similar to other long-chain acyl-CoAs.[2][3] | Extrapolated |
Chemical Properties (Computed/Extrapolated)
| Property | Value/Description | Source |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-methylpentadecanethioate | Computed |
| Chemical Class | Fatty Acyl-CoA | General Knowledge |
| Reactivity | The thioester bond is a high-energy bond, making the acyl group readily transferable in enzymatic reactions.[4] It is susceptible to hydrolysis, especially under alkaline conditions.[2] | General Knowledge |
| Stability | Solutions are relatively stable when stored frozen at -20°C for several weeks.[2] Repeated freeze-thaw cycles should be avoided. | Extrapolated |
Biological Role and Metabolism
This compound, as a branched-chain fatty acyl-CoA, is anticipated to be metabolized through peroxisomal β-oxidation.[5][6][7][8] The methyl branch at an even-numbered carbon (C6) prevents direct β-oxidation at that site. The metabolic pathway likely involves an initial series of β-oxidation cycles until the methyl branch is near the carboxyl end, potentially followed by α-oxidation to remove the branch and allow for the completion of β-oxidation.
Branched-chain fatty acyl-CoAs are also known to be endogenous ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[7][9] The binding of ligands like this compound to PPARα would lead to the upregulation of enzymes required for its own degradation and that of other fatty acids.[10][11]
Proposed Metabolic Pathway of this compound
The following diagram illustrates the proposed peroxisomal β-oxidation pathway for this compound.
Experimental Protocols
The following are representative protocols for the synthesis and analysis of long-chain branched acyl-CoAs, which can be adapted for this compound.
Chemical Synthesis of this compound
This protocol is adapted from methods for synthesizing other fatty acyl-CoAs using N,N'-carbonyldiimidazole for activation.
Materials:
-
6-Methylpentadecanoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A (free acid or trilithium salt)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
Hydrochloric acid (1 M)
-
Reverse-phase HPLC system
Procedure:
-
Activation of the Fatty Acid:
-
Dissolve 10 mg of 6-methylpentadecanoic acid in 1 mL of anhydrous THF.
-
Add a 1.2 molar equivalent of CDI and stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1 hour. This forms the 6-methylpentadecanoyl-imidazolide.
-
-
Acylation of Coenzyme A:
-
Dissolve 25 mg of Coenzyme A in 2 mL of 0.5 M sodium bicarbonate buffer (pH 8.0).
-
Slowly add the activated fatty acid solution from step 1 to the Coenzyme A solution with vigorous stirring.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by observing the disappearance of free Coenzyme A (e.g., using Ellman's reagent).
-
-
Purification:
-
Acidify the reaction mixture to pH 3.0 with 1 M HCl.
-
Purify the this compound by reverse-phase HPLC using a C18 column. A common mobile phase gradient is from a low percentage of acetonitrile (B52724) in an aqueous buffer (e.g., 25 mM potassium phosphate, pH 5.3) to a high percentage of acetonitrile.[12]
-
Monitor the elution profile at 260 nm (adenine base of CoA).
-
Collect the fractions containing the product, pool them, and lyophilize to obtain the purified this compound.
-
Enzymatic Synthesis of this compound
This method utilizes a long-chain acyl-CoA synthetase to catalyze the formation of the thioester bond.
Materials:
-
6-Methylpentadecanoic acid
-
Coenzyme A (free acid)
-
ATP (disodium salt)
-
Magnesium chloride (MgCl₂)
-
Triton X-100
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Long-chain acyl-CoA synthetase (commercially available or purified from a suitable source)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM Coenzyme A
-
0.5 mM 6-Methylpentadecanoic acid (solubilized with 0.1% Triton X-100)
-
1-5 µg of long-chain acyl-CoA synthetase
-
-
Bring the final volume to 1 mL with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination and Product Isolation:
-
Terminate the reaction by adding an equal volume of cold butanol and vortexing thoroughly.
-
Centrifuge to separate the phases and collect the upper butanol phase containing the acyl-CoA.
-
Repeat the butanol extraction.
-
Evaporate the pooled butanol extracts to dryness under a stream of nitrogen.
-
Resuspend the dried product in a suitable buffer for storage or analysis.
-
Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of acyl-CoAs.[13]
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM):
-
Monitor the precursor ion corresponding to the [M+H]⁺ of this compound.
-
Monitor characteristic product ions resulting from the fragmentation of the precursor. A common fragment for acyl-CoAs corresponds to the CoA moiety.
-
-
Quantification: Use an internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification.
Conclusion
This compound is an important, yet understudied, metabolite in the realm of branched-chain fatty acid metabolism. While direct experimental data remains scarce, a comprehensive understanding of its properties and biological functions can be inferred from the broader knowledge of related acyl-CoA esters. As research into the metabolic roles of branched-chain fatty acids continues to expand, particularly in the context of metabolic diseases and host-microbiome interactions, the availability of robust analytical and synthetic methods for specific molecules like this compound will be increasingly critical. The protocols and pathways outlined in this guide provide a foundational framework for researchers to pursue further investigations into this class of molecules.
References
- 1. youtube.com [youtube.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 5. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 8. aocs.org [aocs.org]
- 9. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Co-option of PPARα in the regulation of lipogenesis and fatty acid oxidation in CLA-induced hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Methylpentadecanoyl-CoA: A Potential Precursor for Mid-Chain Branched-Chain Fatty Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by the presence of one or more methyl groups along their acyl chain. Unlike their straight-chain counterparts, BCFAs exhibit unique physicochemical properties, including lower melting points and increased fluidity, which influence the characteristics of biological membranes and lipid-based formulations. While the biosynthesis of terminally branched iso- and anteiso-fatty acids from branched-chain amino acid-derived primers is well-documented, the pathways leading to the formation of mid-chain BCFAs are less understood. This technical guide explores the potential role of 6-methylpentadecanoyl-CoA as a precursor for the synthesis of a specific subset of mid-chain BCFAs, providing insights into the putative enzymatic pathways, relevant quantitative data, and detailed experimental protocols for their investigation.
Biosynthesis of Branched-Chain Fatty Acids: A Primer-Based Mechanism
The biosynthesis of fatty acids is an iterative process catalyzed by the multi-enzyme complex, fatty acid synthase (FAS). The synthesis is initiated by a "primer" molecule, typically acetyl-CoA for straight-chain fatty acids. However, the promiscuity of FAS allows for the utilization of alternative acyl-CoA primers, leading to the production of diverse fatty acid structures. In the context of BCFAs, short-chain branched acyl-CoAs, derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine, can serve as primers for FAS, resulting in the formation of iso- and anteiso-fatty acids.[1][2]
It is hypothesized that this compound can similarly act as a primer for FAS. This would lead to the elongation of the acyl chain, producing a homologous series of long-chain fatty acids with a methyl branch at the sixth carbon position.
Putative Biosynthetic Pathway of 6-Methyl Branched-Chain Fatty Acids
The proposed pathway for the formation of BCFAs from a this compound primer involves the canonical steps of fatty acid synthesis.
Figure 1: Proposed biosynthetic pathway for 6-methyl branched-chain fatty acids.
Quantitative Data
Direct quantitative data on the efficiency of this compound as a primer for FAS is currently limited in the scientific literature. However, studies on the utilization of other branched-chain acyl-CoA primers provide a basis for expected kinetic parameters. It is anticipated that the turnover number (kcat) and Michaelis constant (Km) for this compound with FAS would be different from that of the preferred primer, acetyl-CoA.
| Substrate | Enzyme | kcat (s⁻¹) | Km (µM) | Product Profile | Reference |
| Methylmalonyl-CoA | Metazoan FAS | Lower than Malonyl-CoA | - | Shift towards medium-chain fatty acids | [3] |
| Branched-chain α-keto acids | BCKA Decarboxylase | - | High Affinity | Branched-chain acyl-CoA primers | [2] |
| Acetyl-CoA, Malonyl-CoA, NADPH | Tumor FAS | 10.4 | - | 80% Palmitate, 10% Myristate, 10% Stearate | [4] |
Table 1: Kinetic data for enzymes involved in branched-chain and straight-chain fatty acid synthesis.
Experimental Protocols
In Vitro Fatty Acid Synthase Assay with this compound
This protocol is designed to determine if this compound can serve as a primer for fatty acid synthase and to characterize the resulting fatty acid products.
Materials:
-
Purified fatty acid synthase (FAS)
-
This compound (substrate)
-
Malonyl-CoA
-
NADPH
-
Acetyl-CoA (positive control primer)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA)
-
Quenching solution (e.g., 10% aqueous KOH)
-
Internal standard (e.g., heptadecanoic acid)
-
Solvents for extraction (e.g., hexane, methanol, chloroform)
-
Derivatization agent (e.g., BF3-methanol or trimethylsilyldiazomethane)
Procedure:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. A typical reaction mixture (100 µL) contains reaction buffer, FAS, NADPH, and malonyl-CoA.
-
Initiation: Start the reaction by adding the primer: this compound to the experimental tubes and acetyl-CoA to the positive control tubes. A no-primer control should also be included.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Saponification: Stop the reaction by adding the quenching solution. Saponify the lipids by heating at 70°C for 1 hour to release the fatty acids.
-
Acidification and Extraction: Acidify the samples with a strong acid (e.g., HCl) and extract the fatty acids with an organic solvent like hexane.
-
Derivatization: Evaporate the solvent and derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a suitable methylation agent.
-
GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products.
Figure 2: Experimental workflow for the in vitro FAS assay.
Analysis of Mid-Chain Branched-Chain Fatty Acids by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A polar capillary column (e.g., cyanopropyl- or polyethylene (B3416737) glycol-based) is recommended for the separation of FAME isomers.[5]
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Identification: Identification of 6-methyl branched FAMEs is based on their retention times and mass spectra, particularly the characteristic fragmentation patterns resulting from the methyl branch. The presence of fragment ions resulting from cleavage alpha to the methyl branch is indicative of its position.
Quantitative Analysis by LC-MS/MS
For highly sensitive and specific quantification of 6-methyl branched-chain fatty acids in complex biological matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.[6][7]
Sample Preparation:
-
Lipid extraction from the biological sample using a modified Folch or Bligh-Dyer method.
-
Saponification to release free fatty acids.
-
Derivatization to enhance ionization efficiency (e.g., using N,N-dimethyl-p-phenylenediamine).
LC-MS/MS Conditions (Example):
-
LC Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid.
-
MS/MS: Multiple Reaction Monitoring (MRM) mode for targeted quantification. Specific precursor-to-product ion transitions for the derivatized 6-methyl branched-chain fatty acids and an internal standard are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Derivatized 6-Methyl-C17:0 | [M+H]⁺ | Specific fragment |
| Derivatized 6-Methyl-C19:0 | [M+H]⁺ | Specific fragment |
| Internal Standard (e.g., D4-C17:0) | [M+H]⁺ | Specific fragment |
Table 2: Example MRM transitions for LC-MS/MS analysis.
Conclusion
The investigation into this compound as a precursor for branched-chain fatty acids opens a new avenue in lipid biochemistry. The proposed role of this molecule as a primer for fatty acid synthase is a plausible mechanism for the generation of a unique class of mid-chain BCFAs. The experimental protocols outlined in this guide provide a framework for researchers to test this hypothesis, characterize the resulting products, and quantify their presence in biological systems. Further research in this area will undoubtedly contribute to a more comprehensive understanding of the diversity and function of fatty acids in health and disease.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acid synthesis: a potential selective target for antineoplastic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unitn.it [iris.unitn.it]
Unraveling the Metabolic Fate of 6-Methylpentadecanoyl-CoA: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the known enzymatic pathways involved in the metabolism of 6-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipid metabolism, enzymology, and metabolic disorders.
Introduction
This compound is a saturated fatty acyl-CoA with a methyl group at the C6 position. The presence of this methyl branch prevents its straightforward degradation through the conventional beta-oxidation pathway that metabolizes straight-chain fatty acids. The metabolic fate of this compound is of interest due to the role of branched-chain fatty acids in various physiological and pathological processes. This guide will detail the enzymatic steps and key players in its breakdown, drawing on current scientific literature.
The Peroxisomal Beta-Oxidation Pathway: The Primary Route for Metabolism
Unlike fatty acids with methyl branches at odd-numbered carbons (e.g., the 3-position), which are substrates for the alpha-oxidation pathway, this compound is metabolized via the beta-oxidation pathway, primarily within the peroxisomes.[1][2] Beta-oxidation of straight-chain fatty acids occurs in both mitochondria and peroxisomes; however, peroxisomes are specifically equipped to handle very long-chain and branched-chain fatty acids.[3][4]
The initial steps of beta-oxidation of this compound proceed normally for two cycles, yielding two molecules of acetyl-CoA and shortening the chain by four carbons. This process is catalyzed by the standard peroxisomal beta-oxidation enzymes: acyl-CoA oxidase, 2-enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase.[2]
After two cycles, the resulting intermediate is 2-Methyl-dodecanoyl-CoA. The presence of the methyl group at the C2 (alpha) position now poses a challenge for the next enzymatic step.
Overcoming the Methyl Branch: The Role of Alpha-Methylacyl-CoA Racemase
The key to the continued degradation of 2-Methyl-dodecanoyl-CoA lies in the action of the enzyme alpha-methylacyl-CoA racemase (AMACR) .[5][6] The acyl-CoA oxidases involved in peroxisomal beta-oxidation are stereospecific and act only on the (S)-isomer of 2-methyl-branched acyl-CoAs.[7] However, the preceding beta-oxidation cycles can produce the (R)-isomer. AMACR catalyzes the epimerization of (2R)-methylacyl-CoA esters to their corresponding (2S)-epimers, thereby allowing them to enter the subsequent steps of the beta-oxidation pathway.[5][6]
Downstream Metabolism
Once converted to the (2S)-isomer, 2-Methyl-dodecanoyl-CoA can re-enter the peroxisomal beta-oxidation pathway. The subsequent cycles of beta-oxidation will proceed, yielding a mixture of acetyl-CoA and, in the final cycle, propionyl-CoA due to the odd number of remaining carbons. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[8][9]
Summary of Metabolic Pathway
The metabolic pathway of this compound can be summarized in the following diagram:
Quantitative Data
Currently, there is a lack of specific quantitative data in the published literature regarding the kinetic parameters (Km, Vmax) of the enzymes involved in the metabolism of this compound and its intermediates. The data presented below is for related substrates and provides an estimation of enzyme activity.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Organism | Reference |
| Alpha-Methylacyl-CoA Racemase (AMACR) | (2R)-Methyl-pentadecanoyl-CoA | Not Reported | Not Reported | Rat Liver | [7] |
| Peroxisomal Acyl-CoA Oxidase | Pristanoyl-CoA | Not Reported | Not Reported | Human Fibroblasts | [1] |
Note: The absence of specific data highlights an area for future research.
Experimental Protocols
Assay for Alpha-Methylacyl-CoA Racemase (AMACR) Activity
A coupled assay can be used to measure AMACR activity.[7]
Principle: The racemization of a (2R)-methylacyl-CoA to its (2S)-isomer is coupled to the activity of a stereospecific (2S)-acyl-CoA oxidase. The hydrogen peroxide produced by the oxidase is then measured using a peroxidase-catalyzed reaction with a suitable chromogenic substrate.
Materials:
-
(2R)-2-Methyl-acyl-CoA substrate (e.g., (2R)-2-Methyl-pentadecanoyl-CoA)
-
Purified pristanoyl-CoA oxidase (or another suitable 2S-specific acyl-CoA oxidase)
-
Horseradish peroxidase
-
Chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine (B1203034) - TMB)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Cell or tissue homogenate containing AMACR
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, chromogenic substrate, and horseradish peroxidase.
-
Add the cell or tissue homogenate to the reaction mixture.
-
Initiate the reaction by adding the (2R)-2-Methyl-acyl-CoA substrate and pristanoyl-CoA oxidase.
-
Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time.
-
Calculate the rate of the reaction, which is proportional to the AMACR activity.
Controls:
-
A reaction mixture without the (2R)-2-Methyl-acyl-CoA substrate to control for background oxidase activity.
-
A reaction mixture with a heat-inactivated homogenate to ensure the observed activity is enzymatic.
Conclusion and Future Directions
The metabolism of this compound is a multi-step process that relies on the peroxisomal beta-oxidation pathway and the key enzyme alpha-methylacyl-CoA racemase to overcome the steric hindrance of the methyl branch. While the general pathway is understood based on the metabolism of structurally similar branched-chain fatty acids, a significant gap exists in the literature regarding the specific enzymes and their kinetic properties for this particular substrate.
Future research should focus on:
-
Determining the kinetic parameters of AMACR and other beta-oxidation enzymes with this compound and its metabolites.
-
Identifying the specific acyl-CoA synthetase responsible for the initial activation of 6-methylpentadecanoic acid.
-
Investigating the regulation of this metabolic pathway and its potential interplay with other metabolic routes.
A deeper understanding of the metabolism of this compound will contribute to our knowledge of lipid metabolism and may provide insights into the pathology of metabolic diseases involving branched-chain fatty acids.
References
- 1. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. aocs.org [aocs.org]
- 5. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 6. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-methylacyl racemase: a coupled assay based on the use of pristanoyl-CoA oxidase/peroxidase and reinvestigation of its subcellular distribution in rat and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. youtube.com [youtube.com]
Subcellular Landscape of 6-Methylpentadecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylpentadecanoyl-CoA, a branched-chain acyl-coenzyme A (CoA) derivative, plays a significant role in cellular metabolism, particularly within the intricate network of fatty acid oxidation. Understanding its subcellular localization is paramount for elucidating its precise metabolic functions and for the development of therapeutic strategies targeting related metabolic disorders. This technical guide provides a comprehensive overview of the subcellular distribution of this compound pools, detailing the metabolic pathways, key enzymatic players, and the experimental methodologies used for its study. Quantitative data, where available for analogous compounds, are presented to illustrate the principles of its compartmentalization, primarily between peroxisomes and mitochondria.
Introduction
Branched-chain fatty acids (BCFAs) are important constituents of cell membranes and signaling molecules. Their catabolism is a specialized process, distinct from that of straight-chain fatty acids, and is compartmentalized within specific organelles to ensure efficient processing and prevent the accumulation of potentially toxic intermediates. 6-methylpentadecanoic acid, a C16 BCFA, is activated to its CoA ester, this compound, before entering catabolic pathways. The subcellular localization of this acyl-CoA pool dictates its metabolic fate and is a critical factor in maintaining cellular homeostasis.
Subcellular Distribution of Branched-Chain Acyl-CoA Pools
The metabolism of this compound is primarily partitioned between two key organelles: peroxisomes and mitochondria.
-
Peroxisomes: These organelles are the principal site for the initial steps of β-oxidation of very-long-chain fatty acids and BCFAs.[1] Due to the methyl branch at the β-position (after conversion to a 2-methyl branched-chain fatty acid via α-oxidation), the standard β-oxidation pathway is hindered. Peroxisomes possess the specialized enzymatic machinery, including acyl-CoA oxidase 2 (ACOX2), to handle these modified substrates.[2][3] The initial cycles of β-oxidation occur within the peroxisome, shortening the acyl chain.[1]
-
Mitochondria: Following partial degradation in the peroxisome, the resulting shorter-chain acyl-CoAs are transported to the mitochondria for complete oxidation to acetyl-CoA via the conventional β-oxidation pathway.[1] This metabolic crosstalk between peroxisomes and mitochondria is essential for the complete catabolism of BCFAs.
Table 1: Representative Subcellular Abundance of Various Acyl-CoA Species
| Acyl-CoA Species | Cytosol (pmol/10^6 cells) | Mitochondria (pmol/10^6 cells) | Source |
| Acetyl-CoA | ~5-15 | ~10-30 | [4] |
| Propionyl-CoA | ~0.5-2 | ~1-5 | [4] |
| Succinyl-CoA | ~0.1-0.5 | ~5-25 | [4] |
| (iso)Butyryl-CoA | ~0.05-0.2 | ~0.1-0.5 | [5] |
| (iso)Valeryl-CoA | ~0.05-0.2 | ~0.1-0.5 | [5] |
Note: Data for this compound is not specifically available. The presented data for other acyl-CoAs illustrates the general distribution patterns and should be interpreted with caution as a proxy.
Metabolic Pathways and Key Molecular Players
The journey of this compound through the cell involves a series of enzymatic reactions and transport processes.
Cytosolic Activation and Peroxisomal Import
6-methylpentadecanoic acid is first activated to this compound in the cytosol by an acyl-CoA synthetase. This activated form is then transported into the peroxisome. This transport is mediated by ATP-binding cassette (ABC) transporters of the D subfamily, such as ABCD3 (also known as PMP70), which are responsible for the import of long and branched-chain acyl-CoAs.[5]
Peroxisomal α- and β-Oxidation
Within the peroxisome, this compound likely undergoes an initial α-oxidation step to shift the methyl group from the β- to the α-position, making it a suitable substrate for β-oxidation. The subsequent β-oxidation is carried out by a set of specialized enzymes. Acyl-CoA oxidase 2 (ACOX2) is a key enzyme involved in the degradation of branched-chain fatty acids.[2][3] The shortened acyl-CoA products are then exported from the peroxisome.
Mitochondrial Transport and Final Oxidation
The medium- and short-chain acyl-CoAs generated in the peroxisome are transported to the mitochondria for complete oxidation. This transport is facilitated by the carnitine shuttle system, involving carnitine acyltransferases.[6] Inside the mitochondrial matrix, the acyl-CoAs enter the conventional β-oxidation spiral, yielding acetyl-CoA, which then feeds into the tricarboxylic acid (TCA) cycle for ATP production.[1]
Experimental Protocols
The determination of the subcellular localization of acyl-CoA pools requires meticulous experimental procedures to ensure the integrity of the organelles and the accuracy of the measurements.
Subcellular Fractionation by Differential Centrifugation
This is a classical and widely used method to separate major organelles based on their size and density.
Materials:
-
Cell culture flasks or tissue sample
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4), ice-cold
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Protocol:
-
Cell Harvesting: Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells). Wash the cell pellet twice with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized to achieve efficient cell lysis with minimal organelle damage.
-
Nuclear Fraction Pelletization: Centrifuge the homogenate at a low speed (e.g., 600-1000 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Mitochondrial Fraction Pelletization: Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 10,000-15,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
-
Peroxisomal and Cytosolic Fractions: The resulting supernatant contains the cytosolic fraction. The pellet from the previous step is a crude mitochondrial fraction that also contains peroxisomes. Further purification of peroxisomes can be achieved using density gradient centrifugation (e.g., with OptiPrep™ or Percoll™).[7][8]
-
Washing: Wash each organelle pellet with homogenization buffer to minimize cross-contamination.
-
Purity Assessment: The purity of each fraction should be assessed by Western blotting using specific organelle marker proteins (e.g., Histone H3 for nucleus, Cytochrome c for mitochondria, Catalase for peroxisomes, and GAPDH for cytosol).
Acyl-CoA Extraction and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.
Materials:
-
Subcellular fractions from Protocol 4.1
-
Internal standards (e.g., 13C-labeled acyl-CoAs)
-
Extraction solvent (e.g., acetonitrile/methanol (B129727)/water mixture)
-
LC-MS/MS system
Protocol:
-
Extraction: To the subcellular fraction, add a pre-chilled extraction solvent containing a known concentration of internal standards. Vortex vigorously and incubate on ice to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separation is typically achieved using a C18 reversed-phase column. Detection and quantification are performed using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each acyl-CoA and its corresponding internal standard.[9][10]
Visualizations
Signaling Pathways and Workflows
Caption: Metabolism of this compound.
References
- 1. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel case of ACOX2 deficiency leads to recognition of a third human peroxisomal acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WikiGenes - ACOX2 - acyl-CoA oxidase 2, branched chain [wikigenes.org]
- 4. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisomal ABC transporters: structure, function and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
The Microbial Production of 6-Methylpentadecanoyl-CoA: A Technical Guide to Anteiso-Fatty Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are crucial components of the cell membranes of many bacteria, influencing membrane fluidity and adaptation to environmental stress. The anteiso series of BCFAs, characterized by a methyl branch on the antepenultimate carbon atom, are synthesized via a specialized pathway that diverges from the canonical straight-chain fatty acid synthesis. A key intermediate in the formation of these lipids is 6-methylpentadecanoyl-CoA. This technical guide provides an in-depth exploration of the biosynthesis of this compound and its role in microbial fatty acid synthesis. We will detail the enzymatic steps, present quantitative data from relevant studies, and provide standardized experimental protocols for the investigation of this pathway. Furthermore, we will discuss the implications of this pathway in the context of drug development and metabolic engineering.
Introduction to Branched-Chain Fatty Acid Synthesis
Bacteria synthesize a diverse array of fatty acids that are incorporated into their cell membranes. While straight-chain fatty acids (SCFAs) are common, many bacterial species, particularly Gram-positive bacteria, produce significant quantities of BCFAs.[1] These fall into two main categories: iso-fatty acids, with a methyl branch on the penultimate carbon, and anteiso-fatty acids, with a methyl branch on the antepenultimate carbon.[2][3]
The synthesis of BCFAs is a variation of the well-understood Type II fatty acid synthesis (FASII) pathway found in bacteria.[4] The key difference lies in the initial priming step. While SCFA synthesis is typically initiated with acetyl-CoA, BCFA synthesis utilizes branched-chain acyl-CoA primers.[5][6] These primers are derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, valine, and isoleucine.[7]
Specifically, the synthesis of anteiso-fatty acids, such as the precursor to this compound, is initiated by a primer derived from isoleucine.[5] The presence of these branched lipids lowers the melting point of the membrane, thereby increasing its fluidity, which is a critical adaptation to low-temperature environments.[1]
The Biosynthetic Pathway of this compound
The formation of this compound is a multi-step process involving the conversion of isoleucine to a branched-chain acyl-CoA primer, followed by subsequent elongation cycles by the fatty acid synthase complex.
Primer Synthesis: From Isoleucine to 2-Methylbutyryl-CoA
The synthesis of the anteiso-fatty acid primer begins with the amino acid isoleucine. The initial steps are catalyzed by enzymes of the BCAA catabolism pathway:
-
Transamination: Isoleucine is first transaminated by a branched-chain amino acid transaminase (BCAT) , typically using α-ketoglutarate as the amino group acceptor, to yield (S)-3-methyl-2-oxovalerate.[8]
-
Oxidative Decarboxylation: The resulting α-keto acid, (S)-3-methyl-2-oxovalerate, undergoes oxidative decarboxylation to form 2-methylbutyryl-CoA. This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex , a multi-enzyme complex analogous to the pyruvate (B1213749) dehydrogenase complex.[5][6][8]
Elongation by the Fatty Acid Synthase (FASII) System
Once the 2-methylbutyryl-CoA primer is formed, it enters the FASII cycle for elongation. The key enzyme initiating this process is β-ketoacyl-ACP synthase III (FabH) , which catalyzes the condensation of the acyl-CoA primer with malonyl-ACP.[4] The substrate specificity of FabH is a critical determinant in whether a bacterium produces straight-chain or branched-chain fatty acids.[4]
The subsequent steps of the elongation cycle are carried out by the canonical FASII enzymes:
-
Condensation (FabH): 2-Methylbutyryl-CoA is condensed with malonyl-ACP to form β-keto-4-methylhexanoyl-ACP.
-
Reduction (FabG): The β-keto group is reduced to a hydroxyl group by β-ketoacyl-ACP reductase (FabG) , utilizing NADPH as the reducing agent.
-
Dehydration (FabZ/FabA): A molecule of water is removed to create a double bond by β-hydroxyacyl-ACP dehydratase (FabZ or FabA) .
-
Reduction (FabI): The double bond is reduced by enoyl-ACP reductase (FabI) , again using NADPH, to yield a saturated acyl-ACP chain, which is now two carbons longer.
This cycle is repeated multiple times, with each cycle adding a two-carbon unit from malonyl-CoA. To synthesize a 16-carbon fatty acid backbone (pentadecanoyl is C15, but the acyl group is C16), the initial 5-carbon primer (from 2-methylbutyryl-CoA) undergoes five elongation cycles. The final product is 6-methylpentadecanoyl-ACP, which can then be converted to this compound.
Quantitative Data on Branched-Chain Fatty Acid Synthesis
The production of BCFAs can be influenced by various factors, including the availability of BCAA precursors and the expression levels of key enzymes. Metabolic engineering efforts have provided quantitative insights into the yields of BCFAs in microbial hosts.
| Organism | Engineering Strategy | Product | Titer (mg/L) | Percentage of Total Fatty Acids | Reference |
| Escherichia coli | Overexpression of lipoylation pathways | Branched-chain fatty acids (BCFAs) | 276 | 85% | [9] |
| Escherichia coli | Fine-tuning of branch positions | anteiso-BCFAs | - | 77% | [9] |
| Escherichia coli | Engineered BCAA pathway | BCFAs from glucose | 181 | 72% | [9] |
| Escherichia coli | Combination of fatty acid and BCAA biosynthetic pathways | Fatty acid branched-chain esters (FABCEs) | 273 | 99.3% | [10][11] |
| Pichia pastoris | Combination of fatty acid and BCAA biosynthetic pathways | Fatty acid branched-chain esters (FABCEs) | 169 | - | [11] |
Experimental Protocols
The study of this compound and its biosynthetic pathway requires specific assays to measure the activity of key enzymes and to quantify the products.
In Vitro Enzyme Assay of Branched-Chain α-Ketoacid Dehydrogenase (BCKD) Complex
This protocol is based on a continuous spectrophotometric method that monitors the production of NADH.[8]
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Temperature-controlled cuvette holder
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5, 2 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate, 0.2 mM EDTA)
-
Cofactors: 2.5 mM NAD⁺, 0.4 mM Coenzyme A
-
Substrate: 10 mM (S)-3-methyl-2-oxovalerate
-
Purified BCKD enzyme complex or mitochondrial extract
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer and cofactors.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Add the enzyme preparation to the cuvette and mix gently.
-
Initiate the reaction by adding the substrate, (S)-3-methyl-2-oxovalerate.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
Calculate the rate of NADH production using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Quantification of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of cellular fatty acid composition.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Fatty acid methyl ester (FAME) standards
-
Reagents for transesterification (e.g., methanolic HCl or BF₃-methanol)
-
Organic solvents (e.g., hexane, chloroform, methanol)
Procedure:
-
Lipid Extraction: Harvest bacterial cells by centrifugation. Extract total lipids from the cell pellet using a standard method such as the Bligh-Dyer extraction (chloroform:methanol:water).[12]
-
Transesterification: Convert the fatty acids in the lipid extract to their corresponding fatty acid methyl esters (FAMEs). This is typically achieved by heating the sample in the presence of a methylating agent like methanolic HCl.
-
FAME Extraction: Extract the FAMEs into an organic solvent such as hexane.
-
GC-MS Analysis: Inject the FAME sample into the GC-MS. The different FAMEs will be separated based on their boiling points and retention times on the GC column. The mass spectrometer will then fragment the molecules, providing a mass spectrum that can be used to identify the specific fatty acids.
-
Quantification: Compare the peak areas of the identified BCFAs to those of known standards to determine their relative and absolute abundance.
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is embedded within the larger metabolic network of the bacterial cell. The following diagrams illustrate the key pathways and their logical connections.
Biosynthesis of the 2-Methylbutyryl-CoA Primer
Caption: Conversion of isoleucine to the anteiso-primer 2-methylbutyryl-CoA.
Elongation of the Primer to 6-Methylpentadecanoyl-ACP
Caption: Elongation of the primer by the FASII system to form the final product.
Experimental Workflow for BCFA Analysis
Caption: Workflow for the extraction and analysis of branched-chain fatty acids.
Link to Drug Development
The bacterial fatty acid synthesis (FASII) pathway is a validated target for the development of novel antibiotics.[4] This is because the bacterial FASII system is structurally distinct from the mammalian Type I fatty acid synthase (FASI), allowing for selective inhibition. Several inhibitors of FASII enzymes, such as triclosan (B1682465) (targeting FabI) and cerulenin (B1668410) (targeting FabF), have been well-characterized.
The biosynthesis of BCFAs, including this compound, presents a unique opportunity for targeted drug development. Since many pathogenic bacteria, including Staphylococcus aureus, rely on BCFAs for membrane homeostasis and virulence, inhibitors of the BCFA-specific steps could be effective antimicrobial agents.[7]
Potential drug targets in the this compound pathway include:
-
Branched-chain α-keto acid dehydrogenase (BCKD) complex: Inhibition of this complex would block the formation of the necessary primers for BCFA synthesis.
-
β-ketoacyl-ACP synthase III (FabH): Targeting the specific FabH isoforms that preferentially utilize branched-chain primers would selectively inhibit BCFA synthesis.[4]
Developing inhibitors against these targets could lead to new classes of antibiotics with novel mechanisms of action, which is crucial in the face of rising antibiotic resistance.
Conclusion
The synthesis of this compound is a key process in the production of anteiso-branched-chain fatty acids in a variety of bacteria. This pathway, which utilizes a primer derived from isoleucine and the iterative action of the FASII system, is essential for maintaining membrane fluidity and enabling survival in diverse environments. The enzymes involved, particularly the BCKD complex and FabH, represent promising targets for the development of new antimicrobial agents. The detailed protocols and quantitative data presented in this guide provide a foundation for researchers to further explore this important area of microbial metabolism and its potential applications in drug discovery and metabolic engineering.
References
- 1. Frontiers | Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Engineering Escherichia coli to produce branched-chain fatty acids in high percentages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Predicted Biological Functions of 6-Methylpentadecanoyl-CoA in Mammals: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on 6-Methylpentadecanoyl-CoA is limited in current scientific literature. The biological functions, metabolic pathways, and experimental protocols detailed in this document are therefore predicted based on the well-established principles of branched-chain fatty acid (BCFA) metabolism in mammals. All information should be considered within this predictive context.
Executive Summary
This compound is a saturated branched-chain fatty acyl-CoA. While specific research on this molecule is scarce, its structural characteristics as a methyl-branched fatty acid allow for informed predictions regarding its metabolic fate and biological significance in mammals. This whitepaper synthesizes current knowledge on branched-chain fatty acid (BCFA) metabolism to propose the likely biological roles of this compound. It is predicted that this compound is primarily metabolized through a combination of alpha- and beta-oxidation within the peroxisomes. Its precursor, 6-methylpentadecanoic acid, likely originates from dietary sources or endogenous synthesis from branched-chain amino acids. Potential functions of this compound and its metabolites may include roles in cellular energy metabolism, incorporation into complex lipids influencing membrane fluidity, and potential signaling activities, possibly through interaction with nuclear receptors like PPARα. This document provides a detailed overview of the predicted metabolic pathways, potential biological functions, and relevant experimental methodologies for studying this and other BCFAs.
Predicted Metabolic Fate of this compound
The presence of a methyl group on the carbon chain of 6-methylpentadecanoic acid prevents its direct metabolism through the conventional mitochondrial beta-oxidation pathway that catabolizes straight-chain fatty acids. Instead, its metabolism is predicted to follow the established pathways for other BCFAs, such as phytanic acid and pristanic acid, which involves initial processing in the peroxisomes.
Activation to this compound
Prior to metabolism, 6-methylpentadecanoic acid must be activated to its coenzyme A (CoA) ester, this compound. This reaction is catalyzed by an acyl-CoA synthetase.
Peroxisomal Oxidation
Due to the methyl group, the metabolic breakdown of this compound is expected to occur in the peroxisomes. The position of the methyl group at the 6th carbon (an even number) means that initial cycles of beta-oxidation can proceed until the methyl branch is near the beta-carbon, at which point alpha-oxidation would be required.
A plausible metabolic sequence is as follows:
-
Initial Beta-Oxidation Cycles: this compound, a C16 fatty acyl-CoA, would likely undergo two cycles of peroxisomal beta-oxidation. This would shorten the carbon chain by four carbons, releasing two molecules of acetyl-CoA and yielding 2-methyltridecanoyl-CoA.
-
Alpha-Oxidation: With the methyl group now at the beta-position (carbon 2), further beta-oxidation is blocked. The molecule would then undergo alpha-oxidation. This process involves the removal of a single carbon atom from the carboxyl end. The key steps are hydroxylation at the alpha-carbon, followed by decarboxylation, yielding a fatty aldehyde that is then oxidized to a carboxylic acid. The product would be a C12 fatty acid with the methyl group now at the alpha-position.
-
Subsequent Beta-Oxidation: The resulting alpha-methyl fatty acyl-CoA can then re-enter the beta-oxidation pathway. The presence of the alpha-methyl group will result in the generation of propionyl-CoA in one of the beta-oxidation cycles instead of acetyl-CoA.
The final products of the complete oxidation of this compound are predicted to be a mixture of acetyl-CoA and propionyl-CoA molecules, which can then enter the citric acid cycle for energy production.
Deficiencies in the enzymes of the alpha-oxidation pathway can lead to the accumulation of BCFAs, resulting in severe neurological disorders such as Refsum's disease, which is caused by the accumulation of phytanic acid[1][2].
Metabolic Pathway Diagram
Caption: Predicted metabolic pathway of this compound in mammals.
Predicted Biological Functions
Based on the known roles of other BCFAs, several biological functions can be predicted for this compound and its derivatives.
Energy Metabolism
The primary predicted function of this compound is to serve as a substrate for energy production through its catabolism into acetyl-CoA and propionyl-CoA[3][4]. These molecules can then be utilized in the citric acid cycle to generate ATP.
Incorporation into Cellular Lipids
BCFAs can be incorporated into the hydrocarbon chains of various lipids, including phospholipids (B1166683) and sphingolipids, which are key components of cell membranes[5]. The methyl branch of 6-methylpentadecanoic acid would influence the packing of lipid acyl chains, thereby affecting the fluidity and stability of the cell membrane[5].
Signaling Molecules
Some BCFAs and their derivatives can act as signaling molecules. For instance, pristanic acid, a product of phytanic acid metabolism, is a known ligand for the peroxisome proliferator-activated receptor alpha (PPARα)[6]. PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. It is plausible that 6-methylpentadecanoic acid or its metabolites could also act as signaling molecules, potentially modulating the activity of nuclear receptors or other cellular sensors of lipid status.
Link to Branched-Chain Amino Acid (BCAA) Metabolism
The precursors for the synthesis of BCFAs can be derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine[7]. The catabolism of these amino acids produces branched-chain alpha-keto acids, which can be further metabolized to branched-chain acyl-CoAs that serve as primers for fatty acid synthesis, leading to the formation of BCFAs[7]. Therefore, the levels of this compound may be linked to BCAA metabolism and could be influenced by dietary protein intake.
Logical Relationship Diagram
Caption: Predicted biosynthetic link between BCAA metabolism and this compound.
Quantitative Data Summary
As there is no specific quantitative data available for this compound, the following table summarizes representative data for related BCFAs to provide a contextual understanding.
| Analyte | Matrix | Organism | Concentration/Activity | Condition | Reference |
| Phytanic Acid | Plasma | Human | 4.5 ± 1.5 µmol/L | Healthy | General Literature |
| Pristanic Acid | Plasma | Human | 0.5 ± 0.2 µmol/L | Healthy | General Literature |
| Phytanoyl-CoA Hydroxylase | Liver | Rat | 0.15 nmol/min/mg protein | Normal Diet | Fictional Example |
| Pristanoyl-CoA Oxidase | Liver | Rat | 0.8 nmol/min/mg protein | Normal Diet | Fictional Example |
Note: The data for enzyme activities are illustrative and not from a specific cited source, as such data is highly dependent on assay conditions.
Detailed Experimental Protocols
The study of this compound would require specialized analytical techniques. The following are detailed methodologies for key experiments that could be adapted for this purpose.
Quantification of this compound and other BCFAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs[8][9].
Objective: To quantify the concentration of this compound in biological samples (e.g., tissue homogenates, cell lysates).
Methodology:
-
Sample Preparation:
-
Homogenize frozen tissue or cell pellets in a cold extraction solvent (e.g., 80% methanol).
-
Include an internal standard, such as a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound), to correct for extraction efficiency and matrix effects.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
The gradient will separate acyl-CoAs based on their chain length and polarity.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Perform Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.
-
The precursor ion will be the [M+H]⁺ ion of this compound. A characteristic product ion would be the one corresponding to the CoA moiety.
-
Develop a calibration curve using a series of known concentrations of a this compound standard.
-
Experimental Workflow Diagram
Caption: Workflow for the quantification of acyl-CoAs by LC-MS/MS.
In Vitro Enzyme Assays for Alpha- and Beta-Oxidation
To investigate the metabolism of this compound, in vitro assays using isolated peroxisomes or recombinant enzymes can be performed.
Objective: To determine if this compound is a substrate for peroxisomal oxidation enzymes.
Methodology:
-
Substrate Synthesis: Synthesize radiolabeled [1-¹⁴C]-6-Methylpentadecanoyl-CoA.
-
Isolation of Peroxisomes: Isolate peroxisomes from rat liver using differential centrifugation and a density gradient.
-
Enzyme Assay:
-
Incubate the isolated peroxisomes with [1-¹⁴C]-6-Methylpentadecanoyl-CoA in a reaction buffer containing necessary cofactors (e.g., NAD⁺, FAD, CoA).
-
The reaction will produce radiolabeled acetyl-CoA and/or propionyl-CoA.
-
Stop the reaction at various time points by adding an acid.
-
Separate the water-soluble products (acetyl-CoA, propionyl-CoA) from the unreacted substrate by solvent extraction.
-
Quantify the radioactivity in the aqueous phase using liquid scintillation counting to determine the rate of oxidation.
-
-
Product Identification: Analyze the reaction products using HPLC or LC-MS to identify the specific acyl-CoA intermediates and end products.
Conclusion and Future Directions
While direct evidence is lacking, the structural similarity of this compound to other well-characterized branched-chain fatty acids provides a strong foundation for predicting its biological roles in mammals. It is likely a substrate for peroxisomal alpha- and beta-oxidation, contributing to cellular energy homeostasis. Furthermore, its incorporation into complex lipids and potential signaling functions warrant further investigation.
Future research should focus on:
-
Chemical Synthesis: Development of a robust method for the chemical synthesis of 6-methylpentadecanoic acid and its CoA ester to enable in vitro and in vivo studies.
-
Metabolomic Profiling: Targeted and untargeted metabolomics studies in various tissues and biofluids to determine the endogenous presence and concentration of 6-methylpentadecanoic acid and its metabolites.
-
Enzymatic Studies: In vitro assays with purified recombinant enzymes of the peroxisomal oxidation pathways to confirm the metabolic fate of this compound and to determine the kinetic parameters.
-
Cellular Studies: Investigating the effects of 6-methylpentadecanoic acid on gene expression, particularly on PPARα target genes, and its incorporation into cellular lipid species in cultured mammalian cells.
-
In Vivo Studies: Utilizing animal models to explore the physiological and pathological consequences of altered this compound metabolism.
The elucidation of the precise biological functions of this compound will contribute to a more comprehensive understanding of branched-chain fatty acid metabolism and its implications for mammalian health and disease.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 6. Pristanic acid - Wikipedia [en.wikipedia.org]
- 7. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecificity of Enzymes Acting on 6-Methylpentadecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereospecificity of enzymes involved in the metabolism of 6-methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA. Particular focus is placed on the central role of α-methylacyl-CoA racemase (AMACR) in determining the metabolic fate of the different stereoisomers of this molecule. This document details the enzymatic processes, presents available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the key pathways and workflows.
Introduction to this compound Metabolism and Stereoisomerism
This compound is a sixteen-carbon branched-chain fatty acyl-CoA. The presence of a methyl group at the 6-position does not introduce a chiral center. However, during its metabolism via β-oxidation, intermediates with a methyl group at the α-position (C2) are formed. The stereochemistry at this α-carbon is critical for the subsequent enzymatic reactions. Specifically, the β-oxidation pathway requires the (2S)-stereoisomer for processing.[1][2][3][4]
The key enzyme responsible for the stereochemical conversion of α-methylacyl-CoA esters is α-methylacyl-CoA racemase (AMACR) .[2][3][4] This enzyme catalyzes the epimerization of (2R)-methylacyl-CoA esters to their (2S)-counterparts, thereby enabling their entry into the β-oxidation spiral.[2][3][4] Consequently, the stereospecificity of enzymes acting on the metabolic intermediates of this compound is primarily dictated by the action of AMACR.
The Central Role of α-Methylacyl-CoA Racemase (AMACR)
AMACR is a peroxisomal and mitochondrial enzyme that plays a crucial role in the degradation of branched-chain fatty acids and the metabolism of certain xenobiotics.[2][3] It interconverts (2R)- and (2S)-α-methylacyl-CoA esters via a deprotonation-reprotonation mechanism involving an enolate intermediate.[5] This racemization is essential because the subsequent enzyme in the β-oxidation pathway, acyl-CoA oxidase, is specific for the (2S)-epimer.[3]
Quantitative Data on AMACR Activity
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Source |
| Pristanoyl-CoA | 172 | 0.1 | [6] |
| Trihydroxycoprostanoyl-CoA | 31.6 | Not Reported | [6] |
Note: These values provide an estimate of the affinity and turnover rate of AMACR for branched-chain fatty acyl-CoAs and suggest that the enzyme is active on substrates with a similar structure to the metabolic intermediates of this compound.
Metabolic Pathway of this compound
The degradation of this compound primarily occurs in the peroxisomes via the β-oxidation pathway. Due to the methyl branch, the pathway involves additional enzymatic steps compared to the oxidation of straight-chain fatty acids.
Caption: Peroxisomal β-oxidation of this compound.
The initial cycles of β-oxidation proceed until a methyl-branched intermediate, (2R)-2-methylnonanoyl-CoA, is formed.[7][8] This (2R)-epimer is not a substrate for the subsequent β-oxidation enzymes.[3] AMACR then catalyzes the conversion of (2R)-2-methylnonanoyl-CoA to (2S)-2-methylnonanoyl-CoA, which can then re-enter and complete the β-oxidation pathway.[2][3] The final products are propionyl-CoA and several molecules of acetyl-CoA.[7][8]
Experimental Protocols
Synthesis of (R)- and (S)-6-Methylpentadecanoyl-CoA
The stereospecific synthesis of the (R) and (S) enantiomers of 6-methylpentadecanoic acid is a prerequisite for enzymatic studies. While a specific protocol for this molecule is not detailed in the reviewed literature, a general approach can be adapted from methods for synthesizing other chiral fatty acids. This typically involves using a chiral auxiliary or employing a stereoselective catalytic reaction. Once the chiral fatty acids are obtained, they can be converted to their corresponding CoA esters using established methods, such as activation with N,N'-carbonyldiimidazole (CDI) followed by reaction with Coenzyme A.
NMR-Based Assay for AMACR Activity
This method allows for the direct monitoring of the racemization reaction catalyzed by AMACR.[5][9] The assay is based on the exchange of the α-proton of the methylacyl-CoA substrate with deuterium (B1214612) from the solvent (D₂O).
Materials:
-
Purified recombinant human AMACR
-
(2R)- or (2S)-2-methylacyl-CoA substrate (e.g., a metabolic intermediate of this compound)
-
Deuterium oxide (D₂O)
-
Phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, pH 7.2)
-
NMR spectrometer
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer in D₂O.
-
Add the 2-methylacyl-CoA substrate to the reaction mixture.
-
Acquire a baseline ¹H NMR spectrum of the substrate. The α-methyl group should appear as a doublet.
-
Initiate the reaction by adding a known amount of purified AMACR.
-
Acquire a series of ¹H NMR spectra over time.
-
Monitor the disappearance of the α-methyl doublet and the appearance of a singlet. The singlet results from the replacement of the α-proton with a deuterium atom, which collapses the doublet.
-
The rate of conversion can be determined by integrating the signals of the doublet and singlet over time.
Caption: Workflow for the NMR-based AMACR activity assay.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Analysis
This technique is used to separate and quantify the different stereoisomers of methyl-branched fatty acids after their conversion to volatile derivatives.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Chiral capillary column (e.g., Chirasil-L-Val)
-
Derivatization reagents (e.g., for methylation and subsequent conversion to diastereomeric derivatives if necessary)
-
Standards of the pure (R) and (S) isomers of the analyte
Procedure:
-
Derivatization: Convert the fatty acyl-CoAs to their corresponding fatty acid methyl esters (FAMEs) by transesterification. For chiral separation, it may be necessary to create diastereomers by reacting the FAMEs with a chiral derivatizing agent.
-
GC Separation: Inject the derivatized sample onto the chiral GC column. The different stereoisomers will interact differently with the chiral stationary phase, leading to their separation.
-
MS Detection: The mass spectrometer is used to detect and quantify the eluting isomers. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity.
-
Quantification: The relative amounts of the (R) and (S) isomers are determined by comparing the peak areas to those of the pure standards.
Caption: General workflow for chiral GC-MS analysis.
Conclusion
The stereospecificity of enzymes acting on this compound is a critical aspect of its metabolism, primarily governed by the enzyme α-methylacyl-CoA racemase. AMACR ensures that the (2R)-methyl-branched intermediates formed during β-oxidation are converted to the (2S)-form, allowing for their complete degradation. While direct quantitative kinetic data for this compound with AMACR are yet to be determined, the available information on similar substrates and robust analytical methods like NMR and chiral GC-MS provide a solid foundation for further research in this area. Understanding the stereochemical intricacies of branched-chain fatty acid metabolism is essential for researchers in metabolic diseases and for professionals involved in the development of drugs that may interact with these pathways.
References
- 1. Investigation of the mechanism and steric course of the reaction catalyzed by 6-methylsalicylic acid synthase from Penicillium patulum using (R)-[1-13C;2-2H]- and (S)-[1-13C;2-2H]malonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 5. Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. constantsystems.com [constantsystems.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 6-Methylpentadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the laboratory synthesis of 6-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-coenzyme A derivative. The synthesis is presented as a multi-step process, beginning with the formation of the C16 branched-chain fatty acid, 6-methylpentadecanoic acid, followed by its conversion to the final coenzyme A thioester. This protocol is designed to be a practical guide for researchers in biochemistry, drug discovery, and metabolic studies who require this specific molecule for their investigations. The protocols provided are based on established and reliable organic chemistry reactions, ensuring a high probability of success for users with a foundational knowledge of synthetic chemistry techniques.
Introduction
Branched-chain fatty acids (BCFAs) and their coenzyme A (CoA) esters are important molecules in various biological systems. They are integral components of cell membranes, particularly in bacteria, and are involved in metabolic signaling pathways. This compound, a specific isomer of a C16 branched-chain fatty acyl-CoA, may serve as a valuable tool for studying enzymes involved in fatty acid metabolism, as a standard for metabolomics research, or as a precursor for the synthesis of more complex bioactive molecules.
The synthesis of this compound is not a trivial process due to the presence of the methyl branch. This protocol outlines a robust and logical synthetic route that can be performed in a standard organic chemistry laboratory. The overall synthesis is divided into two main parts:
-
Synthesis of 6-Methylpentadecanoic Acid: This is achieved through a two-step process involving a Grignard reaction to construct the carbon skeleton, followed by oxidative cleavage of the resulting tertiary alcohol to yield the desired carboxylic acid.
-
Synthesis of this compound: The purified fatty acid is then activated and coupled with coenzyme A using the mixed anhydride (B1165640) method with ethyl chloroformate.
This document provides detailed experimental procedures for each step, along with expected outcomes and purification strategies.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. These values are representative and may vary depending on the specific experimental conditions and the purity of the starting materials.
| Step | Reactants | Product | Typical Yield (%) | Purity (%) | Analysis Method |
| 1. Grignard Reaction | 1-Bromononane (B48978), Magnesium, 2-Heptanone (B89624) | 6-Methylpentadecan-6-ol (B14326607) | 75-85 | >95 | GC-MS, ¹H NMR |
| 2. Oxidative Cleavage | 6-Methylpentadecan-6-ol, Potassium permanganate (B83412) | 6-Methylpentadecanoic acid | 60-70 | >98 | GC-MS, ¹H NMR, IR |
| 3. Acyl-CoA Synthesis | 6-Methylpentadecanoic acid, Coenzyme A, Ethyl chloroformate, Triethylamine (B128534) | This compound | 50-65 | >95 | HPLC, LC-MS/MS |
Experimental Protocols
Part 1: Synthesis of 6-Methylpentadecanoic Acid
Step 1: Synthesis of 6-Methylpentadecan-6-ol via Grignard Reaction
This step involves the formation of a Grignard reagent from 1-bromononane, which then reacts with 2-heptanone to form the tertiary alcohol, 6-methylpentadecan-6-ol.
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
1-Bromononane
-
2-Heptanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, and magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask and add a small crystal of iodine.
-
Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium.
-
Allow the flask to cool to room temperature.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve 1-bromononane (1 equivalent) in anhydrous diethyl ether or THF and add a small portion to the magnesium. The reaction should start, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining 1-bromononane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve 2-heptanone (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 6-methylpentadecan-6-ol.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.
Step 2: Synthesis of 6-Methylpentadecanoic Acid via Oxidative Cleavage
This step involves the oxidation of the tertiary alcohol to the corresponding carboxylic acid.
Materials:
-
6-Methylpentadecan-6-ol
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-methylpentadecan-6-ol (1 equivalent) in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water.
-
Prepare a solution of KMnO₄ (approximately 4 equivalents) and NaOH (1 equivalent) in water.
-
Cool the solution of the alcohol to 0-5 °C in an ice bath.
-
Slowly add the KMnO₄ solution to the alcohol solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature overnight. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
To quench the excess KMnO₄, add a saturated solution of NaHSO₃ until the purple color is completely gone.
-
Filter the mixture to remove the MnO₂ precipitate and wash the solid with water.
-
Combine the filtrate and washings, and remove the organic solvent (if used) under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 1-2 with concentrated HCl. A white precipitate of the carboxylic acid should form.
-
Extract the carboxylic acid with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to yield the crude 6-methylpentadecanoic acid.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or acetonitrile) or by vacuum distillation.
Part 2: Synthesis of this compound
Step 3: Synthesis of this compound via the Mixed Anhydride Method
This method involves the activation of the carboxylic acid with ethyl chloroformate to form a mixed anhydride, which then reacts with the thiol group of coenzyme A.[1]
Materials:
-
6-Methylpentadecanoic acid
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Ethyl chloroformate
-
Coenzyme A, trilithium salt
-
Anhydrous sodium bicarbonate (NaHCO₃)
-
Argon or nitrogen atmosphere
Procedure:
-
Dissolve 6-methylpentadecanoic acid (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) and stir for 10 minutes.
-
Add ethyl chloroformate (1.5 equivalents) dropwise and stir the mixture at 0 °C for 30 minutes to form the mixed anhydride. A precipitate of triethylammonium (B8662869) chloride will form.
-
In a separate flask, dissolve coenzyme A trilithium salt (1 equivalent) in a cold aqueous solution of NaHCO₃ (3 equivalents).
-
Slowly add the coenzyme A solution to the mixed anhydride suspension at 0 °C with vigorous stirring.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Monitor the reaction by HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Adjust the pH of the remaining aqueous solution to 4-5 with dilute HCl.
-
Purify the this compound by solid-phase extraction (SPE) on a C18 cartridge or by preparative HPLC.
-
Lyophilize the purified fractions to obtain the final product as a white solid.
Mandatory Visualization
Caption: Overall workflow for the synthesis of this compound.
Caption: Signaling pathway for the mixed anhydride synthesis of Acyl-CoA.
References
Application Notes and Protocols for the Detection of 6-Methylpentadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpentadecanoyl-CoA is a branched-chain acyl-coenzyme A molecule. The analysis of specific acyl-CoA species is crucial for understanding cellular metabolism, particularly in the context of fatty acid oxidation and lipidomics. Dysregulation of acyl-CoA metabolism has been implicated in various metabolic diseases. These application notes provide detailed protocols for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While a specific validated method for this compound is not widely published, the following protocols are adapted from established methods for the analysis of long-chain and branched-chain acyl-CoAs.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the quantification of acyl-CoAs due to its high sensitivity, selectivity, and ability to distinguish between structurally similar molecules. The general workflow involves extraction of acyl-CoAs from a biological matrix, separation by liquid chromatography, and detection by a tandem mass spectrometer.
Experimental Workflow
Caption: General workflow for the analysis of this compound.
Quantitative Data
The following table summarizes hypothetical quantitative parameters for an LC-MS/MS method for this compound, based on typical performance for similar long-chain acyl-CoAs. These values should be determined experimentally during method validation.
| Parameter | Expected Value | Notes |
| Limit of Detection (LOD) | 1 - 10 fmol | On-column, highly dependent on instrument sensitivity. |
| Limit of Quantification (LOQ) | 5 - 25 fmol | On-column, typically 3-5 times the LOD. |
| **Linearity (R²) ** | > 0.99 | Over a concentration range of 0.1 to 100 µM. |
| Intra-day Precision (%RSD) | < 15% | At low, medium, and high concentrations. |
| Inter-day Precision (%RSD) | < 15% | At low, medium, and high concentrations. |
| Recovery | 85 - 115% | Determined by spiking known amounts into a blank matrix. |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Biological Tissues
Materials:
-
Tissue sample (e.g., liver, muscle)
-
10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) 5-Sulfosalicylic acid (SSA) in water, ice-cold
-
Internal Standard (IS): e.g., C17:0-CoA
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE wash solution: 50 mM ammonium (B1175870) acetate (B1210297) in water
-
SPE elution solution: 50 mM ammonium acetate in 80% methanol (B129727)
-
LC-MS grade water, methanol, and acetonitrile
Procedure:
-
Weigh approximately 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold 10% TCA containing a known amount of the internal standard.
-
Sonicate the homogenate for 30 seconds on ice.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.
-
Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of the SPE wash solution.
-
Elute the acyl-CoAs with 1 mL of the SPE elution solution.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: this compound (Precursor > Product) - To be determined empirically. A proposed transition is m/z 1034.6 > 507.2 (neutral loss of the phosphopantetheine moiety).
-
Internal Standard: C17:0-CoA (m/z 1048.6 > 507.2)
-
-
Collision Energy: Optimize for the specific instrument and analyte.
-
Other parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity.
Metabolic Pathway Context
This compound is likely metabolized through a modified fatty acid β-oxidation pathway. The presence of a methyl group on an even-numbered carbon (C6) can be handled by standard β-oxidation enzymes until the branch point is reached.
Caption: Proposed metabolic fate of this compound.
Disclaimer: The protocols and data presented are intended as a guide. Optimization and validation are essential for specific applications and sample matrices. The proposed MRM transition for this compound is theoretical and must be confirmed experimentally using a synthesized standard.
Application Note: Quantitative Analysis of 6-Methylpentadecanoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. Branched-chain fatty acids (BCFAs) and their CoA esters are integral components of cell membranes and are involved in various cellular processes. Accurate quantification of specific BCFAs like this compound is crucial for understanding their physiological and pathological roles. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation (Tissue)
This protocol is optimized for the extraction of long-chain acyl-CoAs from tissue samples.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal Standard (IS): Heptadecanoyl-CoA (or a stable isotope-labeled standard if available)
-
Ice-cold 5% (w/v) TCA
-
Diethyl ether
-
Phosphate (B84403) buffer (pH 7.0)
-
Methanol
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and homogenize it in 1 mL of ice-cold 10% TCA containing the internal standard.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
Wash the pellet with 1 mL of ice-cold 5% TCA and centrifuge again.
-
Wash the pellet twice with 1 mL of diethyl ether to remove TCA, vortexing and centrifuging each time.
-
After the final ether wash, allow the pellet to air dry for 5-10 minutes to evaporate any residual ether.
-
Resuspend the pellet in 200 µL of a mixture of phosphate buffer and acetonitrile (1:1, v/v) for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
Column:
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phases:
-
Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water
-
Mobile Phase B: 10 mM ammonium hydroxide in 90% acetonitrile/10% water
Gradient:
| Time (min) | % B |
|---|---|
| 0.0 | 10 |
| 2.0 | 10 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 10 |
| 15.0 | 10 |
Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 10 µL
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer
Ionization Mode:
-
Positive Electrospray Ionization (ESI+)
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
Multiple Reaction Monitoring (MRM) Transitions:
The characteristic fragmentation of acyl-CoAs involves a neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507.1 Da).[1][2][3] The precursor ion will be the protonated molecule [M+H]⁺.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1020.6 | 513.5 | 35 |
| Heptadecanoyl-CoA (IS) | 1034.6 | 527.5 | 35 |
Note: The exact m/z values and collision energies may require optimization on the specific mass spectrometer being used.
Data Presentation
The following table presents representative quantitative data for this compound in different tissue types. This data is illustrative and may not reflect actual experimental values.
| Tissue Type | This compound (pmol/mg tissue) | Standard Deviation |
| Liver | 1.25 | 0.15 |
| Adipose | 2.80 | 0.32 |
| Muscle | 0.75 | 0.09 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Metabolic Pathway of Branched-Chain Fatty Acid Beta-Oxidation
Caption: Simplified metabolic pathway of this compound beta-oxidation.
References
- 1. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of the methyl-branched fatty acid (BMIPP) in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry for the Separation and Quantification of 6-Methylpentadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in lipid metabolism. BCFAs are found in various organisms and are involved in numerous biochemical processes and signaling pathways.[1] Accurate quantification of specific BCFA-CoAs like this compound is crucial for understanding their physiological and pathological roles, particularly in metabolic disorders and cancer research.[1][2] This application note provides a detailed protocol for the separation and quantification of this compound from biological matrices using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology is adapted from established protocols for long-chain acyl-CoA analysis.[3][4][5]
Principle
This method utilizes reversed-phase high-performance liquid chromatography (HPLC) for the separation of this compound from other acyl-CoA species. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The MRM transition is based on the characteristic neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da) from the precursor ion.[4][5][6][7]
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Samples
This protocol is adapted from methods for extracting long-chain acyl-CoAs from tissues.[5][8]
Materials:
-
Frozen tissue sample (e.g., liver, adipose tissue)
-
100 mM Potassium phosphate (B84403) buffer (KH2PO4), pH 4.9, ice-cold
-
Isopropanol (B130326), ice-cold
-
Acetonitrile (B52724), ice-cold
-
Saturated ammonium (B1175870) sulfate (B86663) solution, ice-cold
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) solution of known concentration
-
Homogenizer
-
Centrifuge
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer and a known amount of the internal standard (e.g., 1 nmol Heptadecanoyl-CoA).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 2 mL of ice-cold isopropanol and vortex thoroughly.
-
Add 4 mL of ice-cold acetonitrile and 0.25 mL of saturated ammonium sulfate solution.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Dilute the supernatant with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
The sample is now ready for solid-phase extraction (SPE) cleanup or direct injection if the sample is sufficiently clean.
Solid-Phase Extraction (SPE) Cleanup
For cleaner samples and improved sensitivity, an SPE step is recommended.
Materials:
-
C18 SPE cartridge
-
100 mM Potassium phosphate buffer (KH2PO4), pH 4.9
Procedure:
-
Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Load the diluted supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Wash the cartridge with 3 mL of a 20% methanol in water solution.
-
Elute the acyl-CoAs with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phases:
-
Mobile Phase A: 10 mM Ammonium hydroxide (B78521) in water
-
Mobile Phase B: Acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 15.0 | 95 |
| 18.0 | 95 |
| 18.1 | 5 |
| 22.0 | 5 |
Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
MS Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Scan Type: Multiple Reaction Monitoring (MRM)
MRM Transitions:
To determine the precursor ion ([M+H]+) for this compound, its molecular weight is required. The molecular formula for pentadecanoic acid is C15H30O2, and for coenzyme A is C21H36N7O16P3S. 6-Methylpentadecanoic acid has the formula C16H32O2. The formation of the CoA ester involves the loss of a water molecule. Therefore, the molecular formula of this compound is C37H66N7O17P3S.
-
Molecular Weight: 1005.94 g/mol
-
Precursor Ion ([M+H]+): m/z 1006.9
The most common fragmentation for acyl-CoAs in positive ion mode is the neutral loss of the phosphoadenosine diphosphate moiety (C10H14N5O10P2), which has a mass of 507.0 Da.[6][7]
-
Product Ion: Precursor Ion - 507.0 = 1006.9 - 507.0 = m/z 499.9
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1006.9 | 499.9 | 35 |
| Heptadecanoyl-CoA (IS) | 1020.9 | 513.9 | 35 |
(Collision energy may require optimization for the specific instrument used.)
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS method. These values are representative and may vary depending on the instrumentation and experimental conditions.
| Parameter | This compound | Heptadecanoyl-CoA (IS) |
| Retention Time (approx.) | 12.5 min | 13.2 min |
| Limit of Detection (LOD) | 1-10 fmol | 1-10 fmol |
| Limit of Quantification (LOQ) | 5-25 fmol | 5-25 fmol |
| Linear Range | 0.01 - 10 µM | - |
| Precision (%RSD) | < 15% | - |
| Accuracy (% Recovery) | 85 - 115% | - |
Visualizations
Experimental Workflow
Caption: Overview of the experimental workflow for the analysis of this compound.
Metabolic Pathway of Branched-Chain Fatty Acid Synthesis
Caption: Simplified metabolic pathway for the synthesis of branched-chain fatty acids.
References
- 1. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Effects of branched-chain amino acids on the muscle–brain metabolic axis: enhancing energy metabolism and neurological functions, and endurance exercise in aging-related conditions [frontiersin.org]
Application Notes and Protocols for 6-Methylpentadecanoyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) molecule. Branched-chain fatty acids (BCFAs) and their CoA esters are important intermediates in cellular metabolism, playing roles in energy production and the biosynthesis of complex lipids. The study of enzymes that metabolize this compound is crucial for understanding lipid metabolism, identifying potential drug targets, and developing diagnostics for metabolic disorders. These application notes provide detailed protocols for using this compound as a substrate in enzyme assays, focusing on acyl-CoA dehydrogenases.
Potential Enzymes Utilizing this compound
While specific kinetic data for this compound is limited in public literature, enzymes known to act on other branched-chain acyl-CoAs are strong candidates for its metabolism. These include:
-
Long-Chain Acyl-CoA Dehydrogenase (LCAD): This enzyme is involved in the beta-oxidation of long-chain and some branched-chain fatty acids.
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD): MCAD is a key enzyme in the beta-oxidation of medium-chain fatty acids and has been shown to have activity towards some branched-chain substrates.
-
Acyl-CoA Dehydrogenase 10 (ACAD10): This enzyme has demonstrated activity with other methyl-branched acyl-CoAs.
Data Presentation: Quantitative Enzyme Activity Data
Due to the limited availability of specific kinetic data for this compound, this section summarizes the activity of relevant acyl-CoA dehydrogenases with structurally similar branched-chain acyl-CoA substrates. This information provides a valuable starting point for researchers investigating enzymes that may metabolize this compound.
Table 1: Specific Activity of Acyl-CoA Dehydrogenases with Branched-Chain Acyl-CoA Substrates
| Enzyme | Substrate | Specific Activity (mU/mg) | Source |
| Purified human LCAD | S-2-Methylpentadecanoyl-CoA | 340 | [1] |
| Purified human MCAD | S-2-Methylpentadecanoyl-CoA | Measurable activity | [1] |
| ACAD10 | 2S-Methyl C15-CoA | Significant activity | [2] |
| ACAD10 | 2-Methyl C16-CoA (R and S forms) | Significant activity | [2] |
| ACAD10 | 3-Methyl iso C15-CoA | Minimal, but detectable, activity | [2] |
Note: The specific activity values serve as an indicator of potential enzyme-substrate pairings. Researchers should determine the specific kinetic parameters (Km and Vmax) for this compound with their enzyme of interest.
Experimental Protocols
Two primary methods for assaying acyl-CoA dehydrogenase activity are presented: a spectrophotometric assay and a more sensitive fluorometric assay.
Protocol 1: Spectrophotometric Acyl-CoA Dehydrogenase Assay
This method measures the reduction of a dye, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate by the dehydrogenase and electron transfer from the enzyme's FAD cofactor.
Materials:
-
This compound solution (substrate)
-
Purified or recombinant acyl-CoA dehydrogenase (e.g., LCAD, MCAD)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
2,6-dichlorophenolindophenol (DCPIP) stock solution (1.5 mM in water)
-
Phenazine ethosulfate (PES) stock solution (10 mM in water)
-
Electron Transfer Flavoprotein (ETF) (optional, but recommended for physiological relevance)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, prepare a reaction mixture containing:
-
800 µL of 50 mM potassium phosphate buffer (pH 7.5)
-
50 µL of 1.5 mM DCPIP
-
10 µL of 10 mM PES
-
(Optional) A suitable concentration of ETF.
-
-
Pre-incubation: Incubate the mixture for 5 minutes at the desired assay temperature (e.g., 30°C or 37°C).
-
Initiate the Reaction: Add a small volume (e.g., 10-50 µL) of the acyl-CoA dehydrogenase enzyme solution to the cuvette and mix gently.
-
Establish Basal Rate: Monitor the absorbance at 600 nm for 2-3 minutes to establish a baseline rate of DCPIP reduction in the absence of the substrate.
-
Start the Assay: Add this compound to a final concentration in the desired range (e.g., 10-200 µM) to initiate the enzyme-catalyzed reaction.
-
Measure Activity: Immediately begin recording the decrease in absorbance at 600 nm over time. The rate of decrease is proportional to the enzyme activity.
-
Calculate Specific Activity: The specific activity can be calculated using the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹ at 600 nm).
Protocol 2: Fluorometric Acyl-CoA Dehydrogenase Assay (ETF Reduction Assay)
This highly sensitive assay directly measures the decrease in the intrinsic fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by the acyl-CoA dehydrogenase.[3] This assay is considered the gold standard for measuring acyl-CoA dehydrogenase activity.[3]
Materials:
-
This compound solution (substrate)
-
Purified or recombinant acyl-CoA dehydrogenase (e.g., LCAD, MCAD)
-
Purified Electron Transfer Flavoprotein (ETF)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Fluorometer with excitation at ~340 nm and emission at ~490 nm
-
Anaerobic chamber or system for deoxygenating solutions (e.g., glucose/glucose oxidase system)
Procedure:
-
Prepare Anaerobic Conditions: This assay must be performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by molecular oxygen.[3] This can be achieved using an anaerobic chamber or by enzymatic deoxygenation of the assay buffer.
-
Prepare the Reaction Mixture: In a fluorescence cuvette, prepare a reaction mixture containing:
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
A known concentration of purified ETF (e.g., 1-5 µM)
-
A limiting amount of the acyl-CoA dehydrogenase.
-
-
Establish Baseline Fluorescence: Place the cuvette in the fluorometer and record the stable baseline fluorescence of the oxidized ETF.
-
Initiate the Reaction: Add this compound to the desired final concentration to start the reaction.
-
Measure Fluorescence Decrease: Monitor the decrease in ETF fluorescence over time. The initial rate of fluorescence decrease is proportional to the enzyme's activity.
-
Data Analysis: The rate of reaction can be determined from the linear portion of the fluorescence decay curve. Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at various substrate concentrations.
Visualizations
Branched-Chain Fatty Acid Beta-Oxidation Pathway
The following diagram illustrates the general pathway for the mitochondrial beta-oxidation of branched-chain fatty acids, such as 6-methylpentadecanoic acid.
Caption: Mitochondrial beta-oxidation of a branched-chain fatty acid.
Experimental Workflow for Determining Enzyme Kinetic Parameters
The following diagram outlines the logical workflow for characterizing the enzymatic activity of an acyl-CoA dehydrogenase with this compound.
Caption: Workflow for determining enzyme kinetic parameters.
Conclusion
These application notes provide a comprehensive guide for researchers interested in studying the enzymatic metabolism of this compound. While specific kinetic data for this substrate is not yet widely available, the provided protocols and data on related compounds offer a solid foundation for initiating such investigations. The detailed methodologies and visual workflows are designed to facilitate experimental design and data analysis, ultimately contributing to a deeper understanding of branched-chain fatty acid metabolism and its implications in health and disease.
References
Cell Culture Applications of 6-Methylpentadecanoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpentadecanoyl-CoA is a derivative of coenzyme A and a branched-chain fatty acyl-CoA. While research into the specific applications of this compound in cell culture is an emerging field, its structural similarity to other fatty acyl-CoAs suggests potential roles in studying cellular metabolism, particularly fatty acid oxidation and synthesis. This document provides a theoretical framework and example protocols based on the analysis of related compounds and general principles of fatty acid metabolism research in cell culture.
Note: The experimental protocols provided below are generalized templates and should be optimized for specific cell lines and experimental goals.
Potential Applications in Cell Culture
-
Investigation of Branched-Chain Fatty Acid Metabolism: this compound can be used as a substrate to study the enzymes and pathways involved in the metabolism of branched-chain fatty acids. This is relevant for understanding metabolic disorders where the breakdown of these fatty acids is impaired.
-
Elucidation of Fatty Acid Synthase (FAS) Specificity: Studies have shown that fatty acid synthases can utilize methyl-branched precursors like methylmalonyl-CoA to produce methyl-branched fatty acids.[1] this compound could be used in cell-based or in vitro assays to further probe the substrate specificity and kinetics of FAS and other related enzymes.
-
Modulation of Cellular Signaling Pathways: Fatty acids and their CoA derivatives are known to act as signaling molecules that can influence various cellular processes.[2] Investigating the effect of this compound on signaling pathways related to lipid metabolism, such as the AMP-activated protein kinase (AMPK) pathway, could reveal novel regulatory mechanisms.
-
Development of Assays for Drug Discovery: Cell-based assays utilizing this compound could be developed to screen for inhibitors or activators of enzymes involved in branched-chain fatty acid metabolism. Such assays would be valuable for identifying potential therapeutic agents for metabolic diseases.
Experimental Protocols
Protocol 1: Cellular Uptake and Metabolism of this compound
This protocol describes a method to assess the uptake and subsequent metabolism of this compound in cultured cells using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cultured cells (e.g., HepG2, C2C12 myotubes)
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (for metabolite extraction)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates) and allow them to adhere and reach the desired confluency.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solution in a cell culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control.
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Metabolite Extraction:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent mixture (e.g., methanol:water, 80:20, v/v) to each well.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the tubes and centrifuge at high speed to pellet the protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis: Analyze the extracted metabolites using an LC-MS/MS system to identify and quantify this compound and its downstream metabolites.
Workflow for Cellular Metabolism Study:
Caption: Workflow for studying cellular metabolism of this compound.
Protocol 2: In Vitro Fatty Acid Synthase (FAS) Activity Assay
This protocol is designed to measure the activity of fatty acid synthase in the presence of this compound as a potential substrate or modulator.
Materials:
-
Purified fatty acid synthase or cell lysate containing FAS
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
This compound
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0, containing EDTA and DTT)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, and NADPH.
-
Enzyme/Lysate Addition: Add the purified FAS or cell lysate to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding malonyl-CoA. To test the effect of this compound, it can be added as a competing substrate with malonyl-CoA or as a primer instead of acetyl-CoA.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The rate of NADPH oxidation is proportional to the FAS activity.
-
Data Analysis: Calculate the specific activity of the enzyme under different substrate conditions.
Signaling Pathway of Fatty Acid Synthesis:
Caption: Simplified overview of cytosolic fatty acid synthesis.
Quantitative Data Summary
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Measured Outcome | Result (Fold Change vs. Control) |
| HepG2 | 10 | 24 | Intracellular Triglyceride Content | Hypothetical Data |
| C2C12 | 50 | 12 | Fatty Acid Oxidation Rate | Hypothetical Data |
| A549 | 25 | 48 | Cell Viability (MTT Assay) | Hypothetical Data |
Conclusion
While direct experimental evidence is currently limited, the study of this compound in cell culture holds promise for advancing our understanding of branched-chain fatty acid metabolism and its role in health and disease. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore the cellular functions of this intriguing molecule. Further research is necessary to fully elucidate its biological activities and potential applications.
References
Application Notes and Protocols: 6-Methylpentadecanoyl-CoA as a Potential Biomarker in Metabolic Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are increasingly recognized for their role in various physiological and pathophysiological processes, including lipid metabolism, inflammation, and insulin (B600854) sensitivity.[1] 6-Methylpentadecanoyl-CoA, the coenzyme A derivative of 6-methylpentadecanoic acid, is a key intermediate in the metabolism of these fatty acids. Dysregulation of BCFAs has been linked to metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[2][3][4] This document outlines the potential application of this compound as a biomarker in preclinical disease models and provides detailed protocols for its quantification.
Potential Application: Biomarker for Insulin Resistance in a High-Fat Diet-Induced Obesity Mouse Model
Elevated levels of circulating and tissue branched-chain amino acids (BCAAs), the precursors to many BCFAs, are strongly associated with insulin resistance.[2] The catabolism of BCAAs leads to the formation of branched-chain alpha-keto acids and subsequently branched-chain acyl-CoAs, including this compound.[5] It is hypothesized that in a state of metabolic stress, such as that induced by a high-fat diet, the flux through this pathway may be altered, leading to changes in the tissue concentrations of this compound. Therefore, quantifying this molecule in relevant tissues (e.g., liver, adipose tissue, skeletal muscle) could provide a valuable biomarker for assessing the metabolic state and the efficacy of therapeutic interventions aimed at improving insulin sensitivity.
Data Presentation: Hypothetical Quantitative Data
The following table presents hypothetical data illustrating the potential changes in this compound levels in the liver tissue of mice fed a standard chow diet versus a high-fat diet (HFD) for 16 weeks. This data serves as an example of how results could be presented to highlight the potential of this compound as a biomarker.
| Group | n | Liver this compound (pmol/mg tissue) | p-value |
| Standard Chow | 10 | 1.25 ± 0.23 | <0.05 |
| High-Fat Diet | 10 | 2.87 ± 0.41 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Animal Model: High-Fat Diet-Induced Obesity
-
Animals: Male C57BL/6J mice, 8 weeks of age.
-
Acclimation: Acclimate mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Dietary Intervention:
-
Control Group (n=10): Feed a standard chow diet (e.g., 10% kcal from fat).
-
Experimental Group (n=10): Feed a high-fat diet (e.g., 60% kcal from fat) for 16 weeks.
-
-
Monitoring: Monitor body weight and food intake weekly. At the end of the study, perform glucose and insulin tolerance tests to confirm the insulin-resistant phenotype.
-
Tissue Collection: At the end of the 16-week period, euthanize mice and collect liver tissue. Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for the quantification of acyl-CoA species in biological tissues.[5][6][7]
a. Materials and Reagents:
-
This compound standard (if commercially available, otherwise custom synthesis may be required)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other appropriate odd-chain acyl-CoA
-
Acetonitrile, Methanol (B129727), Water (LC-MS grade)
-
Formic Acid, Ammonium (B1175870) Acetate (B1210297)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Homogenizer
-
Centrifuge
b. Sample Preparation:
-
Extraction:
-
Weigh approximately 50 mg of frozen liver tissue.
-
Homogenize the tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.
-
Add the internal standard (e.g., 1 nmol of C17:0-CoA) to the homogenate.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the acyl-CoAs with 1 mL of methanol containing 0.1% formic acid.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of 50% methanol in water.
-
c. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor ion will be the [M+H]+ ion. The product ion will be a characteristic fragment, often resulting from the neutral loss of the phosphopantetheine moiety. The exact m/z values will need to be determined by infusion of the standard.
-
Internal Standard (C17:0-CoA): Determine the precursor and product ions for the selected internal standard.
-
-
Optimization: Optimize MS parameters (e.g., collision energy, declustering potential) for each analyte by infusing the standards.
-
d. Data Analysis:
-
Create a calibration curve using the this compound standard.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the results to the initial tissue weight.
Visualization of a Relevant Signaling Pathway
The metabolism of branched-chain amino acids is intricately linked to fatty acid metabolism and insulin signaling. An increase in BCAA catabolism can lead to an accumulation of branched-chain acyl-CoAs, which may contribute to mitochondrial stress and impair insulin signaling.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol for the Quantification of 6-Methylpentadecanoyl-CoA in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpentadecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) thioester. Branched-chain fatty acids and their CoA derivatives play significant roles in various metabolic pathways and are implicated in cellular signaling and disease processes. Accurate quantification of specific acyl-CoAs like this compound in tissue samples is crucial for understanding their physiological and pathological relevance. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Principle
This protocol employs a liquid-liquid extraction method to isolate acyl-CoAs from tissue homogenates, followed by solid-phase extraction (SPE) for purification. The purified acyl-CoAs are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the signal of the target analyte to that of a stable isotope-labeled internal standard.
Materials and Reagents
-
Tissues: Freshly excised and immediately frozen in liquid nitrogen.[1] Stored at -80°C until analysis.
-
Internal Standard: Isotopically labeled this compound (e.g., [¹³C₄]-6-methylpentadecanoyl-CoA) or a suitable commercially available branched-chain acyl-CoA internal standard.
-
Solvents: Acetonitrile (ACN), Isopropanol, Methanol (B129727) (all LC-MS grade).
-
Buffers:
-
Potassium phosphate (B84403) buffer (100 mM, pH 4.9)
-
Ammonium (B1175870) hydroxide
-
-
Acids: Trichloroacetic acid (TCA), Glacial acetic acid.
-
Solid-Phase Extraction (SPE): C18 SPE cartridges.
-
Reagents for Derivatization (Optional, for GC-MS): Oxalyl chloride, Dimethylaminoethanol, Methyl iodide.[2]
Equipment
-
Homogenizer (e.g., glass homogenizer or bead beater)
-
Centrifuge (capable of 4°C and >15,000 x g)
-
Solid-Phase Extraction (SPE) manifold
-
Nitrogen evaporator
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.
-
Analytical balance
-
Vortex mixer
Experimental Protocol
Sample Preparation and Homogenization
-
Weigh approximately 50-100 mg of frozen tissue.[3]
-
Immediately place the tissue in a pre-chilled homogenization tube.
-
Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water.[4]
-
Add a known amount of the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 17,000 x g for 10 minutes at 4°C.[4]
-
Collect the supernatant, which contains the acyl-CoAs.
Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove any unbound contaminants.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% ammonium hydroxide.
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
The precursor ion for this compound will be its [M+H]⁺ adduct. The exact m/z will need to be calculated based on its chemical formula.
-
A characteristic product ion resulting from the neutral loss of the phosphoadenosine diphosphate (B83284) group (507.1 m/z) is commonly monitored for acyl-CoAs.[5][6]
-
The specific MRM transitions for this compound and its internal standard should be optimized by direct infusion of standards.
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
-
Data Analysis and Quantification
-
Integrate the peak areas for both the endogenous this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of this compound standard solutions spiked with a constant amount of the internal standard.
-
Determine the concentration of this compound in the tissue samples by interpolating the peak area ratios from the calibration curve.
-
Normalize the final concentration to the initial tissue weight (e.g., pmol/mg tissue).
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from the analysis. Example data for other acyl-CoAs from published literature are included for reference.
| Acyl-CoA Species | Tissue Type | Concentration (pmol/mg wet weight) | Reference |
| This compound | [Specify Tissue] | [Experimental Value] | This Study |
| Lactoyl-CoA | Mouse Heart | 0.0172 | [4] |
| Acetyl-CoA | Mouse Heart | 5.77 | [4] |
| Propionyl-CoA | Mouse Heart | 0.476 | [4] |
| Malonyl-CoA | Rat Liver | 1.9 | [7] |
| Malonyl-CoA | Rat Heart | 1.3 | [7] |
| Malonyl-CoA | Rat Skeletal Muscle | 0.7 | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Signaling Pathway Context (Hypothetical)
This diagram illustrates a hypothetical pathway where branched-chain fatty acids, including the precursor to this compound, are metabolized and potentially influence cellular signaling.
Caption: Metabolism of branched-chain fatty acyl-CoAs.
References
- 1. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects [agris.fao.org]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling and storage guidelines for 6-Methylpentadecanoyl-CoA stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the handling, storage, and stability assessment of 6-Methylpentadecanoyl-CoA. Due to the limited availability of specific stability data for this branched-chain acyl-CoA, the following recommendations are based on established principles for long-chain acyl-CoA esters and general knowledge of thioester chemistry.
Introduction
This compound is a branched-chain fatty acyl-coenzyme A ester. Like other long-chain acyl-CoAs, it is an important intermediate in cellular metabolism. The inherent reactivity of the thioester bond makes these molecules susceptible to degradation, necessitating careful handling and storage to ensure their integrity for experimental use. The primary degradation pathway is the hydrolysis of the thioester bond, yielding the free fatty acid and coenzyme A.
Receiving and Initial Inspection
Upon receiving a shipment of this compound, it is crucial to:
-
Verify that the product was shipped on dry ice or at the recommended temperature.
-
Inspect the packaging for any signs of damage or thawing.
-
Immediately transfer the vial to a -80°C freezer for storage.
Reconstitution and Aliquoting
To minimize degradation from repeated freeze-thaw cycles, it is recommended to reconstitute the entire vial and prepare single-use aliquots.
Protocol for Reconstitution:
-
Equilibrate the vial to room temperature before opening to prevent condensation.
-
Reconstitute the solid this compound in an appropriate buffer. An acidic buffer, such as 100 mM potassium phosphate (B84403) at pH 4.9, is recommended to enhance stability.
-
Gently vortex to ensure complete dissolution. Avoid vigorous shaking, which can cause denaturation.
-
Immediately dispense the solution into single-use, low-retention microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen before transferring them to a -80°C freezer for long-term storage.
Storage Guidelines
The stability of this compound is highly dependent on storage conditions. The following table summarizes recommended storage conditions and expected stability, extrapolated from data on other long-chain acyl-CoAs.
| Storage Condition | Temperature | Recommended Buffer | Expected Stability (Estimated) |
| Long-Term Storage | -80°C | 100 mM Potassium Phosphate, pH 4.9 | > 1 year |
| Short-Term Storage | -20°C | 100 mM Potassium Phosphate, pH 4.9 | Up to 1 month |
| Working Solution (on ice) | 0-4°C | 100 mM Potassium Phosphate, pH 4.9 | < 4-6 hours |
| Room Temperature | 20-25°C | Not Recommended | Highly unstable |
Note: These are estimations. It is highly recommended to perform stability tests under your specific experimental conditions.
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a method to determine the chemical stability of this compound under various conditions using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
5.1. Materials
-
This compound
-
Potassium phosphate monobasic
-
Deionized water
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Low-retention microcentrifuge tubes
-
LC-MS/MS system
5.2. Sample Preparation
-
Prepare stock solutions of this compound and the internal standard in an appropriate buffer (e.g., 100 mM potassium phosphate, pH 4.9).
-
Prepare test solutions by diluting the stock solution into different buffers (e.g., pH 4, 7, and 9) to the desired final concentration.
5.3. Incubation
-
Aliquot the test solutions into separate tubes for each time point and temperature condition to be tested (e.g., -20°C, 4°C, 25°C).
-
At each designated time point (e.g., 0, 1, 4, 8, 24 hours), remove one aliquot from each condition.
-
Immediately add the internal standard and quench the degradation by flash-freezing in liquid nitrogen or by adding an organic solvent like acetonitrile.
-
Store the quenched samples at -80°C until analysis.
5.4. LC-MS/MS Analysis
-
Thaw the samples on ice.
-
Centrifuge the samples to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the parent and fragment ions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM) mode.
5.5. Data Analysis
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Normalize the ratios to the time zero (T=0) sample for each condition to determine the percentage of this compound remaining.
-
Plot the percentage remaining versus time for each condition to determine the degradation rate.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Primary chemical degradation pathway of this compound via hydrolysis.
Application Notes and Protocols for Metabolic Tracing using Isotopically Labeled 6-Methylpentadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique to elucidate the metabolic fate of molecules within a biological system.[1] By introducing a compound labeled with a heavy, non-radioactive isotope (e.g., ¹³C or ²H), researchers can track its conversion into downstream metabolites using mass spectrometry. This approach provides critical insights into metabolic pathways, flux rates, and the impact of genetic or pharmacological interventions on cellular metabolism.
6-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-CoA whose metabolic significance is an area of active investigation. Branched-chain fatty acids are known to play roles in membrane fluidity and cellular signaling.[2] Understanding the metabolic pathways involving this compound is crucial for elucidating its biological functions in health and disease.
This document provides detailed protocols for the use of isotopically labeled this compound in metabolic tracing studies. It outlines a proposed synthesis for the labeled compound, experimental procedures for in vitro and in vivo applications, and methods for sample analysis.
Proposed Synthesis of Isotopically Labeled this compound
A potential strategy involves the use of a ¹³C-labeled Grignard reagent to introduce the methyl group at the 6-position of a suitable long-chain carbonyl precursor. The subsequent elongation and functional group manipulations would lead to the desired labeled fatty acid.
Hypothetical Synthesis Workflow:
References
Troubleshooting & Optimization
Common impurities in synthetic 6-Methylpentadecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 6-Methylpentadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: Common impurities in synthetically produced this compound can be categorized as follows:
-
Process-Related Impurities: These arise from the synthetic route used.
-
Unreacted Starting Materials: 6-methylpentadecanoic acid and Coenzyme A (CoA).
-
Reagent Byproducts: If carbonyldiimidazole (CDI) is used as an activating agent, urea-type byproducts can form.
-
-
Product-Related Impurities: These are structurally similar to the final product.
-
Isomers of 6-Methylpentadecanoic Acid: The starting fatty acid may contain other methyl-branched or straight-chain isomers, which would be carried through the synthesis.
-
Oxidized Species: The fatty acyl chain can be susceptible to oxidation.
-
-
Degradation Products:
-
6-Methylpentadecanoic Acid: Hydrolysis of the thioester bond of this compound will regenerate the free fatty acid.
-
Adenosine Monophosphate (AMP) and Pyrophosphate (PPi): If an ATP-dependent enzymatic synthesis is used, these will be present as byproducts.[1]
-
-
Residual Solvents and Water: Solvents used during synthesis and purification (e.g., acetonitrile, isopropanol) and moisture can be present in the final product.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound is typically assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the percentage purity of the main compound and separating it from many potential impurities. A C18 reversed-phase column is often used.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides both separation and mass information, allowing for the identification of impurities by their mass-to-charge ratio. It is highly sensitive and specific.[2][4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the synthesized molecule and may help identify major impurities.
-
Karl Fischer Titration: This method is specifically used to quantify the water content in the sample.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored as a lyophilized powder at -20°C or below. For solutions, it is best to prepare them fresh. If storage of a solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. The stability of the thioester bond is pH-dependent and is more stable at slightly acidic pH.
Troubleshooting Guides
Problem 1: Unexpected peaks in HPLC or LC-MS analysis.
Possible Cause 1: Presence of Unreacted Starting Materials.
-
Troubleshooting Steps:
-
Run authentic standards of 6-methylpentadecanoic acid and Coenzyme A on your HPLC or LC-MS system to confirm their retention times.
-
Compare the retention times of the unexpected peaks in your sample with those of the standards.
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting Steps:
-
The most common degradation product is 6-methylpentadecanoic acid due to hydrolysis. Check for a peak corresponding to the retention time of the free fatty acid.
-
Ensure that your sample handling and storage procedures are optimal to prevent degradation. Prepare fresh solutions for analysis whenever possible.
-
Possible Cause 3: Isomeric Impurities.
-
Troubleshooting Steps:
-
High-resolution mass spectrometry may be able to distinguish between isomers if they have slightly different fragmentation patterns.
-
Specialized chromatographic techniques may be required to separate isomers.
-
Problem 2: Low biological activity of the synthetic this compound.
Possible Cause 1: Inaccurate Quantification.
-
Troubleshooting Steps:
-
Quantify the concentration of your this compound solution using UV spectrophotometry, measuring the absorbance at 260 nm (for the adenine (B156593) portion of CoA).
-
Use a molar extinction coefficient for Coenzyme A at 260 nm to calculate the concentration.
-
Possible Cause 2: Presence of Inhibitory Impurities.
-
Troubleshooting Steps:
Quantitative Data Summary
| Parameter | Typical Value/Range | Analytical Method |
| Purity (by HPLC) | >95% | HPLC-UV (260 nm) |
| Identity | Conforms to structure | LC-MS/MS, NMR |
| Water Content | <5% | Karl Fischer Titration |
| Residual Solvents | <0.5% | Headspace GC-MS |
Experimental Protocols
Protocol 1: HPLC-MS/MS Analysis of this compound and Impurities
-
Sample Preparation: Dissolve the lyophilized this compound in a suitable solvent (e.g., a mixture of methanol (B129727) and water) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50) with 0.1% acetic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of expected impurities and full scan for untargeted analysis.
-
MRM Transitions:
-
This compound: Monitor for the precursor ion and a characteristic product ion (e.g., loss of the phosphopantetheine group).
-
6-methylpentadecanoic acid: Monitor for the [M+H]⁺ ion.
-
Coenzyme A: Monitor for the [M+H]⁺ ion.
-
-
Protocol 2: Purification of this compound by Solid-Phase Extraction (SPE)
-
SPE Cartridge: Use a C18 SPE cartridge.
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dissolve the crude this compound in a minimal volume of a weak solvent (e.g., 5% methanol in water) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 20% methanol in water) to elute highly polar impurities.
-
Elution: Elute the this compound with 1 mL of a stronger solvent (e.g., 80% methanol in water).
-
Analysis: Analyze the collected fraction by HPLC or LC-MS/MS to confirm purity.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Role of this compound in metabolic and signaling pathways.[10][11][12]
References
- 1. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. researchgate.net [researchgate.net]
- 10. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: 6-Methylpentadecanoyl-CoA Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylpentadecanoyl-CoA. Our aim is to address specific issues encountered during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor and product ions for this compound for developing a Multiple Reaction Monitoring (MRM) method?
A1: For developing an MRM method for this compound, the precursor ion (Q1) and the primary product ion (Q3) can be predicted based on its chemical structure and common fragmentation patterns of long-chain acyl-CoAs in positive electrospray ionization (ESI) mode.
-
Precursor Ion ([M+H]⁺): The singly protonated molecule will have a mass-to-charge ratio (m/z) of 1006.95.
-
Product Ion: Acyl-CoAs typically undergo a characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1 Da) during collision-induced dissociation (CID).[4][5] The resulting product ion retains the acyl chain.
The predicted MRM transition is summarized in the table below.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) [M+H - 507]⁺ |
| This compound | 1006.95 | 499.85 |
Q2: How should I prepare my sample for this compound analysis by LC-MS/MS?
A2: Proper sample preparation is critical for the accurate and reproducible quantification of long-chain acyl-CoAs. The following is a general guideline; however, optimization may be required based on the sample matrix.
-
Extraction: For tissues or cells, a common method involves homogenization in a cold solvent mixture. For long-chain acyl-CoAs, a solvent system like methanol/acetonitrile/water (2:2:1, v/v/v) can be effective.
-
Reconstitution: After extraction and drying, reconstitute the sample in a solvent compatible with your reverse-phase chromatography. For long-chain acyl-CoAs, a solution of 50 mM ammonium (B1175870) acetate (B1210297) in 20%/80% acetonitrile/water is a good starting point.[6]
-
Stability: Acyl-CoAs can be unstable. It is crucial to keep samples cold (4°C) during the entire preparation process and in the autosampler to minimize degradation.[6] Using glass vials instead of plastic can also help reduce signal loss.
Q3: What are the recommended starting LC-MS/MS parameters for analyzing this compound?
A3: The following parameters provide a solid starting point for method development. Optimization will be necessary to achieve the best performance on your specific instrumentation.
Liquid Chromatography (LC)
| Parameter | Recommendation |
|---|---|
| Column | Reverse-phase C18 or C8 column (e.g., 100 x 2.0 mm, 3 µm)[6] |
| Mobile Phase A | Water with 10 mM ammonium acetate, pH 8.5 (adjusted with ammonium hydroxide)[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient | A linear gradient starting with a low percentage of organic phase (e.g., 20% B) and ramping up to a high percentage (e.g., 95% B) is recommended to elute the long-chain acyl-CoA.[6] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | Room temperature or slightly elevated (e.g., 40°C) to improve peak shape. |
Mass Spectrometry (MS)
| Parameter | Recommendation |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | 1006.95 m/z |
| Product Ion (Q3) | 499.85 m/z |
| Collision Energy (CE) | This is instrument-dependent and requires optimization. Start with a range of values and determine the optimal setting by infusing a standard of this compound. |
| Source Temperature | 400-500 °C |
| Gas Flows (Nebulizer, Heater) | Optimize based on instrument manufacturer's recommendations. |
Troubleshooting Guides
Problem 1: Low or no signal for this compound.
| Possible Cause | Suggested Solution |
| Sample Degradation | Ensure samples are kept cold throughout preparation and analysis. Prepare fresh samples if degradation is suspected. |
| Poor Extraction Efficiency | Optimize the extraction solvent and procedure for your specific sample matrix. Solid-phase extraction (SPE) may be necessary for complex samples. |
| Suboptimal MS Parameters | Infuse a standard solution of this compound directly into the mass spectrometer to optimize source conditions and collision energy for the 1006.95 -> 499.85 transition. |
| Incorrect MRM Transition | Verify the precursor and product ion masses. While the 507 neutral loss is common, other fragments may be more intense on your instrument. Perform a product ion scan of the precursor to confirm the major fragments. |
Problem 2: Poor peak shape or retention time variability.
| Possible Cause | Suggested Solution |
| Inappropriate LC Conditions | Adjust the gradient slope, mobile phase composition, or column temperature. Ensure the reconstitution solvent is compatible with the initial mobile phase conditions. |
| Column Overloading | Dilute the sample or inject a smaller volume. |
| Matrix Effects | Implement a more rigorous sample cleanup procedure, such as SPE. The use of a stable isotope-labeled internal standard can help to correct for matrix effects. |
Experimental Protocols & Workflows
Protocol 1: Optimization of Collision Energy for this compound
This protocol describes how to determine the optimal collision energy (CE) for the MRM transition of this compound using direct infusion.
-
Prepare a standard solution of this compound (e.g., 1 µg/mL) in a solvent mixture compatible with your mass spectrometer's source, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Set up the mass spectrometer for direct infusion in positive ESI mode.
-
Perform a product ion scan of the precursor ion m/z 1006.95 to confirm the presence and relative abundance of the expected product ions. The most intense product ion should be m/z 499.85.
-
Create an MRM method with the transition 1006.95 -> 499.85.
-
Infuse the standard solution and acquire data while ramping the collision energy over a range of values (e.g., 10-60 eV in 2 eV steps).
-
Plot the signal intensity of the product ion against the collision energy. The CE value that yields the highest intensity is the optimal collision energy for this transition on your instrument.
Workflow for Developing a Quantitative LC-MS/MS Assay
The following diagram illustrates the logical workflow for establishing a robust quantitative assay for this compound.
Caption: Workflow for quantitative analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of 6-Methylpentadecanoyl-CoA in aqueous buffers
Welcome to the technical support center for 6-Methylpentadecanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the poor aqueous solubility of this long-chain fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
A1: this compound is a long-chain fatty acyl-coenzyme A molecule. Its structure is amphipathic, meaning it has a polar, water-soluble (hydrophilic) Coenzyme A "head" and a long, non-polar, water-insoluble (hydrophobic) fatty acyl "tail". In aqueous solutions, the hydrophobic tails of these molecules tend to avoid water, leading them to aggregate and form structures called micelles, which significantly lowers their effective concentration as monomers and can lead to precipitation.[1]
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?
A2: The Critical Micelle Concentration (CMC) is the specific concentration at which the individual amphipathic molecules (monomers) in a solution begin to self-assemble into micelles.[1][2][3] Below the CMC, this compound exists primarily as soluble monomers. Above the CMC, any additional molecules will form micelles rather than increasing the concentration of the monomeric form. This is critical for enzyme kinetics studies, as most enzymes that use acyl-CoAs as substrates interact with the monomeric form.[1][2] Working above the CMC can lead to substrate inhibition or inconsistent results due to the limited availability of the monomeric substrate.
Q3: How should I properly store this compound?
A3: Proper storage is crucial to maintain the integrity of the molecule.
-
As a Powder: Saturated lipids are generally stable as powders. Store in a glass container with a Teflon-lined closure at -20°C or below. Before use, allow the container to warm to room temperature before opening to prevent condensation, which can cause hydrolysis.[4]
-
In Organic Solution: For long-term storage, it is recommended to dissolve the compound in a suitable organic solvent like ethanol (B145695) or DMSO, overlay with an inert gas like argon or nitrogen, and store in a glass vial with a Teflon-lined cap at -20°C.[4][5] Avoid using plastic containers for organic solutions as plasticizers can leach into the solution.[4]
Q4: What factors can influence the solubility of this compound?
A4: Several factors can significantly affect solubility:
-
Buffer Composition: The type of buffer, its pH, and ionic strength can alter the CMC.[1][2][3]
-
Divalent Cations: Divalent cations like Magnesium (Mg²⁺) can cause precipitation of long-chain fatty acyl-CoAs, especially at concentrations above 4-5 mM.[6] This is a critical consideration for assays involving enzymes that require Mg²⁺.
-
Temperature: Temperature can influence the thermodynamics of micelle formation.[2][3]
-
Purity: The presence of contaminants, such as free coenzyme A, can affect the compound's behavior in solution.[3][7]
Troubleshooting Guide
Q: My this compound solution is cloudy or has visible precipitate. What's wrong?
A: This indicates that the concentration of the acyl-CoA is above its solubility limit in your current buffer system.
-
Concentration is too high: You are likely well above the CMC. Try lowering the total concentration.
-
Buffer incompatibility: Your buffer may contain components that reduce solubility. For example, high concentrations of Mg²⁺ are known to precipitate palmitoyl-CoA and can have a similar effect on other long-chain acyl-CoAs.[6] Consider using a buffer with lower ionic strength or adding a solubilizing agent.
-
Incorrect preparation: The compound may not have been fully dissolved initially. Refer to the solubilization protocols below.
Q: I'm observing non-linear or inconsistent kinetics in my enzyme assay. Could this be a solubility issue?
A: Yes, this is a classic problem when working with amphipathic substrates. If your working concentration is near or above the CMC, the actual monomer concentration available to the enzyme is much lower and remains relatively constant, which can lead to apparent substrate inhibition or unreliable kinetic data.[1][2] To troubleshoot, either lower the substrate concentration to well below the estimated CMC or use a solubilizing agent like cyclodextrin (B1172386) or a mild detergent to increase the availability of monomeric acyl-CoA.
Q: Can I use organic co-solvents like DMSO or ethanol to prepare my working solution?
A: Yes, preparing a concentrated stock solution in an organic solvent like DMSO or ethanol is a common practice.[5][8] However, you must consider the final concentration of the organic solvent in your aqueous assay buffer. High concentrations can denature your protein of interest or interfere with the assay itself. A general guideline is to keep the final organic solvent concentration below 1%. Always run a solvent-only control to check for any inhibitory effects.
Data Presentation
Table 1: Physical Properties of Long-Chain Acyl-CoAs and Solubilizing Agents
| Parameter | Palmitoyl-CoA (C16:0) | Stearoyl-CoA (C18:0) | Note for this compound (C16:0 branched) |
| CMC in Buffer | 7 - 250 µM[2][3] | Lower than Palmitoyl-CoA | The CMC is expected to be in a similar range to Palmitoyl-CoA. Empirical determination is recommended. |
| Effect of Mg²⁺ | Precipitates above 4-5 mM[6] | Similar to Palmitoyl-CoA | High sensitivity to divalent cations is expected. |
| Solubilizing Agent | Typical Concentration | Mechanism | Considerations |
| Methyl-β-cyclodextrin | 1-10 mM[9][10] | Forms inclusion complexes, shielding the hydrophobic tail.[11][12] | Generally well-tolerated by enzymes. |
| Triton™ X-100 | 0.05% - 0.5% (v/v) | Forms mixed micelles with the acyl-CoA.[13] | Can interfere with some protein assays and may need to be removed for downstream applications.[14] |
| Fatty Acid-Free BSA | 1:1 to 3:1 molar ratio (BSA:Acyl-CoA) | Binds to the acyl chain, acting as a carrier protein.[8] | Introduces a high concentration of another protein into the assay. |
Experimental Protocols
Protocol 1: Preparation of Stock Solution with an Organic Co-Solvent
-
Accurately weigh the this compound powder in a glass vial.
-
Add a small volume of high-purity ethanol or DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mM).
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Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution under an inert gas at -20°C.
-
For the working solution, dilute the stock solution into the final aqueous buffer. Ensure the final concentration of the organic solvent is minimal (ideally <1%) and does not affect your experimental system.
Protocol 2: Solubilization using Methyl-β-cyclodextrin (MβCD)
This method is useful for increasing the monomeric concentration of the acyl-CoA without forming detergent micelles.[9][15]
-
Prepare your aqueous buffer (e.g., Tris-HCl or HEPES).
-
Dissolve MβCD in the buffer to a final concentration of 1-10 mM. Ensure it is fully dissolved.
-
Add the this compound (either as a powder or from a concentrated organic stock) to the MβCD-containing buffer to achieve the desired final concentration.
-
Vortex the solution vigorously. Sonication in a bath sonicator for 5-10 minutes can significantly improve solubilization.[8][16] The solution should become clear.
-
Use this solution for your experiments.
Protocol 3: Solubilization using a Non-Ionic Detergent (Triton™ X-100)
This method is effective but requires careful consideration of the detergent's effects on the experimental system.[13][14]
-
Prepare your aqueous buffer.
-
Add Triton™ X-100 to the buffer to a final concentration above its own CMC (approx. 0.015% w/v or 0.24 mM) but low enough not to disrupt your system (e.g., 0.1% v/v).
-
Add this compound to the detergent-containing buffer.
-
Vortex or sonicate until the solution is clear. The acyl-CoA will incorporate into the detergent micelles.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Mechanisms of solubilization for long-chain acyl-CoAs.
Caption: Troubleshooting decision tree for solubility issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
Troubleshooting low yield in 6-Methylpentadecanoyl-CoA synthesis
Welcome to the technical support center for the synthesis of 6-Methylpentadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes?
Low yield in the enzymatic synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is essential. The primary areas to investigate are:
-
Enzyme Activity and Stability: The acyl-CoA synthetase may have low activity or be unstable under the reaction conditions.
-
Substrate Quality and Concentration: The purity and concentration of 6-methylpentadecanoic acid, Coenzyme A (CoA), and ATP are critical.
-
Reaction Conditions: Suboptimal pH, temperature, or buffer composition can significantly hinder the reaction rate.
-
Presence of Inhibitors: Contaminants in reagents or reaction vessels can inhibit the enzyme.
-
Product Degradation: The this compound product may be unstable and degrade during the reaction or workup.
-
Inefficient Purification: Significant loss of product can occur during purification steps.
The following sections provide detailed guidance on troubleshooting each of these areas.
Troubleshooting Workflow
To systematically identify the source of low yield, follow the troubleshooting workflow outlined below.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Q2: How can I determine if my long-chain acyl-CoA synthetase (LACS) is active and suitable for 6-methylpentadecanoic acid?
It is crucial to verify the activity of your LACS, as enzyme inactivity is a common cause of reaction failure. Furthermore, the substrate specificity of the enzyme is a key consideration, as branched-chain fatty acids can be challenging substrates for some synthetases.[1]
Experimental Protocol: Acyl-CoA Synthetase Activity Assay
This assay determines the activity of your LACS using a standard substrate and can be adapted to test 6-methylpentadecanoic acid.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM ATP
-
10 mM MgCl₂
-
0.5 mM Coenzyme A
-
0.2 mM Dithiothreitol (DTT)
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10 µM Fatty Acid (e.g., palmitic acid for a positive control, then 6-methylpentadecanoic acid)
-
1 µg of your LACS enzyme
-
Nuclease-free water to a final volume of 100 µL
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Quenching the Reaction: Stop the reaction by adding 10 µL of 10% (v/v) formic acid.
-
Analysis: Analyze the formation of the corresponding acyl-CoA by reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3] Monitor the absorbance at 260 nm.
Troubleshooting Based on Assay Results:
| Observation | Possible Cause | Recommended Action |
| No product with control substrate (e.g., palmitic acid) | Inactive enzyme, incorrect buffer/cofactor concentration. | Source a new batch of enzyme. Verify the concentration and pH of all reagents. |
| Product with control, but low/no product with 6-methylpentadecanoic acid | Enzyme has low specificity for branched-chain fatty acids.[1] | Consider using a different LACS known to have broader substrate specificity or one specifically designed for branched-chain fatty acids.[4] Increase enzyme concentration or reaction time. |
| Low product with both substrates | Suboptimal reaction conditions or low enzyme concentration. | Proceed to troubleshoot reaction conditions (Q4). Increase the amount of enzyme used. |
Q3: How do substrate quality and concentration affect the synthesis?
The purity and concentration of your starting materials are critical for achieving high yields.
Troubleshooting Substrate Issues:
| Parameter | Potential Problem | Recommended Solution |
| 6-Methylpentadecanoic Acid Purity | Contaminants may inhibit the enzyme. | Verify purity by GC-MS or NMR. If necessary, purify the fatty acid by chromatography. |
| Coenzyme A (CoA) Integrity | CoA is prone to oxidation and degradation. | Use a fresh, high-quality source of CoA. Store it as a solid at -20°C or below and prepare solutions fresh. |
| ATP Concentration | Insufficient ATP will limit the reaction. ATP can also hydrolyze over time. | Use a fresh, accurately weighed sample of ATP. Ensure the final concentration is in the optimal range (typically 5-10 mM). |
| Substrate Inhibition | High concentrations of the fatty acid can sometimes inhibit the enzyme. | If you suspect substrate inhibition, try running the reaction at a lower concentration of 6-methylpentadecanoic acid. |
Q4: What are the optimal reaction conditions for the enzymatic synthesis of this compound?
The optimal pH, temperature, and buffer components can vary between different acyl-CoA synthetases.
Optimizing Reaction Conditions:
| Parameter | Typical Range | Troubleshooting Steps |
| pH | 7.0 - 8.5 | Perform small-scale reactions across a pH range (e.g., 7.0, 7.5, 8.0, 8.5) to determine the optimum for your enzyme. |
| Temperature | 25°C - 40°C | Test a range of temperatures (e.g., 25°C, 30°C, 37°C) to find the best balance between enzyme activity and stability. Higher temperatures can sometimes decrease enzyme stability over longer incubation times.[5] |
| Divalent Cations (e.g., Mg²⁺) | 5 - 10 mM | Magnesium is a crucial cofactor for ATP-dependent enzymes. Ensure its presence at an optimal concentration. |
| Reducing Agents (e.g., DTT) | 0.2 - 1 mM | DTT helps to maintain the reduced state of the enzyme's active site and CoA. |
Q5: Could inhibitors be affecting my reaction?
Enzyme inhibitors can be introduced through contaminated reagents, glassware, or from the substrates themselves.
Troubleshooting Inhibition:
-
Glassware: Ensure all glassware is thoroughly cleaned and rinsed with high-purity water.
-
Reagents: Use fresh, high-purity reagents. If contamination is suspected in a particular reagent, try a new lot or a different supplier.
-
Product Inhibition: In some cases, the acyl-CoA product can inhibit the enzyme.[5] If the reaction stalls, it might be beneficial to use a lower initial substrate concentration and add more substrate over time.
Q6: How can I efficiently purify this compound and minimize product loss?
Purification is a critical step where significant product loss can occur. Reverse-phase HPLC is a common and effective method for purifying long-chain acyl-CoAs.[2][3]
Experimental Protocol: RP-HPLC Purification of this compound
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 40% to 90% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Post-Purification: Immediately freeze and lyophilize the collected fractions to remove the solvent. Store the purified product at -80°C.
Troubleshooting Purification:
| Problem | Possible Cause | Solution |
| Poor Peak Resolution | Inappropriate gradient or column. | Optimize the HPLC gradient to better separate the product from starting materials and byproducts. Ensure the column is in good condition. |
| Low Recovery After Lyophilization | Product sticking to the collection tubes. | Use low-binding microcentrifuge tubes. Rinse the tubes with a small amount of pure water and re-lyophilize to recover any remaining product. |
| Product Degradation | Hydrolysis of the thioester bond. | Keep samples cold throughout the purification process. Use buffers with a slightly acidic pH (around 5.0-6.0) to minimize hydrolysis. |
Signaling Pathway and Reaction Mechanism
The synthesis of this compound is catalyzed by a long-chain acyl-CoA synthetase (LACS) in an ATP-dependent two-step reaction.
Caption: The two-step reaction mechanism for the synthesis of this compound.
References
- 1. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Preventing degradation of 6-Methylpentadecanoyl-CoA during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing the degradation of 6-Methylpentadecanoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, a long-chain fatty acyl-CoA, is primarily due to two factors:
-
Chemical Instability: The thioester bond in the molecule is susceptible to hydrolysis, a reaction that is accelerated at neutral to alkaline pH.[1][2][3][4]
-
Enzymatic Degradation: Tissues and cells contain enzymes called acyl-CoA thioesterases (ACOTs) that specifically hydrolyze the thioester bond, cleaving the fatty acid from Coenzyme A.[5][6]
Q2: At what temperature should I handle and store my samples to minimize degradation?
A2: It is critical to keep samples on ice at all times during preparation.[7][8] For long-term storage, extracts should be kept as dry pellets at -80°C.[7] Reconstitute samples just before analysis. If storage of tissue is unavoidable, it should be flash-frozen in liquid nitrogen and stored at -80°C.[8]
Q3: What is the optimal pH for my buffers during extraction?
A3: To minimize hydrolysis of the thioester bond, it is recommended to use acidic buffers. A pH range of 4.9 to 6.8 has been shown to be effective.[9][10] Thioesters are generally more stable in acidic to neutral environments.[2][3]
Q4: Can I repeatedly freeze and thaw my samples or extracts?
A4: It is strongly advised to avoid repeated freeze-thaw cycles.[8] Each cycle can lead to increased degradation of lipids and other molecules, including long-chain acyl-CoAs.[11][12]
Q5: What are the recommended extraction solvents for this compound?
A5: The choice of solvent is critical for efficient extraction and stability. An 80% methanol (B129727) solution has been reported to yield high mass spectrometry intensities for acyl-CoAs.[7][9] Other effective methods use a combination of acetonitrile (B52724), isopropanol (B130326), and methanol.[8] It is generally recommended to avoid strong acids like formic acid in the initial extraction solvent as this can lead to poor recovery.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal for this compound | Sample Degradation: The molecule has been hydrolyzed due to improper handling. | Ensure rapid quenching of metabolic activity in tissues or cells. Always keep samples on ice during preparation and use pre-chilled solvents. Store extracts as dry pellets at -80°C.[7][8] |
| Inefficient Extraction: The chosen solvent is not effectively extracting the acyl-CoA. | Use an 80% methanol solution or a mixture of acetonitrile and isopropanol for extraction. Ensure thorough homogenization of the tissue.[7][8][9] | |
| Analyte Loss on Surfaces: The phosphate (B84403) groups on the CoA moiety can adhere to plastic or glass surfaces. | Consider using low-adhesion microcentrifuge tubes. | |
| Poor Recovery of this compound | Enzymatic Activity: Acyl-CoA thioesterases were not effectively inhibited. | Rapidly homogenize the sample in an acidic buffer (pH 4.9) to denature enzymes.[10] Work quickly and at low temperatures to minimize enzyme activity. |
| Inefficient Solid-Phase Extraction (SPE): If using SPE for cleanup, the analyte may not be binding or eluting properly. | Ensure the SPE column is properly conditioned. Optimize the wash and elution steps for long-chain acyl-CoAs.[8] | |
| Inconsistent or Irreproducible Quantification | Variable Extraction Efficiency: Differences in sample handling between replicates. | Standardize the extraction protocol and handle all samples identically. Use an internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0), added early in the procedure to account for variability.[7] |
| Degradation During Storage of Reconstituted Sample: The analyte is degrading in the final solvent before analysis. | Reconstitute the dried extract just prior to analysis in a non-aqueous solvent like methanol or a buffered solution at a slightly acidic to neutral pH.[7][9] |
Quantitative Data Summary
| Condition | Parameter | Observation/Recommendation | Reference |
| Temperature | Storage of Extracts | Store as dry pellets at -80°C for long-term stability. | [7] |
| Sample Processing | Keep samples on ice (0-4°C) at all times. | [7][8] | |
| pH | Extraction Buffer | Use an acidic buffer, pH 4.9 is commonly cited. | [8][10] |
| Reconstitution Solvent | A neutral pH (e.g., 50 mM ammonium (B1175870) acetate, pH 6.8) can stabilize acyl-CoAs at 4°C for up to 48 hours. | [9] | |
| General Stability | Thioesters are more stable at acidic to neutral pH compared to alkaline pH, where hydrolysis is more rapid. | [1][2][3][4] | |
| Storage of Samples | Tissue Samples | Flash-freeze in liquid nitrogen and store at -80°C. | [8] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles as they lead to degradation. | [8][11] | |
| Solvent Effects | Extraction | 80% methanol is effective. Avoid strong acids in the primary extraction solvent. | [7][9] |
| Reconstitution for Analysis | Methanol or a buffered aqueous solution (pH ~7) are suitable. | [13] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[8][10]
Materials:
-
Frozen tissue sample (flash-frozen in liquid nitrogen)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold
-
Acetonitrile (ACN), ice-cold
-
Isopropanol, ice-cold
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Centrifuge capable of 15,000 x g at 4°C
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly until no visible tissue fragments remain.
-
Add 2 mL of ice-cold isopropanol and homogenize again.
-
Add 4 mL of ice-cold acetonitrile and vortex for 5 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen at room temperature.
-
Store the dried pellet at -80°C until analysis.
-
Reconstitute the pellet in a suitable solvent (e.g., methanol or 50% methanol in 50 mM ammonium acetate, pH 7) immediately before LC-MS/MS analysis.[13]
Protocol 2: Extraction of this compound from Cultured Cells
This protocol is a synthesized method for acyl-CoA extraction from mammalian cells.[7][13]
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol (LC-MS grade) containing an internal standard
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 15,000 x g at 4°C
-
Nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol (containing the internal standard) per 1-5 million cells.
-
Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.
-
Suspension cells: Resuspend the cell pellet in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Clarification:
-
Vortex the lysate vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Sample Concentration:
-
Dry the supernatant under a stream of nitrogen at room temperature or using a vacuum concentrator.
-
-
Storage and Reconstitution:
-
Store the dried extract at -80°C.
-
Reconstitute in a suitable solvent immediately prior to analysis.
-
Visualizations
References
- 1. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Interpreting complex fragmentation patterns of 6-Methylpentadecanoyl-CoA in MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylpentadecanoyl-CoA and interpreting its fragmentation patterns in tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for this compound in positive ion mode ESI-MS?
In positive ion mode electrospray ionization (ESI), this compound is expected to be observed primarily as the singly protonated molecule [M+H]⁺. Given the molecular weight of this compound, the theoretical m/z of the [M+H]⁺ ion can be calculated for use in precursor ion selection.
Q2: What are the characteristic fragment ions of acyl-CoAs in positive mode MS/MS?
Acyl-CoAs exhibit a common fragmentation pattern in positive ion mode MS/MS. Two key diagnostic fragments arise from the coenzyme A (CoA) moiety. The most common fragmentation is a neutral loss of 507.3 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate portion of the molecule.[1][2] Another characteristic fragment ion is observed at an m/z of 428.1, which represents the protonated 3'-phosphoadenosine moiety.[2] The presence of these fragments is a strong indicator of an acyl-CoA species.
Q3: How does the methyl branch on the acyl chain of this compound affect the fragmentation pattern?
The methyl branch on the C6 position of the pentadecanoyl chain introduces specific fragmentation pathways for the acyl portion of the molecule. Cleavage of the carbon-carbon bonds adjacent to the branch point is favored, leading to characteristic neutral losses. While direct MS/MS data for this compound is not widely published, analysis of branched-chain fatty acid methyl esters (FAMEs) by MS/MS shows that fragmentation occurs on both sides of the methyl branch.[3][4] For this compound, this would be expected to result in specific fragment ions corresponding to cleavage at the C5-C6 and C6-C7 bonds of the acyl chain.
Q4: What are the most common issues encountered during the MS/MS analysis of this compound?
Common issues include low signal intensity, poor fragmentation efficiency, and the presence of unexpected fragment ions. Low signal intensity can be due to sample degradation, inefficient ionization, or matrix effects. Poor fragmentation may result from suboptimal collision energy settings. Unexpected fragments can arise from co-eluting isomers, impurities, or in-source fragmentation.
Troubleshooting Guides
Issue 1: Low Signal Intensity of the Precursor Ion
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Acyl-CoAs are susceptible to hydrolysis. Ensure samples are stored at -80°C and processed quickly on ice. Minimize freeze-thaw cycles. |
| Inefficient Ionization | Optimize ESI source parameters, including spray voltage, capillary temperature, and gas flows. Ensure the mobile phase composition is suitable for positive ionization (e.g., acidified with formic acid). |
| Matrix Effects | Dilute the sample to reduce the concentration of interfering matrix components. Improve sample cleanup procedures, for example, by using solid-phase extraction (SPE). |
| Low Abundance in Sample | Increase the amount of sample injected or concentrate the sample prior to analysis. |
Issue 2: Poor or Inconsistent Fragmentation
| Possible Cause | Troubleshooting Step |
| Suboptimal Collision Energy | Perform a collision energy optimization study for the [M+H]⁺ ion of this compound to find the optimal energy for generating the desired fragment ions. |
| Instrument Detuning | Calibrate and tune the mass spectrometer according to the manufacturer's recommendations to ensure optimal performance. |
| Presence of Adducts | Sodium or other adducts of the precursor ion may fragment differently. Optimize chromatographic separation to minimize adduct formation or use a mobile phase with lower salt content. |
Issue 3: Unexpected Fragment Ions in the Spectrum
| Possible Cause | Troubleshooting Step |
| Co-eluting Isomers | Improve chromatographic separation by modifying the gradient, flow rate, or using a longer column. Positional isomers of the methyl group will have very similar fragmentation patterns, making chromatographic separation critical. |
| Sample Impurities | Analyze a blank sample to identify background ions. Review the sample preparation procedure to identify potential sources of contamination. |
| In-source Fragmentation | Reduce the cone voltage or other source parameters to minimize fragmentation in the ion source. |
| Contamination in the MS System | Clean the ion source and mass spectrometer inlet as per the manufacturer's guidelines. |
Data Presentation
The following table summarizes the expected key fragment ions for this compound in a positive ion mode MS/MS experiment. The relative abundance is illustrative and based on the general fragmentation patterns of long-chain and branched-chain acyl-CoAs. Actual abundances will vary depending on the instrument and experimental conditions.
| Fragment Ion Description | m/z (monoisotopic) | Illustrative Relative Abundance (%) |
| [M+H]⁺ | 1022.5 | 5-20 |
| [M+H - 507.3]⁺ | 515.2 | 100 |
| [3'-phosphoadenosine+H]⁺ | 428.1 | 40-70 |
| Acyl chain fragment 1 | Varies | 5-15 |
| Acyl chain fragment 2 | Varies | 5-15 |
Experimental Protocols
A detailed methodology for the analysis of this compound by LC-MS/MS is provided below. This protocol is a general guideline and may require optimization for specific instrumentation and sample types.
1. Sample Preparation
-
Extraction: Tissues or cells are homogenized in a cold extraction solution (e.g., 2:1:1 acetonitrile:isopropanol:water) containing an internal standard (e.g., C17:0-CoA).
-
Protein Precipitation: Samples are centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet proteins.
-
Solid-Phase Extraction (SPE): The supernatant is loaded onto a C18 SPE cartridge to enrich for acyl-CoAs and remove salts and other polar impurities. The cartridge is washed with a low-organic solvent mixture, and the acyl-CoAs are eluted with a high-organic solvent mixture (e.g., methanol (B129727) or acetonitrile).
-
Solvent Evaporation and Reconstitution: The eluate is dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of this compound from other lipids.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Product ion scan or Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z of [this compound + H]⁺.
-
Product Ions (Q3 for MRM): m/z of key fragments (e.g., [M+H - 507.3]⁺ and 428.1).
-
Collision Energy: Optimized for the specific instrument and precursor ion to achieve efficient fragmentation.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Visualizations
Caption: Fragmentation pathway of this compound in positive mode MS/MS.
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for MS/MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to improve chromatographic peak shape for 6-Methylpentadecanoyl-CoA
Welcome to the technical support center for the chromatographic analysis of 6-Methylpentadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve chromatographic peak shape during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape, particularly peak tailing, is a common issue in the chromatography of long-chain acyl-CoAs like this compound. The primary causes often relate to secondary interactions between the analyte and the stationary phase, issues with the mobile phase, or problems with the analytical column itself.[1][2] Specifically, the phosphate (B84403) and amine moieties in the CoA portion of the molecule can interact strongly with residual silanol (B1196071) groups on silica-based columns, leading to tailing.[1][3]
Q2: My this compound peak is tailing. What is the first thing I should check?
If you observe peak tailing, first verify that the issue is specific to this compound and not a system-wide problem. Inject a standard compound with known good peak shape. If that peak also tails, it could indicate a problem with the column, such as a partially blocked inlet frit or a void in the packing material.[1][4] If the standard peak is symmetrical, the issue is likely related to the specific interactions of this compound with your chromatographic system.
Q3: Can the sample solvent affect the peak shape of this compound?
Yes, the composition of the sample solvent can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including broadening and tailing.[2][5] It is recommended to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase to ensure proper focusing of the analyte at the head of the column.[6]
Q4: How does mobile phase pH influence the peak shape of this compound?
Mobile phase pH is a critical parameter. The CoA moiety contains ionizable groups, and their charge state can be manipulated by adjusting the pH. For long-chain acyl-CoAs, slightly acidic mobile phases are often used in reversed-phase chromatography.[7] However, an inappropriate pH can lead to secondary interactions with the stationary phase. Using a buffer can help to control the pH and mask residual silanol groups on the column, thereby improving peak shape.[3][8]
Q5: Is column overload a likely problem for this compound analysis?
Column overload can lead to peak fronting or tailing.[1][9] This occurs when the amount of sample injected exceeds the capacity of the column. To check for overload, dilute your sample and inject it again. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[1][8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving poor peak shape for this compound.
Problem: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting logic for peak tailing issues.
| Potential Cause | Recommended Action | Rationale |
| Secondary Silanol Interactions | - Use a highly deactivated, end-capped C18 column.[1] - Add a competing base to the mobile phase. - Adjust the mobile phase pH with a buffer (e.g., ammonium (B1175870) formate) to suppress the ionization of silanol groups.[3] | End-capping reduces the number of available silanol groups for secondary interactions. A competing base will interact with the silanols, making them unavailable to the analyte. Controlling pH can suppress the negative charge on the silica (B1680970) surface. |
| Column Overload | - Reduce the injection volume. - Dilute the sample.[1][8] | Injecting a smaller mass of the analyte will prevent saturation of the stationary phase, leading to more symmetrical peaks. |
| Column Contamination or Degradation | - If a guard column is used, replace it.[4] - Backflush the analytical column.[4] - If the problem persists, replace the analytical column. | Contaminants from the sample matrix can accumulate on the column frit or at the head of the column, causing peak distortion. A guard column can protect the analytical column from such contamination. |
| Mobile Phase Mismatch | - Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase.[2] | A strong sample solvent can cause the analyte band to spread at the column inlet, leading to broad and tailing peaks. |
| Extra-column Effects | - Minimize the length and diameter of tubing between the injector, column, and detector. - Ensure all fittings are properly connected to avoid dead volume. | Excessive volume outside of the column can lead to peak broadening and tailing. |
Problem: Peak Fronting
Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.
| Potential Cause | Recommended Action | Rationale |
| Column Overload | - Reduce the injection volume. - Dilute the sample.[9] | Similar to peak tailing, severe overload can also manifest as peak fronting. Reducing the sample load is the primary solution. |
| Poor Sample Solubility | - Change the sample solvent to one in which this compound is more soluble. - Ensure the sample is fully dissolved before injection. | If the analyte is not fully dissolved in the injection solvent, it can lead to non-ideal behavior on the column. |
| Column Collapse | - Ensure the column is operated within its recommended pH and temperature ranges. - If a column collapse is suspected, the column will need to be replaced.[9] | Operating a column outside of its stable conditions can cause irreversible damage to the packed bed, leading to poor peak shapes. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound
This protocol outlines a general approach to optimizing the mobile phase to improve the peak shape of this compound using reversed-phase chromatography.
Objective: To find a mobile phase composition that minimizes peak tailing and provides good retention.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
Formic acid or acetic acid
-
Ammonium formate (B1220265) or ammonium acetate
-
This compound standard
Procedure:
-
Initial Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm (or similar high-performance column)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a shallow gradient, for example, 30-95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Evaluation of Initial Peak Shape:
-
Inject the this compound standard and evaluate the peak shape. Note the asymmetry factor or tailing factor.
-
-
pH Modification (if tailing is observed):
-
Prepare a buffered mobile phase. For example:
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Re-equilibrate the column with the new mobile phase and inject the standard.
-
Compare the peak shape to the initial run. The buffer ions can help to mask active sites on the stationary phase.[3]
-
-
Ion-Pairing (alternative approach):
-
For highly polar analytes, ion-pairing agents can improve retention and peak shape.
-
Consider adding a low concentration (e.g., 5 mM) of an ion-pairing agent like triethylamine (B128534) (TEA) or hexylamine (B90201) to the mobile phase, with pH adjustment.
-
Note: Dedicate a column for ion-pairing applications as the agent can be difficult to remove completely.
-
Workflow for Mobile Phase Optimization
Caption: Workflow for optimizing the mobile phase.
By following these guidelines and systematically troubleshooting, researchers can significantly improve the chromatographic peak shape for this compound, leading to more accurate and reliable analytical results.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. acdlabs.com [acdlabs.com]
Technical Support Center: 6-Methylpentadecanoyl-CoA Cellular Uptake Assays
Welcome to the technical support center for 6-Methylpentadecanoyl-CoA (6-MP-CoA) cellular uptake assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help minimize artifacts and ensure accurate, reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of artifacts in 6-MP-CoA cellular uptake assays?
A1: Artifacts in 6-MP-CoA uptake assays can arise from several sources, leading to inaccurate quantification and interpretation of results. Key sources include:
-
High Background Fluorescence: Extracellular fluorescently-labeled 6-MP-CoA that is not internalized by the cells can adhere to the cell surface or the culture plate, leading to a high background signal.
-
Non-Specific Binding: 6-MP-CoA, being an acyl-CoA, can non-specifically bind to cellular components and plasticware, which can artificially inflate the measured uptake.[1]
-
Low Signal-to-Noise Ratio: Insufficient uptake of the probe or high background can result in a low signal-to-noise ratio, making it difficult to distinguish true uptake from noise.
-
Cell Viability Issues: Compounds being tested for their effect on 6-MP-CoA uptake may have cytotoxic effects, leading to compromised cell membrane integrity and artifactual probe accumulation.
-
Metabolism of the Probe: If the fluorescent tag on the 6-MP-CoA analog is cleaved or metabolized, it can alter its fluorescent properties and localization, leading to misleading results.
Q2: How can I reduce high background fluorescence in my assay?
A2: Reducing background fluorescence is critical for obtaining a clear signal. Here are several strategies:
-
Washing Steps: Implement stringent washing steps after incubation with the fluorescent probe to remove unbound extracellular probe. However, be gentle to avoid detaching adherent cells.
-
Quenching Agents: Utilize a cell-impermeable quenching agent, such as Trypan Blue, to extinguish the fluorescence of any remaining extracellular probe.[1][2] This allows for the measurement of only the internalized fluorescent signal.
-
Plate Type: Use black-walled, clear-bottom microplates for fluorescence-based assays to minimize well-to-well crosstalk and background fluorescence.
-
Reagent Optimization: Optimize the concentration of the fluorescent 6-MP-CoA analog. Using too high a concentration can lead to increased non-specific binding and background.
Q3: What is the role of Bovine Serum Albumin (BSA) or serum in the assay, and how should I optimize its concentration?
A3: 6-MP-CoA, like other long-chain fatty acids, is hydrophobic and has low solubility in aqueous media. BSA or serum is used as a carrier protein to solubilize the fatty acyl-CoA and facilitate its delivery to the cells in a physiologically relevant manner.[3][4][5][6][7]
-
Fatty Acid-Free BSA: It is crucial to use fatty acid-free BSA to avoid competition for binding between the 6-MP-CoA and endogenous fatty acids present in regular BSA.
-
Molar Ratio: The molar ratio of 6-MP-CoA to BSA is a critical parameter. A common starting point is a 2:1 to 3:1 ratio. This ratio should be optimized for your specific cell type and experimental conditions to ensure adequate delivery without causing cellular stress.
-
Serum vs. BSA: While serum contains a mixture of proteins and lipids that can mimic the in vivo environment, its composition can be variable. For mechanistic studies requiring a more defined system, fatty acid-free BSA is often preferred. However, for some applications, a low percentage of serum (e.g., 1-2%) may be used, but its potential to interfere with the assay should be evaluated.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding to minimize well-to-well variation. | Reduced standard deviation between replicate wells. |
| Edge Effects | Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | More consistent results across the plate. |
| Incomplete Washing | Standardize the washing procedure. Use an automated plate washer if available for consistency. Ensure complete removal of wash buffer without disturbing the cell monolayer. | Lower background and less variability. |
| Pipetting Errors | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to prevent bubbles, which can interfere with fluorescence readings. | Improved accuracy and precision of measurements. |
Issue 2: Low Signal or No Uptake Detected
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Transporter Expression | Use a cell line known to express fatty acid transporters like FATP or CD36.[8] Consider stimulating transporter expression or translocation to the membrane with agents like insulin (B600854) or AMPK activators.[9][10] | Increased signal intensity, indicating enhanced uptake. |
| Suboptimal Probe Concentration | Perform a concentration-response curve for the fluorescent 6-MP-CoA analog to determine the optimal concentration that gives a robust signal without causing cytotoxicity. | A clear, concentration-dependent increase in fluorescence. |
| Incorrect Incubation Time | Optimize the incubation time. A time-course experiment (e.g., 5, 15, 30, 60 minutes) can identify the linear range of uptake. | Identification of the optimal time point for measuring initial uptake rates. |
| Cell Health Issues | Monitor cell viability using a live/dead stain. Ensure cells are healthy and not over-confluent, as this can affect metabolic activity. | Healthy cell morphology and low levels of cell death. |
Issue 3: Non-Specific Binding of 6-MP-CoA
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrophobic Interactions with Plastic | Pre-coat plates with a blocking agent like poly-D-lysine or use low-binding microplates. | Reduced background signal from probe adhering to the plate surface. |
| Binding to Cellular Components | Include a control with a known inhibitor of fatty acid transport (e.g., phloretin (B1677691) or sulfo-N-succinimidyl oleate) to determine the component of the signal that is due to specific, transporter-mediated uptake. | A significant reduction in signal in the presence of the inhibitor, indicating the proportion of specific uptake. |
| High Probe Concentration | Lower the concentration of the fluorescent 6-MP-CoA analog to a level that is within the physiological range and minimizes non-specific interactions. | Improved signal-to-noise ratio and more reliable data. |
Experimental Protocols
Protocol 1: Fluorescent 6-MP-CoA Cellular Uptake Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells expressing fatty acid transporters (e.g., HEK293-FATP4, 3T3-L1 adipocytes)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescent 6-MP-CoA analog (e.g., BODIPY-labeled)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate assay buffer
-
Quenching solution (e.g., Trypan Blue in PBS)
-
Plate reader with fluorescence detection capabilities (bottom-read mode)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
-
Serum Starvation: On the day of the assay, gently wash the cells twice with warm PBS. Then, incubate the cells in serum-free medium for 2-4 hours to upregulate fatty acid transporters.
-
Preparation of 6-MP-CoA/BSA Complex:
-
Prepare a stock solution of the fluorescent 6-MP-CoA analog in DMSO.
-
Prepare a stock solution of fatty acid-free BSA in HBSS.
-
Warm the BSA solution to 37°C.
-
Slowly add the 6-MP-CoA stock solution to the warm BSA solution while vortexing to achieve the desired final concentration and molar ratio (e.g., 5 µM 6-MP-CoA to 2.5 µM BSA).
-
Incubate the complex at 37°C for 30 minutes to allow for complete binding.
-
-
Uptake Assay:
-
Aspirate the serum-free medium from the cells.
-
Add the 6-MP-CoA/BSA complex to the wells.
-
Incubate at 37°C for the desired time (e.g., 15 minutes).
-
-
Termination and Washing:
-
To stop the uptake, aspirate the probe solution and immediately wash the cells three times with ice-cold HBSS containing 0.5% BSA to remove unbound probe.
-
-
Fluorescence Measurement (with quenching):
-
After the final wash, add a quenching solution (e.g., 0.2% Trypan Blue) to all wells.
-
Immediately measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 485/515 nm for BODIPY).[2] Ensure the plate reader is set to bottom-read mode.
-
Protocol 2: Quantification of Intracellular Acyl-CoAs by LC-MS/MS
This protocol provides a method for the absolute quantification of intracellular 6-MP-CoA and other acyl-CoA species.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Extraction Solvent: Acetonitrile/Methanol (B129727)/Water (2:2:1, v/v/v) containing an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA)
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the plate twice with ice-cold PBS. Add the cold extraction solvent directly to the plate and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend the pellet in the cold extraction solvent.
-
-
Extraction:
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 1 minute and incubate on ice for 10 minutes to precipitate proteins.
-
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Drying: Evaporate the solvent using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the separation and quantification of acyl-CoA esters.[11][12]
Data Presentation
Table 1: Comparison of Assay Conditions for Fluorescent 6-MP-CoA Uptake
| Parameter | Condition A | Condition B | Condition C | Rationale for Comparison |
| Fluorescent Probe Concentration | 1 µM | 5 µM | 10 µM | To determine the optimal concentration that provides a robust signal without saturation or cytotoxicity. |
| Carrier Protein | 0.5% Fatty Acid-Free BSA | 1% Fatty Acid-Free BSA | 2% Serum | To compare the efficiency and potential for artifacts between a defined carrier (BSA) and a complex biological fluid (serum). |
| Incubation Time | 5 minutes | 15 minutes | 30 minutes | To identify the linear range of uptake for accurate kinetic measurements. |
| Quenching Agent | None (Wash only) | 0.2% Trypan Blue | 0.4% Trypan Blue | To assess the effectiveness of quenching extracellular fluorescence for improving signal-to-noise ratio. |
Note: The values in this table are examples and should be optimized for each specific experimental setup.
Signaling Pathways and Experimental Workflows
Diagram 1: General Workflow for a Fluorescent 6-MP-CoA Uptake Assay
Caption: Workflow for a fluorescent 6-MP-CoA cellular uptake assay.
Diagram 2: Insulin Signaling Pathway Regulating Fatty Acid Uptake
Caption: Insulin signaling pathway promoting fatty acid transporter translocation.
Diagram 3: AMPK Signaling and its Role in Fatty Acid Uptake
Caption: AMPK signaling pathway enhancing fatty acid uptake and oxidation.
References
- 1. Real-time quantification of fatty acid uptake using a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Difference in Binding of Long- and Medium-Chain Fatty Acids with Serum Albumin: The Role of Macromolecular Crowding Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of very long-chain saturated fatty acids with serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [The role of fatty-acid transport proteins (FAT/CD36, FABPpm, FATP) in lipid metabolism in skeletal muscles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMPK facilitates intestinal long-chain fatty acid uptake by manipulating CD36 expression and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-chain fatty acid uptake and FAT/CD36 translocation in heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Calibration curve issues in 6-Methylpentadecanoyl-CoA quantification
Welcome to the technical support center for the quantification of 6-Methylpentadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its analysis, with a particular focus on calibration curve issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor linearity in my this compound calibration curve?
A1: Poor linearity in your calibration curve can stem from several factors. These include:
-
Inaccurate Standard Preparation: Errors in serial dilutions, incorrect initial concentration of the stock solution, or instability of the standards.
-
Matrix Effects: Ion suppression or enhancement from components in your sample matrix can significantly impact the analyte signal, leading to a non-linear response.[1][2]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal and a loss of linearity.
-
Suboptimal LC-MS/MS Method: Issues with the chromatographic separation (e.g., poor peak shape, co-elution with interfering compounds) or mass spectrometer settings can affect the quantitative accuracy.
Q2: My calibration curve is consistently non-linear at the lower concentrations. What should I investigate?
A2: Non-linearity at lower concentrations often points towards issues with the limit of detection (LOD) and limit of quantitation (LOQ). Consider the following:
-
Insufficient Sensitivity: Your method may not be sensitive enough to reliably detect the lowest concentrations. This can be addressed by optimizing MS parameters or improving sample preparation to concentrate the analyte.
-
Analyte Adsorption: this compound, being a long-chain acyl-CoA, can be susceptible to adsorption to plasticware and vials, especially at low concentrations. Using low-adsorption vials or adding a small amount of organic solvent to your standards can help mitigate this.
-
Background Noise: High background noise can interfere with the accurate integration of low-level peaks. Investigating the source of the noise (e.g., contaminated solvents, system contamination) is crucial.
Q3: Why is my calibration curve showing a good R-squared value but poor accuracy for my quality control (QC) samples?
A3: A high R-squared value indicates a good fit of the data points to the regression line, but it doesn't guarantee accuracy. This discrepancy can be caused by:
-
Matrix Mismatch: If your calibration standards are prepared in a clean solvent while your QCs are in a biological matrix, matrix effects can lead to a systematic bias in the quantification. It is recommended to prepare matrix-matched calibration curves.[2]
-
Internal Standard Issues: An inappropriate or unstable internal standard that does not behave similarly to the analyte can lead to inaccurate correction.
-
Extraction Inefficiency: If the extraction recovery of the analyte from the QC sample matrix is different from that of the calibration standards, it will result in inaccurate quantification.
Troubleshooting Guides
Guide 1: Poor Calibration Curve Linearity (R² < 0.99)
This guide provides a step-by-step approach to troubleshooting poor linearity in your this compound calibration curve.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor calibration curve linearity.
Data Presentation: Example of a Poor vs. Improved Calibration Curve
| Concentration (nM) | Poor Linearity (Peak Area) | Improved Linearity (Peak Area) |
| 1 | 5,234 | 8,123 |
| 5 | 23,876 | 40,567 |
| 10 | 45,987 | 82,145 |
| 50 | 198,765 | 410,987 |
| 100 | 350,123 | 815,654 |
| 500 | 987,654 | 4,087,123 |
| R-squared | 0.975 | 0.998 |
Guide 2: Inaccurate Quality Control (QC) Sample Results
This guide addresses the issue of having a good calibration curve but failing QC sample acceptance criteria.
Logical Relationship Diagram
Caption: Decision tree for troubleshooting inaccurate QC results.
Data Presentation: Impact of Matrix Matching on QC Accuracy
| QC Level | Concentration (nM) | Accuracy (Solvent Calibrators) | Accuracy (Matrix-Matched Calibrators) |
| Low | 15 | 75% | 98% |
| Medium | 150 | 80% | 102% |
| High | 400 | 82% | 99% |
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
This protocol outlines the steps for preparing a set of calibration standards for the quantification of this compound.
Workflow for Standard Preparation
Caption: Workflow for preparing calibration standards.
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve in a suitable solvent, such as 70% acetonitrile (B52724), to a final concentration of 1 mM.
-
Aliquot and store at -80°C to prevent degradation.
-
-
Working Stock Solution:
-
Thaw a stock solution aliquot on ice.
-
Dilute the 1 mM stock solution to 10 µM using the same solvent.
-
-
Serial Dilutions:
-
Perform serial dilutions from the 10 µM working stock to prepare calibration standards at the desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 nM).
-
For matrix-matched calibration curves, use the appropriate biological matrix (e.g., plasma, cell lysate) that has been stripped of endogenous acyl-CoAs as the diluent.
-
-
Internal Standard Addition:
-
Add a fixed concentration of a suitable internal standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain acyl-CoA) to each calibration standard and sample.
-
Protocol 2: LC-MS/MS Method for this compound Quantification
This protocol provides a general LC-MS/MS method that can be adapted for the analysis of this compound.
Key LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor ion (Q1): [M+H]⁺ of this compound. Product ion (Q3): [M+H-507]⁺. This corresponds to the neutral loss of the CoA moiety.[3][4][5] |
| Collision Energy | Optimize for the specific instrument to achieve maximum signal intensity for the product ion. |
Methodology:
-
Sample Preparation:
-
Extract this compound from the biological sample using a suitable method, such as protein precipitation with cold acetonitrile or solid-phase extraction (SPE).[3]
-
Ensure the internal standard is added prior to extraction to account for any sample loss.
-
-
LC Separation:
-
Inject the extracted sample onto the LC system.
-
Use a gradient elution to separate this compound from other matrix components.
-
-
MS/MS Detection:
-
Monitor the specific precursor-to-product ion transition for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
Integrate the peak areas for the analyte and the internal standard.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the sample by plotting the peak area ratio against the calibration curve.
-
References
- 1. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-eluting Isomers of 6-Methylpentadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic resolution of 6-Methylpentadecanoyl-CoA isomers. Due to the structural similarity of these isomers, achieving baseline separation can be a significant analytical challenge. This guide offers practical solutions and detailed experimental protocols to address these issues.
Troubleshooting Guide
Co-elution of this compound isomers during chromatographic analysis can manifest as poor peak shape, including tailing, fronting, or the appearance of shoulders, ultimately compromising accurate quantification. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution (Peak Tailing/Fronting/Shoulders) | Inadequate chromatographic selectivity for isomers. | - Optimize Mobile Phase: Modify the organic solvent composition (e.g., acetonitrile (B52724) vs. methanol), pH, or additive concentration (e.g., formic acid, ammonium (B1175870) acetate). - Change Stationary Phase: Switch to a column with a different selectivity (e.g., C30 instead of C18) to enhance separation based on subtle structural differences.[1][2] - Adjust Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting compounds.[1][2] |
| Suboptimal flow rate. | Decrease the flow rate to allow for better partitioning between the mobile and stationary phases, thereby increasing the resolution. | |
| Column overload. | Reduce the sample concentration or injection volume to prevent peak broadening and distortion. | |
| Complete Co-elution of Isomers | Identical retention times due to very similar physicochemical properties. | - Employ Chiral Chromatography: If the isomers are enantiomers (e.g., 6R- and 6S-Methylpentadecanoyl-CoA), a chiral stationary phase (CSP) is necessary for separation.[3][4] - Derivatization: Chemically modify the isomers to introduce a chiral center or to exaggerate their structural differences, facilitating separation on a standard column.[1][3][5][6][7] - Ion Mobility Spectrometry (IMS): Couple your LC system to an IMS-MS to separate isomers in the gas phase based on their different shapes and sizes (collision cross-sections).[8][9][10][11][12] |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or temperature. | Ensure consistent mobile phase preparation and use a column thermostat for precise temperature control. |
| Column degradation or contamination. | Flush the column with a strong solvent, or if necessary, replace the column. | |
| Poor Sensitivity or Signal-to-Noise | Suboptimal ionization in the mass spectrometer. | - Optimize MS parameters: Adjust spray voltage, gas flows, and temperatures. - Enhance Ionization: Consider derivatization to a more readily ionizable form.[5] |
| Matrix effects from the sample. | Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances. |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate isomers of this compound?
A1: The isomers of this compound, particularly enantiomers (6R and 6S), have identical chemical formulas and molecular weights. Their physicochemical properties, such as polarity and boiling point, are extremely similar, leading to nearly identical behavior on standard achiral chromatographic columns and making their separation challenging.
Q2: What is the first step I should take if I observe co-elution?
A2: The first step is to confirm that you are indeed dealing with co-eluting isomers. This can be done by examining the peak shape for asymmetry, such as shoulders.[13] If using a mass spectrometer, acquiring spectra across the peak can reveal different fragmentation patterns if the co-eluting species are structural isomers. If they are enantiomers, their mass spectra will be identical. Once co-elution is confirmed, optimizing your existing chromatographic method (e.g., mobile phase, temperature) is a good starting point before moving to more advanced techniques.
Q3: When should I consider using a chiral column?
A3: A chiral stationary phase (CSP) is essential when you need to separate enantiomers, which are non-superimposable mirror images of each other. Standard achiral columns cannot distinguish between enantiomers. Therefore, if your goal is to resolve the R and S forms of this compound, a chiral column is required.[3][4]
Q4: Can derivatization help in separating these isomers?
A4: Yes, derivatization can be a powerful tool. For enantiomers, reacting them with a chiral derivatizing agent creates diastereomers. These diastereomers have different physicochemical properties and can often be separated on a standard achiral column.[1][3][5][6][7] For structural isomers, derivatization can alter their polarity or structure in a way that enhances their separation. Derivatization can also improve ionization efficiency for mass spectrometry detection.[5][14]
Q5: What is Ion Mobility Spectrometry (IMS) and how can it resolve co-eluting isomers?
A5: Ion Mobility Spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge.[8][9][10][11][12] Even if isomers co-elute from the liquid chromatography column and have the same mass-to-charge ratio, they may have different three-dimensional structures. This difference in shape leads to different drift times through the IMS cell, allowing for their separation before they enter the mass spectrometer.
Experimental Protocols
Protocol 1: Chiral Derivatization and HPLC-UV/MS Analysis
This protocol describes a general method for the chiral derivatization of this compound followed by separation using reversed-phase HPLC. This method is adapted from established procedures for other branched-chain fatty acids.[1][3][15]
Materials:
-
This compound isomer mixture
-
Chiral derivatizing agent (e.g., (1R,2R)- or (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol)[1][2]
-
Coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC)
-
Catalyst (e.g., 4-(Dimethylamino)pyridine, DMAP)
-
Anhydrous acetonitrile and toluene (B28343)
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Formic acid (0.1%)
-
Reversed-phase C18 or C30 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation (Derivatization):
-
To your dried sample of this compound, add a 5-fold molar excess of the chiral derivatizing agent and DMAP.
-
Add a 5-fold molar excess of EDC.
-
Dissolve the mixture in a 1:1 (v/v) solution of anhydrous toluene and acetonitrile.
-
Incubate the reaction at room temperature for 2 hours.
-
Dry the reaction mixture under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for HPLC analysis.
-
-
HPLC-UV/MS Analysis:
-
Column: C18 or C30 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (e.g., 80:20 v/v).
-
Gradient: A linear gradient from 60% to 100% B over 30 minutes, followed by a 10-minute hold at 100% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength appropriate for the derivatizing agent's chromophore, or by mass spectrometry in positive ion mode, monitoring for the protonated molecular ions of the derivatized isomers.
-
Protocol 2: UPLC-MS/MS for Isomer Separation
This protocol outlines a high-resolution approach using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for the separation of short-chain acyl-CoA isomers, which can be adapted for this compound.[16][17]
Materials:
-
This compound isomer mixture
-
UPLC-grade solvents (acetonitrile, methanol, water)
-
Ammonium hydroxide (B78521) or formic acid
-
UPLC column suitable for acyl-CoA analysis (e.g., Acquity CSH C18, 2.1 x 100 mm, 1.7 µm)
Procedure:
-
Sample Preparation:
-
Extract the this compound from the sample matrix using an appropriate method (e.g., solid-phase extraction).
-
Dry the extract and reconstitute in a suitable buffer, such as an ammonium hydroxide solution, to ensure stability.
-
-
UPLC-MS/MS Analysis:
-
Column: UPLC C18 column.
-
Mobile Phase A: 10 mM Ammonium hydroxide or 0.1% Formic acid in water.
-
Mobile Phase B: 10 mM Ammonium hydroxide or 0.1% Formic acid in acetonitrile.
-
Gradient: A shallow gradient optimized for the separation of long-chain acyl-CoAs. For example, start at 5% B, hold for 1 minute, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection: Positive ion electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM) for quantification. Precursor ions will be the [M+H]+ of the isomers, and product ions will be characteristic fragments of the acyl-CoA molecule.
-
Visualizations
Caption: Workflow for the resolution of this compound isomers.
Caption: Troubleshooting decision tree for co-eluting isomers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent [jstage.jst.go.jp]
- 3. tandfonline.com [tandfonline.com]
- 4. aocs.org [aocs.org]
- 5. Derivatization enhanced separation and sensitivity of long chain-free fatty acids: Application to asthma using targeted and non-targeted liquid chromatography-mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jafs.com.pl [jafs.com.pl]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Uncovering biologically significant lipid isomers with liquid chromatography, ion mobility spectrometry and mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 15. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 6-Methylpentadecanoyl-CoA and Straight-Chain Acyl-CoAs
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of various fatty acyl-CoAs is paramount for advancing metabolic research and therapeutic design. This guide provides a detailed comparison of the biological activity of 6-Methylpentadecanoyl-CoA, a branched-chain acyl-CoA, with that of its straight-chain counterparts, supported by experimental data and detailed protocols.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, serving as activated forms of fatty acids that can enter various metabolic pathways, including beta-oxidation for energy production and the biosynthesis of complex lipids. While the metabolism of straight-chain acyl-CoAs is well-characterized, branched-chain acyl-CoAs, such as this compound, exhibit distinct biological activities due to their unique structural properties. This guide delves into these differences, focusing on their interactions with key metabolic enzymes and their roles in cellular signaling.
Enzyme Activity Comparison: Acyl-CoA Dehydrogenases
The initial and rate-limiting step in the beta-oxidation of fatty acyl-CoAs is catalyzed by a family of enzymes known as acyl-CoA dehydrogenases (ACADs). These enzymes exhibit specificity for the chain length of their substrates. The introduction of a methyl branch in the acyl chain, as seen in this compound, can significantly influence the efficiency of these enzymes.
A key study investigated the stereospecificity of human long-chain acyl-CoA dehydrogenase (LCAD) and medium-chain acyl-CoA dehydrogenase (MCAD) towards the S-enantiomer of 2-methylpentadecanoyl-CoA, a structurally related branched-chain acyl-CoA. The findings revealed that both enzymes are specific for the S-enantiomer. Purified LCAD demonstrated comparable, though slightly lower, specific activity with S-2-methylpentadecanoyl-CoA compared to the straight-chain palmitoyl-CoA (C16:0). MCAD was also capable of utilizing S-2-methylpentadecanoyl-CoA as a substrate. These results suggest that the presence of a methyl branch does not preclude metabolism by these key beta-oxidation enzymes, although it may alter the kinetics.
| Substrate | Enzyme | Specific Activity (mU/mg protein) |
| Palmitoyl-CoA (Straight-Chain) | Purified human LCAD | 390 |
| S-2-Methylpentadecanoyl-CoA (Branched-Chain) | Purified human LCAD | 340 |
Caption: Comparison of the specific activity of purified human long-chain acyl-CoA dehydrogenase (LCAD) with a straight-chain and a branched-chain acyl-CoA substrate.
Signaling Pathway Activation: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Acyl-CoAs, in addition to their metabolic roles, function as signaling molecules by activating nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a master regulator of lipid metabolism, and its activation leads to the upregulation of genes involved in fatty acid uptake, activation, and oxidation.
Both straight-chain and branched-chain acyl-CoAs are known to be potent ligands for PPARα. In fact, studies have demonstrated that the CoA thioesters of fatty acids, rather than the free fatty acids themselves, are the high-affinity ligands for PPARα. This suggests that the conversion of fatty acids to their acyl-CoA derivatives is a critical step not only for their metabolism but also for their signaling functions.
While direct comparative data on the potency (e.g., EC50 values) of this compound versus a range of straight-chain acyl-CoAs in activating PPARα is limited, the existing evidence suggests that both classes of molecules can effectively induce PPARα-mediated gene expression. The structural differences may, however, lead to differential recruitment of co-activator or co-repressor proteins, resulting in nuanced downstream effects on gene transcription.
Experimental Protocols
Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)
This assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of electron transfer flavoprotein (ETF), the natural electron acceptor for these enzymes.
Materials:
-
Purified acyl-CoA dehydrogenase (e.g., LCAD, MCAD)
-
Purified Electron Transfer Flavoprotein (ETF)
-
Acyl-CoA substrate (e.g., this compound, Palmitoyl-CoA)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA)
-
Anaerobic cuvette or microplate reader with fluorescence capabilities (Excitation: ~340 nm, Emission: ~490 nm)
-
Oxygen scavenging system (e.g., glucose, glucose oxidase, catalase) for anaerobic conditions
Procedure:
-
Prepare a reaction mixture in an anaerobic environment containing the assay buffer, ETF, and the oxygen scavenging system.
-
Add the purified acyl-CoA dehydrogenase to the reaction mixture.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the acyl-CoA dehydrogenase activity.
-
Calculate the specific activity based on the rate of reaction, the concentration of the enzyme, and the extinction coefficient of ETF.
PPARα Activation Assay (Luciferase Reporter Assay)
This cell-based assay quantifies the ability of a compound to activate PPARα and induce the expression of a reporter gene (luciferase).
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HepG2)
-
Expression plasmid for human PPARα
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (this compound and various straight-chain acyl-CoAs)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid.
-
After an appropriate incubation period to allow for protein expression, treat the cells with varying concentrations of the test acyl-CoAs.
-
Incubate the cells for a sufficient time to allow for PPARα activation and luciferase expression (typically 18-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the dose-response curves to determine the EC50 values for each compound.
Visualizations
Caption: The mitochondrial beta-oxidation spiral for fatty acyl-CoAs.
Caption: Simplified signaling pathway of PPARα activation by acyl-CoAs.
Caption: Workflow for the Acyl-CoA Dehydrogenase ETF fluorescence reduction assay.
Conclusion
The biological activity of this compound exhibits both similarities and differences when compared to straight-chain acyl-CoAs. While it can serve as a substrate for key enzymes in beta-oxidation, such as LCAD and MCAD, the efficiency of these reactions may be altered by the presence of the methyl group. Furthermore, like its straight-chain counterparts, this compound is an activator of the master metabolic regulator PPARα. Further quantitative studies are necessary to fully elucidate the comparative potencies and kinetic parameters of these molecules in various biological contexts. This knowledge is crucial for understanding the metabolic fate of branched-chain fatty acids and for the development of targeted therapies for metabolic diseases.
A Comparative Guide to 6-Methylpentadecanoyl-CoA and Other Methyl-Branched Acyl-CoAs in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-Methylpentadecanoyl-CoA with other key methyl-branched acyl-CoAs in the context of metabolic studies. By examining their structural differences, metabolic fates, and the analytical techniques used for their study, this document aims to equip researchers with the knowledge to better design and interpret experiments in lipid metabolism and related therapeutic areas.
Introduction to Methyl-Branched Acyl-CoAs
Methyl-branched fatty acids and their corresponding acyl-CoA esters are important players in cellular metabolism, originating from dietary sources or endogenous synthesis. The position of the methyl group on the acyl chain dictates the specific metabolic pathway for its degradation, which can differ significantly from the beta-oxidation of straight-chain fatty acids. Understanding these differences is crucial for elucidating their roles in health and disease. This guide focuses on comparing this compound, a mid-chain methyl-branched acyl-CoA, with more extensively studied counterparts such as phytanoyl-CoA (a 3-methyl branched acyl-CoA) and pristanoyl-CoA (a 2-methyl branched acyl-CoA).
Structural and Metabolic Comparison
The metabolic pathway of a methyl-branched acyl-CoA is primarily determined by the location of the methyl group.
| Acyl-CoA Species | Structure | Primary Metabolic Pathway | Key Enzymes | Cellular Location |
| This compound | C16:0 with a methyl group at C6 | Likely undergoes initial cycles of beta-oxidation until the methyl group is near the carboxyl end, followed by alternative pathways. | Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, Hydroxyacyl-CoA Dehydrogenase, Thiolase | Mitochondria |
| Phytanoyl-CoA | 3,7,11,15-tetramethylhexadecanoyl-CoA | Alpha-oxidation to remove the C1 carbon and resolve the 3-methyl branch, followed by beta-oxidation of the resulting pristanoyl-CoA.[1][2] | Phytanoyl-CoA Hydroxylase (PHYH), 2-Hydroxyphytanoyl-CoA Lyase (HACL1)[1] | Peroxisomes[1] |
| Pristanoyl-CoA | 2,6,10,14-tetramethylpentadecanoyl-CoA | Direct beta-oxidation, as the methyl group is at the alpha-position (C2).[2] | Peroxisomal Acyl-CoA Oxidase, D-bifunctional protein, Thiolase | Peroxisomes |
| Isovaleryl-CoA | 3-methylbutanoyl-CoA | Derived from leucine (B10760876) catabolism. Dehydrogenated by Isovaleryl-CoA dehydrogenase. | Isovaleryl-CoA Dehydrogenase | Mitochondria |
| 2-Methylbutyryl-CoA | 2-methylbutanoyl-CoA | Derived from isoleucine catabolism. Dehydrogenated by Short/branched-chain Acyl-CoA Dehydrogenase (SBCAD).[3][4] | Short/branched-chain Acyl-CoA Dehydrogenase (SBCAD)[3][4] | Mitochondria |
Metabolic Fate of this compound:
Due to the mid-chain position of its methyl group, this compound is expected to initially undergo several cycles of beta-oxidation in the mitochondria. This process will proceed until the methyl group is positioned closer to the carboxyl-CoA end, likely at the beta (C3) or alpha (C2) position of a shorter acyl-CoA intermediate. At this point, the steric hindrance from the methyl group would likely inhibit standard beta-oxidation enzymes. The cell would then employ alternative pathways, such as alpha-oxidation if the methyl group is at the beta-position, to bypass the blockage.[1][2]
Experimental Protocols
Quantification of Methyl-Branched Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples.
1. Sample Preparation:
-
Cell or Tissue Lysis: Homogenize cells or tissues in a cold buffer, often containing an internal standard (e.g., a stable isotope-labeled acyl-CoA) to correct for extraction losses.
-
Protein Precipitation: Precipitate proteins using a solvent like acetonitrile (B52724) or a combination of isopropanol (B130326) and acetonitrile.
-
Solid-Phase Extraction (SPE): Use a C18 SPE column to enrich for acyl-CoAs and remove interfering substances. Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol (B129727) with an organic acid).
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.
2. LC Separation:
-
Column: Use a C18 reversed-phase column for separation of the acyl-CoAs based on their hydrophobicity.
-
Mobile Phase: Employ a gradient elution with a mobile phase system typically consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).
3. MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each acyl-CoA, monitor the transition from the precursor ion (the protonated molecule [M+H]+) to a specific product ion (often corresponding to the loss of the CoA moiety or a fragment thereof).
Signaling Pathways and Logical Relationships
The metabolism of methyl-branched acyl-CoAs is a tightly regulated process involving multiple cellular compartments and enzymatic steps. The following diagrams illustrate the key pathways and experimental workflows.
The diagram above illustrates the distinct primary metabolic routes for phytanoyl-CoA in the peroxisome and the proposed pathway for this compound, which begins in the mitochondrion.
This workflow outlines the key steps involved in the quantitative analysis of methyl-branched acyl-CoAs from biological matrices using LC-MS/MS.
Conclusion
The metabolic fate of a methyl-branched acyl-CoA is intricately linked to the position of its methyl substituent. While significant research has elucidated the alpha- and beta-oxidation pathways for 3-methyl and 2-methyl branched acyl-CoAs like phytanoyl-CoA and pristanoyl-CoA, the metabolism of mid-chain branched species such as this compound is less understood. Based on current knowledge, it is hypothesized that these molecules undergo initial rounds of beta-oxidation until the methyl group poses a steric hindrance, at which point alternative enzymatic machinery is recruited. Further targeted metabolic studies, employing robust analytical techniques like LC-MS/MS, are necessary to fully characterize the metabolic pathways and biological significance of mid-chain methyl-branched acyl-CoAs. This knowledge will be invaluable for understanding lipid-related metabolic disorders and for the development of novel therapeutic interventions.
References
- 1. byjus.com [byjus.com]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues [frontiersin.org]
- 4. taylorfrancis.com [taylorfrancis.com]
Unraveling the Metabolic Fate of 6-Methylpentadecanoyl-CoA: A Comparative Guide to its Enzymatic Products
For researchers, scientists, and drug development professionals, understanding the metabolic pathways of branched-chain fatty acids is crucial for deciphering their roles in health and disease. This guide provides a comparative analysis of the predicted enzymatic products of 6-Methylpentadecanoyl-CoA metabolism, drawing parallels with well-characterized fatty acid oxidation pathways. Detailed experimental protocols to validate these predictions are also presented.
The metabolism of fatty acids is a cornerstone of cellular energy production. While the beta-oxidation of straight-chain fatty acids is a well-understood process, the presence of methyl branches introduces complexities that necessitate alternative enzymatic strategies. This compound, a saturated fatty acid with a methyl group at the sixth carbon, presents a unique metabolic challenge. This guide will compare its predicted degradation pathway and enzymatic products with those of straight-chain fatty acids and other branched-chain fatty acids, such as phytanic acid.
Predicted Metabolic Pathway of this compound
The methyl group on the sixth carbon of this compound does not initially impede the standard beta-oxidation pathway that occurs in the mitochondria. However, after two cycles of beta-oxidation, the methyl group is shifted to the beta-position (C3), which sterically hinders the action of acyl-CoA dehydrogenase, a key enzyme in the beta-oxidation spiral. At this juncture, the metabolic pathway is predicted to diverge, likely involving peroxisomal alpha- and beta-oxidation.
The proposed metabolic cascade for this compound is as follows:
-
Initial Mitochondrial Beta-Oxidation: The first two cycles of beta-oxidation proceed in the mitochondria, shortening the fatty acyl chain by four carbons and producing two molecules of acetyl-CoA.
-
Formation of a Beta-Branched Intermediate: These initial cycles yield 4-methyltridecanoyl-CoA and subsequently 2-methylundecanoyl-CoA, which is then converted to 3-methylundecanoyl-CoA, a beta-methylated fatty acyl-CoA.
-
Peroxisomal Alpha-Oxidation: Due to the beta-methyl branch, further beta-oxidation is blocked. The intermediate is shunted to the peroxisome, where it undergoes alpha-oxidation. This process removes a single carbon atom from the carboxyl end, bypassing the methyl obstruction and yielding pristanic acid.[1][2]
-
Peroxisomal Beta-Oxidation of Pristanic Acid: Pristanic acid, now amenable to beta-oxidation, is degraded within the peroxisome. This process generates a mix of acetyl-CoA and propionyl-CoA molecules.
-
Final Mitochondrial Oxidation: The resulting acetyl-CoA and propionyl-CoA are transported back to the mitochondria for complete oxidation via the citric acid cycle. Propionyl-CoA is first converted to succinyl-CoA before entering the cycle.[3][4][5]
Comparison of Enzymatic Products
The metabolic fate of this compound is distinct from that of both straight-chain and other branched-chain fatty acids. The following table summarizes these differences.
| Feature | Straight-Chain Fatty Acid (e.g., Palmitic Acid) | β-Methyl-Branched Fatty Acid (e.g., Phytanic Acid) | This compound (Predicted) |
| Initial Substrate | Palmitoyl-CoA | Phytanoyl-CoA | This compound |
| Primary Metabolic Pathway | Mitochondrial β-oxidation | Peroxisomal α-oxidation followed by β-oxidation | Mitochondrial β-oxidation, then peroxisomal α- and β-oxidation |
| Key Initial Enzymes | Acyl-CoA Dehydrogenase | Phytanoyl-CoA Dioxygenase, 2-Hydroxyphytanoyl-CoA Lyase | Acyl-CoA Dehydrogenase |
| Intermediate Products | Acetyl-CoA | Pristanal, Pristanic Acid | 4-Methyltridecanoyl-CoA, 2-Methylundecanoyl-CoA, Pristanic Acid |
| Final Enzymatic Products | Acetyl-CoA | Acetyl-CoA, Propionyl-CoA | Acetyl-CoA, Propionyl-CoA |
Experimental Protocols
To empirically determine the metabolic products of this compound, a combination of in vitro assays and advanced analytical techniques is required.
Protocol 1: In Vitro Fatty Acid Oxidation Assay
This protocol is designed to measure the rate of oxidation of a radiolabeled fatty acid substrate by isolated mitochondria or peroxisomes.[6][7][8]
Materials:
-
Isolated liver mitochondria and peroxisomes
-
[1-¹⁴C]-6-Methylpentadecanoic acid
-
Reaction buffer (containing ATP, CoA, L-carnitine, and other necessary cofactors)
-
Scintillation fluid and vials
-
Scintillation counter
Methodology:
-
Synthesize [1-¹⁴C]-6-Methylpentadecanoic acid.
-
Isolate mitochondria and peroxisomes from rat liver tissue using differential centrifugation.
-
Incubate the isolated organelles with the radiolabeled substrate in the reaction buffer at 37°C.
-
At various time points, stop the reaction by adding perchloric acid.
-
Separate the aqueous phase (containing water-soluble metabolic products like [¹⁴C]acetyl-CoA) from the organic phase (containing the unreacted fatty acid).
-
Quantify the radioactivity in the aqueous phase using a scintillation counter. The amount of radioactivity is proportional to the rate of fatty acid oxidation.
Protocol 2: Product Identification by Mass Spectrometry
This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the metabolic intermediates and final products.[9][10][11][12][13]
Materials:
-
Reaction mixture from the in vitro oxidation assay
-
Internal standards (e.g., deuterated acetyl-CoA and propionyl-CoA)
-
Derivatization agents (for GC-MS)
-
GC-MS or LC-MS/MS system
Methodology:
-
Perform the in vitro fatty acid oxidation assay as described above, but with a non-radiolabeled substrate.
-
Stop the reaction and extract the metabolites.
-
For GC-MS analysis, derivatize the metabolites to make them volatile.
-
Inject the prepared sample into the GC-MS or LC-MS/MS system.
-
Identify the metabolites by comparing their mass spectra and retention times to those of authentic standards.
-
Quantify the products by comparing their peak areas to those of the internal standards.
Quantitative Data Summary
While specific experimental data for this compound is not yet available in the literature, the following table provides a hypothetical comparison of key metabolic parameters based on the known metabolism of analogous fatty acids. This serves as a framework for what researchers might expect to find.
| Parameter | Palmitoyl-CoA | Phytanoyl-CoA | This compound (Hypothetical) |
| Primary Organelle of Oxidation | Mitochondria | Peroxisome | Mitochondria & Peroxisome |
| Initial Rate of Oxidation (nmol/min/mg protein) | 10-15 | 1-2 | 5-8 (Mitochondria), 1-3 (Peroxisome) |
| Relative Acetyl-CoA Yield (%) | 100 | ~75 | ~80 |
| Relative Propionyl-CoA Yield (%) | 0 | ~25 | ~20 |
| Key Regulatory Enzyme | Carnitine Palmitoyltransferase I (CPT1) | Phytanoyl-CoA Dioxygenase | CPT1, Phytanoyl-CoA Dioxygenase |
Conclusion
The metabolism of this compound is predicted to be a hybrid pathway, initiating with standard beta-oxidation in the mitochondria and concluding with alpha- and beta-oxidation in the peroxisomes. This intricate process is expected to yield both acetyl-CoA and propionyl-CoA as its final products. The experimental protocols outlined in this guide provide a robust framework for validating these predictions and quantifying the enzymatic products. Further research in this area will be invaluable for understanding the broader physiological and pathological roles of branched-chain fatty acids.
References
- 1. byjus.com [byjus.com]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 7. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 8. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. | Semantic Scholar [semanticscholar.org]
- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]
- 13. Fatty Acid Metabolism Analysis Service | Precise GC-MS & LC-MS/MS Profiling - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Assessing Antibody Cross-Reactivity with 6-Methylpentadecanoyl-CoA
For researchers, scientists, and professionals in drug development, the specificity of an antibody is paramount. When targeting a small molecule like 6-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA involved in lipid metabolism, ensuring that an antibody is highly specific and does not cross-react with structurally similar molecules is a critical challenge. This guide provides an objective comparison framework and detailed experimental protocols to evaluate the cross-reactivity of a putative antibody against this compound.
The Challenge of Specificity
Currently, there is a notable absence of commercially available antibodies explicitly marketed for the direct and specific detection of this compound. The primary challenge lies in generating a robust immune response to a small molecule (a hapten). This typically requires conjugating the hapten to a larger carrier protein. The resulting antibodies may recognize the hapten, the linker, the carrier, or a combination, leading to potential cross-reactivity with other endogenous molecules that share structural motifs.
Potential cross-reactants for a this compound antibody would primarily include other fatty acyl-CoAs, particularly those with similar chain lengths or branching.
Potential Cross-Reactants
An antibody developed against this compound should be tested against a panel of structurally related molecules to determine its specificity. Key potential cross-reactants include:
-
Positional Isomers: Fatty acyl-CoAs with a methyl group at a different position (e.g., 2-Methylpentadecanoyl-CoA, 14-Methylpentadecanoyl-CoA).
-
Straight-Chain Fatty Acyl-CoAs: Pentadecanoyl-CoA (C15:0) and Hexadecanoyl-CoA (C16:0, Palmitoyl-CoA).
-
Other Branched-Chain Fatty Acyl-CoAs: Acyl-CoAs derived from other branched-chain fatty acids like phytanic acid.
-
Unsaturated Fatty Acyl-CoAs: Palmitoleoyl-CoA (C16:1).
-
Coenzyme A: The CoA moiety itself.
Experimental Protocols for Assessing Cross-Reactivity
To rigorously assess the specificity of an antibody for this compound, a combination of immunoassays should be employed. The two most common and effective methods are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA
Competitive ELISA is a highly effective method for quantifying the specificity of an antibody for a small molecule. In this assay, a fixed amount of the target antigen (this compound conjugated to a protein, immobilized on a plate) and a varying concentration of a potential cross-reactant (the inhibitor, in solution) compete for binding to a limited amount of the antibody.
Methodology:
-
Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., BSA or KLH) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Plates are incubated overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: A pre-determined optimal dilution of the primary antibody is mixed with varying concentrations of the inhibitor (this compound as the positive control, and potential cross-reactants). This mixture is added to the wells and incubated for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) is added and incubated for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: A substrate for the enzyme (e.g., TMB for HRP) is added, and the reaction is allowed to develop. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the antibody binding (IC50) is calculated. The cross-reactivity is then determined using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics, offering a more detailed understanding of antibody-antigen interactions.
Methodology:
-
Immobilization: The antibody is immobilized on a sensor chip surface.
-
Binding Analysis: A solution containing the analyte (this compound or a potential cross-reactant) is flowed over the sensor chip surface.
-
Measurement: The change in the refractive index at the surface, which is proportional to the mass of the bound analyte, is measured in real-time.
-
Dissociation: A buffer is flowed over the surface to measure the dissociation of the analyte.
-
Regeneration: The sensor surface is regenerated to remove the bound analyte.
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as KD = kd / ka. A lower KD value indicates a higher binding affinity. Cross-reactivity can be assessed by comparing the KD values for different analytes.
Data Presentation: A Comparative Analysis
The following tables present hypothetical data for a candidate antibody against this compound, demonstrating how to structure the results for a clear comparison.
Table 1: Cross-Reactivity Data from Competitive ELISA
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 15 | 100% |
| 2-Methylpentadecanoyl-CoA | 300 | 5% |
| 14-Methylpentadecanoyl-CoA | 250 | 6% |
| Pentadecanoyl-CoA | > 10,000 | < 0.15% |
| Hexadecanoyl-CoA (Palmitoyl-CoA) | > 10,000 | < 0.15% |
| Coenzyme A | > 50,000 | < 0.03% |
Table 2: Binding Affinity Data from Surface Plasmon Resonance (SPR)
| Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | 2.5 x 10⁵ | 3.8 x 10⁻⁴ | 1.5 x 10⁻⁹ |
| 2-Methylpentadecanoyl-CoA | 1.2 x 10⁴ | 3.6 x 10⁻⁴ | 3.0 x 10⁻⁸ |
| 14-Methylpentadecanoyl-CoA | 1.5 x 10⁴ | 3.9 x 10⁻⁴ | 2.6 x 10⁻⁸ |
| Pentadecanoyl-CoA | No Detectable Binding | - | - |
| Hexadecanoyl-CoA (Palmitoyl-CoA) | No Detectable Binding | - | - |
From these hypothetical data, the antibody demonstrates high specificity for this compound, with minimal cross-reactivity to its positional isomers and negligible binding to straight-chain fatty acyl-CoAs.
Logical Framework for Cross-Reactivity Assessment
The assessment of antibody cross-reactivity follows a logical progression from identifying potential cross-reactants based on structural similarity to quantifying the degree of interaction using sensitive immunoassays.
Comparative Analysis of Branched-Chain Acyl-CoA Levels in Healthy vs. Diseased Tissues: A Focus on 6-Methylpentadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of branched-chain fatty acid (BCFA) metabolism, with a specific interest in 6-Methylpentadecanoyl-CoA, in the context of healthy and diseased states. Due to the limited availability of direct quantitative data for this compound, this guide leverages data on the broader class of BCFAs to infer potential comparative levels and metabolic alterations.
Introduction
Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by the presence of one or more methyl groups on the carbon chain. While less abundant than their straight-chain counterparts, BCFAs play crucial roles in cellular function and have been increasingly implicated in various physiological and pathophysiological processes. This compound is a thioester derivative of 6-methylpentadecanoic acid, a specific type of BCFA. Alterations in the levels of BCFAs and their CoA derivatives have been associated with metabolic disorders and other diseases. This guide summarizes the current understanding of these alterations, provides detailed experimental protocols for their quantification, and visualizes the relevant metabolic pathways.
Data Presentation: Comparative Levels of Branched-Chain Fatty Acids
| Branched-Chain Fatty Acid (BCFA) | Disease State | Tissue/Sample Type | Observation in Diseased vs. Healthy | Reference |
| iso-BCFAs (general) | Obesity | Serum & Adipose Tissue | Decreased levels in obese individuals.[1] | [1] |
| Monomethyl BCFAs | Insulin (B600854) Resistance | Adipose Tissue | Inverse association with skeletal muscle insulin resistance. | [2] |
| Total BCFAs | Metabolic Syndrome | Serum & Adipose Tissue | Significantly lower levels in individuals with high risk of metabolic syndrome.[3] | [3] |
| Branched-Chain Keto Acids (BCKAs) | Metabolic Diseases | Various Tissues | Associated with increased susceptibility to several degenerative diseases.[4][5] | [4][5] |
Note: The data presented are for the general class of BCFAs or their precursors (BCKAs). Further research is needed to determine the specific alterations in this compound levels in these and other diseases.
Experimental Protocols
Accurate quantification of acyl-CoA species, including this compound, in tissue samples is critical for understanding their metabolic roles. Below are detailed methodologies for the extraction and analysis of long-chain acyl-CoAs.
1. Tissue Acyl-CoA Extraction and Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is highly sensitive and specific for the quantification of various acyl-CoA species.[4][5][6]
-
Sample Preparation:
-
Approximately 100 mg of frozen tissue is weighed in a polypropylene (B1209903) tube.
-
Internal standards, such as stable isotope-labeled acyl-CoAs (e.g., [¹³C₂] acetyl-CoA, [¹³C₈] octanoyl-CoA), are added to the tube.[6]
-
Acyl-CoAs are extracted using a methanol-chloroform solution (2:1 by volume).[6]
-
The tissue is homogenized on ice.[6]
-
-
Solid-Phase Extraction (SPE) for Acyl-CoA Clean-up: [6]
-
Condition an SPE column with methanol (B129727), followed by equilibration with water.
-
Load the supernatant from the tissue extract onto the column.
-
Wash the column with 2% formic acid, followed by a methanol wash.
-
Elute the acyl-CoAs with 2% ammonium (B1175870) hydroxide, followed by a second elution with 5% ammonium hydroxide.
-
Combine the eluted fractions and dry them under a nitrogen stream.
-
Reconstitute the sample in 50% methanol prior to LC-MS analysis.
-
-
LC-MS Analysis:
2. HPLC Analysis of Long-Chain Acyl-CoAs
This method provides robust separation and quantification of acyl-CoAs.[7]
-
Extraction and Purification:
-
Homogenize tissue samples in a KH₂PO₄ buffer (100 mM, pH 4.9), followed by the addition of 2-propanol.
-
Extract acyl-CoAs from the homogenate with acetonitrile.
-
Bind the acyl-CoAs in the extract to an oligonucleotide purification column and elute with 2-propanol.
-
-
HPLC Separation and Detection:
-
Concentrate the eluent and load it onto a C-18 column.
-
Elute the acyl-CoAs using a binary gradient system with solvent A (75 mM KH₂PO₄, pH 4.9) and solvent B (acetonitrile with 600 mM glacial acetic acid).
-
Monitor the HPLC eluent at 260 nm for the detection of acyl-CoAs. This method has shown recovery rates of 70-80%.[7]
-
Signaling Pathways and Metabolic Context
This compound is involved in the broader pathways of fatty acid and coenzyme A metabolism. Understanding these pathways is essential for interpreting alterations in its levels.
Coenzyme A Biosynthesis
Coenzyme A (CoA) is a crucial cofactor in numerous metabolic pathways.[8][9] Its synthesis is a five-step process starting from pantothenate (Vitamin B5).[10][11][12]
Branched-Chain Fatty Acid Metabolism and its Link to Disease
The metabolism of BCFAs is interconnected with central carbon metabolism and has implications for various diseases. Dysregulation of BCFA metabolism can impact lipid synthesis, inflammation, and energy homeostasis.[1][13][14]
References
- 1. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. imrpress.com [imrpress.com]
- 14. storage.imrpress.com [storage.imrpress.com]
Does 6-Methylpentadecanoyl-CoA compete with other substrates for enzyme binding?
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate web of cellular metabolism, the competition between substrates for binding to active sites of enzymes is a fundamental mechanism of regulation. This guide explores the potential competitive landscape of 6-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA, for key enzymes in the fatty acid β-oxidation pathway. Understanding these competitive interactions is crucial for elucidating metabolic fluxes and for the development of targeted therapeutic interventions.
Introduction to this compound Metabolism
This compound is a sixteen-carbon branched-chain fatty acyl-CoA. Like other fatty acyl-CoAs, it is a substrate for the mitochondrial and peroxisomal β-oxidation pathways, which are responsible for breaking down fatty acids to produce energy in the form of ATP. The presence of a methyl group on the carbon chain introduces structural complexity that can influence its interaction with the enzymes of this pathway.
The β-oxidation spiral consists of a cycle of four enzymatic reactions catalyzed by acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and thiolases. A key feature of this pathway is that many of these enzymes exhibit broad and overlapping substrate specificities, creating a scenario where different fatty acyl-CoAs can compete for the same enzyme.[1][2][3] This competition can have significant physiological consequences, particularly under conditions of high fat availability or in metabolic disorders.
Potential Competition for β-Oxidation Enzymes
While direct experimental data on the competitive binding of this compound is limited, we can infer potential competition based on the known substrate specificities of the β-oxidation enzymes for other branched-chain and straight-chain fatty acyl-CoAs.
Acyl-CoA Dehydrogenases (ACADs)
The initial and often rate-limiting step of β-oxidation is catalyzed by a family of acyl-CoA dehydrogenases, each with a preference for substrates of a particular chain length (e.g., short-chain, medium-chain, long-chain, and very-long-chain ACADs). Notably, some ACADs, such as long-chain acyl-CoA dehydrogenase (LCAD) , have demonstrated activity with both straight-chain and branched-chain substrates.[3][4] This promiscuity makes LCAD a likely candidate for competition between this compound and other long-chain fatty acyl-CoAs.
Enoyl-CoA Hydratases, 3-Hydroxyacyl-CoA Dehydrogenases, and Thiolases
The subsequent enzymes in the β-oxidation pathway also exhibit varying degrees of substrate specificity. For instance, short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) shows a preference for short-chain methyl-branched acyl-CoAs.[5] Similarly, thiolases are categorized as either degradative (broad specificity) or biosynthetic (narrow specificity), with the degradative thiolases in β-oxidation accommodating a range of acyl-CoA chain lengths.[6][7][8]
Comparative Data on Enzyme Substrate Specificity
The following table summarizes the known substrate specificities of key β-oxidation enzymes, highlighting the potential for competitive interactions with this compound.
| Enzyme Family | Specific Enzyme Example(s) | Typical Substrates | Potential Competitors for this compound |
| Acyl-CoA Dehydrogenases | Long-Chain Acyl-CoA Dehydrogenase (LCAD), Short/Branched Chain Acyl-CoA Dehydrogenase (SBCAD) | C10-C18 straight-chain acyl-CoAs, branched-chain acyl-CoAs[1][3] | Palmitoyl-CoA (C16:0), Stearoyl-CoA (C18:0), Oleoyl-CoA (C18:1) |
| Enoyl-CoA Hydratases | Enoyl-CoA Hydratase (Crotonase) | trans-2-enoyl-CoAs of various chain lengths[9] | trans-2-Hexadecenoyl-CoA, other unsaturated fatty acyl-CoAs |
| 3-Hydroxyacyl-CoA Dehydrogenases | L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD), Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) | L-3-hydroxyacyl-CoAs (medium to long chain for LCHAD, short branched-chain for SCHAD)[5][10] | 3-Hydroxypalmitoyl-CoA, other 3-hydroxyacyl-CoA intermediates |
| Thiolases | 3-Ketoacyl-CoA Thiolase | 3-ketoacyl-CoAs of various chain lengths[6][7] | 3-Ketopalmitoyl-CoA, other 3-ketoacyl-CoA intermediates |
Experimental Protocols for Assessing Competitive Binding
To empirically determine the competitive relationship between this compound and other substrates, the following experimental approaches are recommended:
Enzyme Kinetic Assays (Spectrophotometric)
This is a classical method to determine the kinetic parameters of an enzyme (Km and Vmax) and the nature of inhibition.
Protocol Outline:
-
Enzyme Purification: Purify the target enzyme (e.g., LCAD) from a suitable source (e.g., recombinant expression system).
-
Substrate Preparation: Synthesize or obtain this compound and the potential competing substrate (e.g., Palmitoyl-CoA).
-
Assay Setup:
-
Prepare a reaction buffer containing the purified enzyme and a suitable electron acceptor (e.g., ferricenium hexafluorophosphate (B91526) for ACADs).
-
Add varying concentrations of the primary substrate (e.g., Palmitoyl-CoA).
-
In separate experimental sets, add fixed concentrations of the potential inhibitor (this compound).
-
-
Data Acquisition: Monitor the change in absorbance at a specific wavelength over time, which corresponds to the reduction of the electron acceptor and is proportional to the enzyme activity.
-
Data Analysis: Plot the initial reaction velocities against substrate concentrations. Use Lineweaver-Burk or Michaelis-Menten plots to determine Km and Vmax in the presence and absence of the inhibitor. An increase in the apparent Km of the primary substrate with no change in Vmax is indicative of competitive inhibition.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand (substrate) to a macromolecule (enzyme), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol Outline:
-
Sample Preparation: Prepare solutions of the purified enzyme in a suitable buffer in the ITC cell and the substrate (this compound or a competitor) in the injection syringe.
-
Titration: Perform a series of injections of the substrate into the enzyme solution while monitoring the heat evolved or absorbed.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction. Competition can be assessed by performing the titration in the presence of a competing substrate.
Visualizing Metabolic Competition
The following diagrams illustrate the competitive dynamics within the β-oxidation pathway.
Caption: Competition of various acyl-CoAs for Acyl-CoA Dehydrogenase.
Caption: Mechanism of competitive inhibition at an enzyme active site.
Conclusion
The principle of substrate competition is a critical factor in the regulation of fatty acid β-oxidation. Based on the known broad substrate specificities of enzymes like long-chain acyl-CoA dehydrogenase, it is highly probable that this compound competes with other long-chain fatty acyl-CoAs for binding to these enzymes. This guide provides a framework for researchers to investigate these interactions further, offering detailed experimental protocols and conceptual diagrams to facilitate a deeper understanding of branched-chain fatty acid metabolism and its implications in health and disease. The elucidation of these competitive dynamics will be invaluable for the development of novel therapeutic strategies targeting metabolic disorders.
References
- 1. A novel approach to the characterization of substrate specificity in short/branched chain Acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload | PLOS Computational Biology [journals.plos.org]
- 3. Structural Basis for Expanded Substrate Specificities of Human Long Chain Acyl-CoA Dehydrogenase and Related Acyl- CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases (Journal Article) | OSTI.GOV [osti.gov]
- 5. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. InterPro [ebi.ac.uk]
- 7. Thiolase - Wikipedia [en.wikipedia.org]
- 8. Structural basis for differentiation between two classes of thiolase: Degradative vs biosynthetic thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of 6-Methylpentadecanoyl-CoA in Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of lipidomics has identified a vast array of lipid molecules with potential signaling roles. Among these are branched-chain fatty acyl-CoAs, such as 6-Methylpentadecanoyl-CoA. While its precise signaling functions are still under investigation, this guide provides a framework for validating its specificity in signaling pathways. We compare putative mechanisms and experimental approaches with those of other well-characterized acyl-CoA esters, offering a roadmap for rigorous scientific inquiry.
Putative Signaling Mechanism of this compound
A primary route through which acyl-CoA esters exert their signaling functions is by binding to Acyl-CoA Binding Proteins (ACBPs). These proteins act as intracellular carriers and donors of acyl-CoA esters, influencing a variety of cellular processes, including gene transcription and enzyme activity. The specificity of this interaction is determined by the structural properties of the acyl-CoA molecule, such as chain length, degree of saturation, and branching.
It is hypothesized that this compound, upon synthesis, binds to a specific isoform of ACBP. This complex may then translocate to the nucleus to modulate the activity of transcription factors, such as nuclear receptors, or interact with other effector proteins to regulate metabolic pathways.
Comparative Binding Affinities of Acyl-CoA Esters to ACBPs
The specificity of an acyl-CoA signaling molecule is critically dependent on its binding affinity to effector proteins like ACBPs. Isothermal Titration Calorimetry (ITC) is a powerful technique to quantify these interactions.[1] Below is a table summarizing representative binding affinities of various acyl-CoA esters to a generic ACBP, highlighting the impact of chain length. The binding affinity of this compound is yet to be experimentally determined and is presented here as a hypothetical value for comparative purposes.
| Acyl-CoA Ester | Chain Length & Features | Dissociation Constant (Kd) | Reference |
| Myristoyl-CoA | C14:0 (Saturated) | ~5 nM | Hypothetical |
| Palmitoyl-CoA | C16:0 (Saturated) | ~2 nM | Hypothetical |
| This compound | C16:0 (Branched) | Hypothetical | N/A |
| Stearoyl-CoA | C18:0 (Saturated) | ~1 nM | Hypothetical |
| Oleoyl-CoA | C18:1 (Monounsaturated) | ~10 nM | Hypothetical |
| Arachidonoyl-CoA | C20:4 (Polyunsaturated) | ~25 nM | Hypothetical |
Note: Lower Kd values indicate higher binding affinity.
Experimental Protocols for Validating Specificity
To rigorously validate the specificity of this compound, a multi-pronged experimental approach is recommended. This includes quantifying its binding to putative protein partners, identifying its interactome in an unbiased manner, and assessing its functional impact on downstream signaling events.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[1]
Protocol:
-
Protein Preparation: Express and purify the candidate binding protein (e.g., a specific ACBP isoform). Ensure the protein is correctly folded and in a suitable buffer.
-
Ligand Preparation: Synthesize or procure high-purity this compound and a panel of control acyl-CoA esters (e.g., palmitoyl-CoA, other branched-chain isomers).
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the acyl-CoA solution into the titration syringe.
-
Perform a series of injections of the acyl-CoA into the protein solution, measuring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.
-
Proteomic Identification of Binding Partners
To identify the full spectrum of proteins that interact with this compound in a cellular context, unbiased proteomic approaches are invaluable. Co-fractionation mass spectrometry, for instance, can identify protein-metabolite interactions on a large scale.[2]
Protocol:
-
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.
-
Biochemical Fractionation: Separate the lysate into multiple fractions using techniques like size-exclusion or ion-exchange chromatography.
-
Mass Spectrometry: Analyze each fraction by mass spectrometry to identify and quantify both proteins and metabolites.
-
Data Analysis: Correlate the elution profiles of this compound with those of all identified proteins. Proteins whose elution profiles closely match that of the lipid are candidate interactors.
-
Validation: Validate candidate interactions using orthogonal methods like ITC or surface plasmon resonance (SPR).
Functional Validation using Reporter Gene Assays
If a transcription factor, such as a nuclear receptor, is identified as a binding partner, its functional activation by this compound can be assessed using a reporter gene assay. Some branched-chain fatty acids have been shown to activate nuclear receptors like PPARα.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line and co-transfect with two plasmids:
-
An expression vector for the nuclear receptor of interest.
-
A reporter plasmid containing a luciferase gene downstream of a response element for that receptor.
-
-
Cell Treatment: Treat the transfected cells with this compound, a known agonist (positive control), and a vehicle control.
-
Luciferase Assay: Lyse the cells and measure luciferase activity, which is proportional to the activation of the nuclear receptor.
-
Data Analysis: Compare the luciferase activity in the treated cells to the controls to determine the effect of this compound on receptor activity.
Comparison with Alternative Signaling Molecules
The specificity of this compound can be benchmarked against other acyl-CoA molecules. The key distinguishing features will be its branched structure and chain length.
| Molecule | Structural Features | Known/Hypothesized Signaling Role | Method for Specificity Validation |
| This compound | C16:0, methyl branch at C6 | Putative modulator of ACBPs and nuclear receptors. | ITC, Proteomics, Reporter Assays |
| Palmitoyl-CoA | C16:0, straight chain | Substrate for fatty acid oxidation, allosteric regulator of enzymes. | Enzyme kinetics, ITC |
| 2-Methylpentadecanoyl-CoA | C16:0, methyl branch at C2 | Stereospecific substrate for acyl-CoA dehydrogenases.[3] | Enzyme kinetics |
| Oleoyl-CoA | C18:1, straight chain, unsat. | Precursor for complex lipids, modulator of various proteins. | ITC, Lipidomics |
| Iso- and Anteiso-Fatty Acyl-CoAs | Branched at penultimate or antepenultimate carbon | Influence gene expression related to lipid metabolism and inflammation.[4] | qRT-PCR, Western Blotting |
Conclusion
Validating the specificity of a novel signaling molecule like this compound requires a systematic and multi-faceted approach. While its precise signaling pathways remain to be fully elucidated, the experimental frameworks outlined in this guide provide a robust strategy for its characterization. By comparing its binding affinities and functional effects with those of other acyl-CoA esters, researchers can build a comprehensive understanding of its role in cellular signaling. This knowledge will be crucial for the development of targeted therapeutics that modulate its activity.
References
- 1. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coupling proteomics and metabolomics for the unsupervised identification of protein–metabolite interactions in Chaetomium thermophilum | PLOS One [journals.plos.org]
- 3. Human long chain, very long chain and medium chain acyl-CoA dehydrogenases are specific for the S-enantiomer of 2- methylpentadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells | MDPI [mdpi.com]
Orthogonal Strategies for the Definitive Identification of 6-Methylpentadecanoyl-CoA
In the realm of lipidomics and metabolic research, the unambiguous identification of lipid species is paramount. For 6-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA, a single analytical method is often insufficient to provide the necessary level of confidence for structural confirmation. This guide presents a comparative overview of two powerful, orthogonal analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the robust identification and confirmation of this compound.
This document provides researchers, scientists, and drug development professionals with a detailed comparison of these methods, including experimental protocols, quantitative performance data, and visual workflows to aid in the selection and implementation of the most appropriate analytical strategy.
Method Comparison at a Glance
A combination of LC-MS/MS and NMR spectroscopy provides a synergistic approach to the analysis of this compound. LC-MS/MS offers unparalleled sensitivity and is ideal for quantification, while NMR spectroscopy provides definitive structural elucidation, confirming the precise location of the methyl branch.
| Feature | LC-MS/MS | NMR Spectroscopy | Orthogonal Value |
| Primary Information | Molecular Weight & Fragmentation | Chemical Structure & Connectivity | MS provides mass, NMR provides isomeric structure. |
| Sensitivity | High (picomole to femtomole) | Low (nanomole to micromole) | MS detects trace amounts, NMR confirms structure of more abundant analytes. |
| Specificity | High (with appropriate standards) | Very High (isomer differentiation) | MS can distinguish by mass, NMR distinguishes isomers with the same mass. |
| Quantitative Capability | Excellent (with internal standards) | Good (with internal standards) | Both can quantify, but MS is generally more sensitive for low-abundance species. |
| Sample Requirement | Low (µg to ng) | High (mg) | MS is suitable for sample-limited studies. |
| Throughput | High | Low to Medium | MS is better suited for screening large numbers of samples. |
Quantitative Performance Data
Table 1: LC-MS/MS Performance for Long-Chain Acyl-CoA Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1-5 fmol | [1] |
| Limit of Quantification (LOQ) | 5-20 fmol | [1] |
| Linearity (R²) | >0.99 | [2] |
| Extraction Recovery (SPE) | 59-80% | [3] |
| Inter-day Precision (%RSD) | 2.6-12.2% | [4] |
| Intra-day Precision (%RSD) | 1.2-4.4% | [4] |
Table 2: NMR Performance for Fatty Acid Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | ~1 nmol | [5] |
| Limit of Quantification (LOQ) | ~5 nmol | [5] |
| Linearity (R²) | >0.99 | [6] |
| Precision (%RSD) | <5% | [6] |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and NMR analysis are provided below. These protocols are designed for the analysis of this compound from biological matrices.
Protocol 1: LC-MS/MS Analysis of this compound
1. Sample Extraction:
-
Homogenize 10-20 mg of tissue or cell pellet in 1 mL of ice-cold 2:1:0.8 (v/v/v) methanol (B129727):chloroform:water.
-
Add an internal standard (e.g., C17:0-CoA) to each sample.
-
Vortex for 10 minutes at 4°C and centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Precursor ion scan for the characteristic fragment of CoA at m/z 428 or neutral loss scan of 507 Da.[7][8][9]
-
Multiple Reaction Monitoring (MRM) for Quantification:
- Precursor Ion (Q1): [M+H]⁺ for this compound (C37H66N7O17P3S, exact mass: 1005.3452 Da).
- Product Ion (Q3): Characteristic fragment ions of the acyl-CoA. A common fragmentation is the neutral loss of the phosphopantetheine moiety.
Protocol 2: NMR Spectroscopy for Structural Confirmation of this compound
1. Sample Preparation:
-
For pure compounds, dissolve ~5 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
-
For extracts, a larger amount of starting material will be required, followed by purification steps (e.g., solid-phase extraction) to isolate the compound of interest.
2. NMR Data Acquisition:
-
Spectrometer: 600 MHz or higher field NMR spectrometer equipped with a cryoprobe.
-
1D ¹H NMR: Acquire a standard proton spectrum to identify characteristic signals of the fatty acyl chain and the CoA moiety.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all carbon signals.
-
2D NMR Experiments:
- COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and confirm the connectivity of protons in the acyl chain.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which are crucial for confirming the position of the methyl branch.
3. Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.
-
The key confirmation for this compound will be the HMBC correlations from the methyl protons to carbons C5, C6, and C7 of the pentadecanoyl chain.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflow for the orthogonal confirmation of this compound.
Caption: Workflow for orthogonal confirmation of this compound.
The diagram above illustrates the complementary nature of LC-MS/MS and NMR spectroscopy. LC-MS/MS provides a rapid and sensitive method for the putative identification and quantification of the target molecule based on its mass-to-charge ratio and fragmentation pattern. However, to definitively confirm the isomeric structure, particularly the position of the methyl group, NMR spectroscopy is essential. The structural information from NMR validates the identity of the quantified peak from the LC-MS/MS analysis, leading to a highly confident result.
Caption: Logical relationship of orthogonal methods for identification.
This second diagram highlights the distinct yet complementary information provided by each technique. LC-MS/MS yields crucial information about the molecular weight and the characteristic fragmentation of the CoA moiety, while NMR spectroscopy provides the detailed structural blueprint, including the connectivity of all atoms. The convergence of these two independent lines of evidence leads to an unambiguous and confirmed identification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Impact of Methyl Branch Position on Pentadecanoyl-CoA Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The position of a single methyl group on the fatty acyl chain of pentadecanoyl-CoA can significantly alter its biological function. This guide provides a comparative analysis of the functional differences between two common isomers, iso-pentadecanoyl-CoA and anteiso-pentadecanoyl-CoA, with a focus on their roles in cellular membranes, metabolism, and signaling. While direct comparative data for the CoA esters is limited, functional implications can be inferred from studies on their corresponding free fatty acids.
Influence on Cell Membrane Properties
The primary and most well-documented functional difference between iso- and anteiso-branched-chain fatty acids (BCFAs) lies in their impact on the physical properties of cell membranes. This is particularly critical for organisms that need to adapt to varying temperatures, such as the bacterium Listeria monocytogenes.
The methyl branch in anteiso-fatty acids, being further from the end of the acyl chain, creates a greater disruption in the packing of membrane lipids.[1] This disruption leads to an increase in membrane fluidity. In contrast, the iso-branch, located closer to the terminal carbon, causes a less significant disruption.
Key Findings:
-
Anteiso-C15:0 is more effective at increasing membrane fluidity than its iso-counterpart. [1][2]
-
Bacteria like Listeria monocytogenes increase their proportion of anteiso-fatty acids, particularly anteiso-C15:0, to maintain membrane function at low temperatures.[3][4]
Table 1: Comparison of the Effects of Iso- and Anteiso-C15:0 on Membrane Fluidity
| Property | Iso-C15:0 | Anteiso-C15:0 | Reference |
| Effect on Membrane Fluidity | Moderate Increase | Significant Increase | [1] |
| Acyl Chain Packing | Less Disrupted | More Disrupted | [1] |
| Role in Cold Adaptation (Bacteria) | Less Critical | Critical | [3] |
Metabolic Fate and Enzyme Specificity
Once activated to their CoA esters, branched-chain fatty acids enter metabolic pathways, primarily β-oxidation. The position of the methyl branch can influence which enzymes metabolize these molecules and the resulting metabolic products.
While direct kinetic data comparing different isomers of pentadecanoyl-CoA is scarce, the existence of specialized enzymes for branched-chain acyl-CoAs suggests that the methyl branch position is a key determinant of substrate specificity.
-
Acyl-CoA Dehydrogenases (ACADs): Several ACADs have specificities for branched-chain substrates. For instance, Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) shows high activity towards (S)-2-methylbutyryl-CoA, the precursor for anteiso-fatty acids.[5] ACAD10 is active towards 2-methyl-C15-CoA, indicating a role in the metabolism of internally branched fatty acids.[6] The substrate binding cavity of Long-Chain Acyl-CoA Dehydrogenase (LCAD) is adapted for bulkier branched-chain substrates.[7]
The metabolism of odd-chain fatty acids, including branched-chain variants, ultimately yields propionyl-CoA, which can enter the Krebs cycle, serving an anaplerotic role.
Figure 1. Overview of branched-chain fatty acid activation and mitochondrial metabolism.
Gene Expression and Cellular Signaling
Emerging evidence suggests that the methyl branch position of BCFAs can differentially influence cellular signaling pathways and gene expression, particularly in relation to lipid metabolism and inflammation. These studies have primarily been conducted using the free fatty acid forms.
A study using the HepG2 human hepatocyte cell line demonstrated contrasting effects of an iso-BCFA (14-methylpentadecanoic acid) and an anteiso-BCFA (12-methyltetradecanoic acid) on the expression of key regulatory genes.[1][8]
Table 2: Differential Effects of Iso- and Anteiso-BCFAs on Gene Expression in HepG2 Cells
| Gene | Function | Effect of Iso-BCFA (14-MPA) | Effect of Anteiso-BCFA (12-MTA) | Reference |
| FASN | Fatty Acid Synthesis | Decreased Expression | Increased Expression | [1] |
| SREBP1 | Regulation of Lipid Metabolism | Decreased Expression | No Significant Effect | [1] |
| CRP | Inflammatory Marker | Decreased Expression | Increased Expression | [1] |
| IL-6 | Pro-inflammatory Cytokine | Decreased Expression | Increased Expression | [1] |
These findings suggest that different isomers of pentadecanoyl-CoA could have opposing effects on inflammatory and metabolic pathways. The straight-chain C15:0 is a known activator of PPARα and PPARδ, which are key regulators of lipid metabolism.[9][10][11] It is plausible that the methyl branch position on pentadecanoyl-CoA could modulate its binding to and activation of these nuclear receptors, but direct comparative studies are needed.
Figure 2. Hypothetical differential signaling of pentadecanoyl-CoA isomers via PPARs.
Antitumor Activity
The methyl branch position also appears to influence the cytotoxic effects of C15:0 fatty acids on cancer cells. A study on MCF-7 human breast cancer cells found that iso-C15:0 was significantly more potent at inhibiting cell growth compared to anteiso-C15:0.[1]
Table 3: Comparative Cytotoxicity of Iso- and Anteiso-C15:0 in MCF-7 Breast Cancer Cells (at 200 µM)
| Fatty Acid Type | Cell Viability Reduction (after 72h) | Reference |
| iso-15:0 | 44 ± 6.8% | [1] |
| anteiso-15:0 | No significant effect | [1] |
The higher efficacy of iso-C15:0 was correlated with its greater incorporation into the cancer cells. This suggests that the corresponding CoA esters may also have differential effects on cancer cell metabolism and survival.
Experimental Protocols
Protocol 1: Analysis of Branched-Chain Fatty Acids by GC-MS
This protocol is adapted from studies on BCFA analysis in biological samples.[8][12]
1. Lipid Extraction:
-
Homogenize the biological sample (e.g., cell pellet, tissue) in a chloroform:methanol (B129727) (2:1, v/v) solution according to the Folch method.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 0.5 M NaOH in methanol and heat at 100°C for 5 minutes to saponify the lipids.
-
Add 14% boron trifluoride in methanol and heat at 100°C for 5 minutes to methylate the fatty acids.
-
Add hexane (B92381) and saturated NaCl solution to extract the FAMEs.
-
Collect the upper hexane layer containing the FAMEs.
3. GC-MS Analysis:
-
Inject an aliquot of the FAME extract into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., SP-2560, 100m x 0.25mm).
-
Employ a temperature gradient program to separate the FAMEs (e.g., initial temp 100°C, ramp to 240°C).
-
Identify and quantify individual BCFAs based on their retention times and mass spectra compared to known standards.
Protocol 2: PPAR Activation Assay
This is a general protocol for assessing the activation of PPARs by fatty acids.[13][14]
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, HepG2) in appropriate media.
-
Co-transfect the cells with:
- An expression vector for the PPAR of interest (e.g., pSG5-PPARα).
- A reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
- A control plasmid for normalization of transfection efficiency (e.g., a β-galactosidase expression vector if luciferase is the primary reporter).
2. Treatment with Fatty Acids:
-
After transfection, treat the cells with various concentrations of the test compounds (e.g., iso-C15:0, anteiso-C15:0) dissolved in a suitable vehicle (e.g., DMSO). Include a vehicle-only control and a positive control (e.g., a known PPAR agonist like WY-14,643).
-
Incubate the cells for 24-48 hours.
3. Reporter Gene Assay:
-
Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity using a luminometer).
-
Measure the activity of the normalization reporter (e.g., β-galactosidase activity).
-
Calculate the relative reporter activity by normalizing the primary reporter signal to the control reporter signal.
-
Compare the activity in treated cells to the vehicle control to determine the fold-activation.
Figure 3. Workflow for key experimental protocols.
Conclusion
The position of the methyl branch in pentadecanoyl-CoA has a profound impact on its function, influencing membrane dynamics, metabolic processing, and cellular signaling. While anteiso-isomers are superior in enhancing membrane fluidity, iso-isomers may exert stronger effects on specific signaling pathways and demonstrate greater antitumor potential. Further research with a focus on direct comparative studies of the different CoA ester isomers is necessary to fully elucidate their distinct roles in physiology and disease, which could open new avenues for therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ACADSB acyl-CoA dehydrogenase short/branched chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. preprints.org [preprints.org]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. PPARα and PPARγ activation attenuates total free fatty acid and triglyceride accumulation in macrophages via the inhibition of Fatp1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-Methylpentadecanoyl-CoA: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of 6-Methylpentadecanoyl-CoA, a coenzyme A derivative. By offering clear, procedural steps, this document aims to be the preferred resource for laboratory safety and chemical handling.
Immediate Safety and Disposal Plan
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. This classification is the primary determinant for its disposal procedure. However, it is crucial to adhere to general laboratory waste disposal guidelines to ensure safety and compliance.
Step-by-Step Disposal Procedures:
-
Initial Assessment: Confirm that the waste product is solely this compound. If it is mixed with other chemicals, the disposal procedure must consider the hazards of all components.
-
Container Selection: Use the original container for disposal if it is in good condition, with no signs of deterioration or leakage.[1][2] If the original container is compromised, transfer the waste to a new, compatible container with a secure, leak-proof screw-on cap.[1][3][4] Avoid using foodstuff containers.[1]
-
Labeling: Clearly label the waste container as "Hazardous Waste" (as a best practice for all chemical waste) and list the contents, including the full chemical name "this compound."[2][4] Ensure the date of waste generation is also on the label.[4]
-
Waste Accumulation:
-
Solid Waste: If the this compound is in solid form (e.g., powder), it can be disposed of in its original, properly labeled container.[3]
-
Contaminated Lab Supplies: Items such as gloves, absorbent paper, and Kim Wipes that are contaminated with this compound should be double-bagged in clear plastic bags for visual inspection.[3]
-
Sharps: Any sharps, such as pipette tips or broken glass contaminated with the compound, must be placed in a designated sharps container.[3]
-
-
Storage: Store the waste container in a designated hazardous waste storage area.[3] This area should be away from sinks and drains to prevent accidental release.[4] Ensure secondary containment, such as a lab tray, is used to capture any potential leaks.[3] The secondary container should be chemically compatible and able to hold 110% of the volume of the primary container.[3]
-
Disposal Request: Request a hazardous waste collection from your institution's Environmental Health & Safety (EH&S) department.[2][3] Adhere to your institution's specific time and quantity limits for waste accumulation, which is often within 90 days of the first addition of waste to the container.[3]
Quantitative Data Summary for Chemical Waste Disposal
For easy reference, the following table summarizes key quantitative parameters for hazardous waste disposal based on general guidelines.
| Parameter | Guideline | Citation |
| pH for Drain Disposal | Between 5.0 and 12.5 | [1] |
| Secondary Containment Volume | Must hold 110% of the primary container's volume | [3] |
| Waste Accumulation Time Limit | Must be collected within 90 days of generation | [3] |
| Maximum Accumulation Quantity | Up to 55 gallons of a single hazardous waste stream | [3] |
| Laboratory Waste Removal Frequency | Typically every 6 months for eligible labs | [4] |
| Reactive Acutely Hazardous Waste Limit | No more than 1 quart | [4] |
Experimental Protocols
While specific experimental protocols for this compound were not detailed in the search results, its identity as a coenzyme A derivative suggests its use in biochemical assays related to fatty acid metabolism. The disposal of waste from such experiments should follow the procedures outlined above, with special attention to any other hazardous chemicals used in the protocol. For instance, if solvents or other reagents are part of the experimental waste, their hazardous properties must be considered in the overall disposal plan.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of this compound, the following diagram illustrates the logical flow.
Caption: Disposal decision workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 6-Methylpentadecanoyl-CoA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Methylpentadecanoyl-CoA. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles should be worn at all times. A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[1][4] | Protects against splashes and potential aerosols that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for degradation or punctures before use. For extensive handling, consider double-gloving.[1][2][5] | Provides a barrier against skin contact. Long-chain fatty acyl-CoAs can be unstable, and degradation products may be irritating.[6] |
| Respiratory Protection | Air-Purifying Respirator (APR) or Supplied-Air Respirator (SAR) | A NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges is recommended, particularly when working outside of a fume hood, with heated material, or if aerosolization is possible.[1][3][4][5][7] | Protects against inhalation of potentially irritating vapors or aerosols. |
| Skin and Body Protection | Laboratory Coat or Chemical-Resistant Suit | A standard laboratory coat should be worn for all procedures. For procedures with a higher risk of splashing or exposure to larger quantities, a chemical-resistant suit is advised.[1][2][3] | Prevents contamination of personal clothing and skin. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory setting. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.
-
Preparation :
-
Ventilation : All work with this compound should be conducted in a properly functioning chemical fume hood.
-
Equipment : Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, is readily accessible before starting any procedure.
-
Pre-cooling : As long-chain acyl-CoAs can be unstable, all solutions and solvents used for extraction should be pre-cooled at 4°C.[8]
-
-
Handling :
-
Weighing : If weighing the solid compound, do so in a fume hood to avoid inhalation of any dust particles.[5]
-
Dissolving : When preparing solutions, slowly add the solvent to the compound. If necessary, sonication can be used to aid dissolution.[6]
-
Transfers : Use appropriate tools (e.g., pipettes, spatulas) to transfer the material, minimizing the creation of dust or aerosols.
-
-
Storage :
Experimental Workflow Example: Extraction from Tissue
Long-chain fatty acyl-CoAs are key metabolites in lipid metabolism.[6][8] The extraction of these molecules from biological samples requires careful handling due to their instability.[6]
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Waste Collection :
-
All waste materials, including unused compound, solutions, and contaminated consumables (e.g., gloves, pipette tips, absorbent pads), must be collected in a designated, clearly labeled, and sealed hazardous waste container.[2][3]
-
The container should be made of a material compatible with the chemical.
-
-
Disposal Method :
-
Storage of Waste :
-
Store waste containers in a cool, dry, well-ventilated area away from incompatible materials until they can be collected by a licensed hazardous waste disposal company.[3]
-
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bioassaysys.com [bioassaysys.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
